PNU-142731A
描述
属性
CAS 编号 |
214212-38-1 |
|---|---|
分子式 |
C24H31ClN6O |
分子量 |
455.0 g/mol |
IUPAC 名称 |
2-(2,4-dipyrrolidin-1-ylpyrimido[4,5-b]indol-9-yl)-1-pyrrolidin-1-ylethanone;hydrochloride |
InChI |
InChI=1S/C24H30N6O.ClH/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29;/h1-2,9-10H,3-8,11-17H2;1H |
InChI 键 |
RLFYAIUQWFELJD-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=NC(=NC3=C2C4=CC=CC=C4N3CC(=O)N5CCCC5)N6CCCC6.Cl |
外观 |
Solid powder |
其他CAS编号 |
214212-38-1 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
PNU-142731A; PNU142731A; PNU 142731A |
产品来源 |
United States |
Foundational & Exploratory
PNU-142731A: A Technical Overview of its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a pyrrolopyrimidine derivative developed by Pharmacia as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, particularly in the context of allergic airway inflammation. The core mechanism of action of this compound appears to be the modulation of the T-helper (Th) cell balance, specifically by suppressing the Th2 immune response and promoting a Th1 phenotype. This activity leads to a reduction in eosinophilic inflammation, a key pathological feature of asthma. While the precise molecular target of this compound has not been definitively identified in publicly available literature, its effects on cytokine production and cellular infiltration in animal models provide significant insight into its pharmacological activity. This document provides a detailed technical guide on the available data regarding the mechanism of action of this compound.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. A key driver of asthmatic inflammation is the infiltration and activation of eosinophils, which is orchestrated by a cascade of cytokines produced by Th2 cells. This compound emerged as a promising drug candidate due to its ability to potently inhibit this eosinophilic lung inflammation in preclinical models.[1][2] Developed by Pharmacia, it entered Phase I clinical trials.[1][2] This guide will synthesize the available preclinical data to provide a comprehensive understanding of this compound's mechanism of action.
In Vivo Anti-Inflammatory Activity
The primary evidence for the anti-inflammatory effects of this compound comes from a murine model of antigen-induced eosinophilic lung inflammation. In this model, oral administration of this compound demonstrated a significant, dose-dependent inhibition of the accumulation of eosinophils and lymphocytes in the airways of ovalbumin (OA)-sensitized and challenged mice.[3]
Effects on Inflammatory Mediators
The anti-inflammatory effects of this compound are associated with a significant reduction in key inflammatory mediators in the lungs and systemic circulation.
Table 1: Effect of this compound on Inflammatory Mediators in a Murine Asthma Model
| Mediator | Location | Effect |
| Interleukin-5 (IL-5) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |
| Interleukin-6 (IL-6) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |
| Immunoglobulin A (IgA) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |
| Interleukin-5 (IL-5) | Plasma | Lowered |
| Total Immunoglobulin E (IgE) | Plasma | Lowered |
| Ovalbumin-specific IgG1 | Plasma | Lowered |
| Mucus Glycoproteins | Lung Tissue | Significantly Less |
Data summarized from Chin et al., 1999.[3]
Core Mechanism: Modulation of Th1/Th2 Cytokine Balance
The foundational mechanism of action of this compound is its ability to shift the balance between Th1 and Th2 immune responses. The inflammatory cascade in allergic asthma is predominantly driven by Th2 cytokines. This compound appears to counteract this by suppressing the Th2 pathway and promoting the Th1 pathway.
Suppression of Th2 Cytokines
Studies have shown that this compound treatment leads to a decrease in the messenger RNA (mRNA) for Th2 cytokines in the lung tissue of asthmatic mice.[3] This reduction in gene expression translates to a decreased production of key Th2 cytokines.
Enhancement of Th1 Cytokines
Conversely, this compound has been observed to increase the release of Th1 cytokines, which are generally associated with cell-mediated immunity and can counteract Th2-driven responses.
Table 2: Effect of this compound on Th1/Th2 Cytokine Production
| Cytokine | T-helper Cell Type | Effect of this compound |
| Interleukin-4 (IL-4) | Th2 | Reduced production |
| Interleukin-5 (IL-5) | Th2 | Reduced production |
| Interleukin-10 (IL-10) | Th2 | Inhibited release |
| Interleukin-2 (IL-2) | Th1 | Elevated release |
| Interferon-gamma (IFN-γ) | Th1 | Elevated release |
Data summarized from Chin et al., 1999.[3]
Signaling Pathway
While the direct molecular target of this compound is not known, a putative signaling pathway can be constructed based on its observed downstream effects on the Th1/Th2 balance and subsequent inflammatory events in an allergic asthma context.
Caption: Hypothesized signaling pathway of this compound in allergic inflammation.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the descriptions in the primary literature, the key experiments involved a murine model of ovalbumin-induced allergic airway inflammation.
General Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a murine asthma model.
Logical Relationship of Effects
The anti-inflammatory effects of this compound can be understood as a logical cascade of events initiated by the modulation of the Th1/Th2 balance.
Caption: Logical cascade of the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound is a pyrrolopyrimidine compound that demonstrates significant anti-inflammatory activity in preclinical models of asthma. Its mechanism of action is centered on the suppression of the Th2 immune response and the promotion of a Th1 phenotype, leading to a reduction in eosinophilic airway inflammation. Although the precise molecular target remains to be elucidated, the downstream effects on cytokine profiles and cellular infiltration are well-documented in the available literature.
The development of this compound appears to have been discontinued, as there is a lack of recent research on this compound. However, the information available provides a valuable case study for the development of anti-inflammatory agents that target the Th1/Th2 balance. Future research in this area could focus on identifying the specific molecular target of this compound or similar pyrrolopyrimidine compounds, which could open new avenues for the development of novel therapeutics for asthma and other inflammatory diseases. Further investigation into the kinase inhibitory profile of this compound could also be a fruitful area of research, given that many pyrrolopyrimidine derivatives are known to be kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142731A: A Technical Overview of its Anti-Inflammatory Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a pyrrolopyrimidine derivative developed by Pharmacia as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, particularly in the context of allergic airway inflammation. The core mechanism of action of this compound appears to be the modulation of the T-helper (Th) cell balance, specifically by suppressing the Th2 immune response and promoting a Th1 phenotype. This activity leads to a reduction in eosinophilic inflammation, a key pathological feature of asthma. While the precise molecular target of this compound has not been definitively identified in publicly available literature, its effects on cytokine production and cellular infiltration in animal models provide significant insight into its pharmacological activity. This document provides a detailed technical guide on the available data regarding the mechanism of action of this compound.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. A key driver of asthmatic inflammation is the infiltration and activation of eosinophils, which is orchestrated by a cascade of cytokines produced by Th2 cells. This compound emerged as a promising drug candidate due to its ability to potently inhibit this eosinophilic lung inflammation in preclinical models.[1][2] Developed by Pharmacia, it entered Phase I clinical trials.[1][2] This guide will synthesize the available preclinical data to provide a comprehensive understanding of this compound's mechanism of action.
In Vivo Anti-Inflammatory Activity
The primary evidence for the anti-inflammatory effects of this compound comes from a murine model of antigen-induced eosinophilic lung inflammation. In this model, oral administration of this compound demonstrated a significant, dose-dependent inhibition of the accumulation of eosinophils and lymphocytes in the airways of ovalbumin (OA)-sensitized and challenged mice.[3]
Effects on Inflammatory Mediators
The anti-inflammatory effects of this compound are associated with a significant reduction in key inflammatory mediators in the lungs and systemic circulation.
Table 1: Effect of this compound on Inflammatory Mediators in a Murine Asthma Model
| Mediator | Location | Effect |
| Interleukin-5 (IL-5) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |
| Interleukin-6 (IL-6) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |
| Immunoglobulin A (IgA) | Bronchoalveolar Lavage (BAL) Fluid | Reduced |
| Interleukin-5 (IL-5) | Plasma | Lowered |
| Total Immunoglobulin E (IgE) | Plasma | Lowered |
| Ovalbumin-specific IgG1 | Plasma | Lowered |
| Mucus Glycoproteins | Lung Tissue | Significantly Less |
Data summarized from Chin et al., 1999.[3]
Core Mechanism: Modulation of Th1/Th2 Cytokine Balance
The foundational mechanism of action of this compound is its ability to shift the balance between Th1 and Th2 immune responses. The inflammatory cascade in allergic asthma is predominantly driven by Th2 cytokines. This compound appears to counteract this by suppressing the Th2 pathway and promoting the Th1 pathway.
Suppression of Th2 Cytokines
Studies have shown that this compound treatment leads to a decrease in the messenger RNA (mRNA) for Th2 cytokines in the lung tissue of asthmatic mice.[3] This reduction in gene expression translates to a decreased production of key Th2 cytokines.
Enhancement of Th1 Cytokines
Conversely, this compound has been observed to increase the release of Th1 cytokines, which are generally associated with cell-mediated immunity and can counteract Th2-driven responses.
Table 2: Effect of this compound on Th1/Th2 Cytokine Production
| Cytokine | T-helper Cell Type | Effect of this compound |
| Interleukin-4 (IL-4) | Th2 | Reduced production |
| Interleukin-5 (IL-5) | Th2 | Reduced production |
| Interleukin-10 (IL-10) | Th2 | Inhibited release |
| Interleukin-2 (IL-2) | Th1 | Elevated release |
| Interferon-gamma (IFN-γ) | Th1 | Elevated release |
Data summarized from Chin et al., 1999.[3]
Signaling Pathway
While the direct molecular target of this compound is not known, a putative signaling pathway can be constructed based on its observed downstream effects on the Th1/Th2 balance and subsequent inflammatory events in an allergic asthma context.
Caption: Hypothesized signaling pathway of this compound in allergic inflammation.
Experimental Protocols
Detailed experimental protocols for the preclinical studies on this compound are not fully available in the public domain. However, based on the descriptions in the primary literature, the key experiments involved a murine model of ovalbumin-induced allergic airway inflammation.
General Experimental Workflow
Caption: General experimental workflow for evaluating this compound in a murine asthma model.
Logical Relationship of Effects
The anti-inflammatory effects of this compound can be understood as a logical cascade of events initiated by the modulation of the Th1/Th2 balance.
Caption: Logical cascade of the anti-inflammatory effects of this compound.
Conclusion and Future Directions
This compound is a pyrrolopyrimidine compound that demonstrates significant anti-inflammatory activity in preclinical models of asthma. Its mechanism of action is centered on the suppression of the Th2 immune response and the promotion of a Th1 phenotype, leading to a reduction in eosinophilic airway inflammation. Although the precise molecular target remains to be elucidated, the downstream effects on cytokine profiles and cellular infiltration are well-documented in the available literature.
The development of this compound appears to have been discontinued, as there is a lack of recent research on this compound. However, the information available provides a valuable case study for the development of anti-inflammatory agents that target the Th1/Th2 balance. Future research in this area could focus on identifying the specific molecular target of this compound or similar pyrrolopyrimidine compounds, which could open new avenues for the development of novel therapeutics for asthma and other inflammatory diseases. Further investigation into the kinase inhibitory profile of this compound could also be a fruitful area of research, given that many pyrrolopyrimidine derivatives are known to be kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142731A: A Technical Overview of a Novel Anti-Inflammatory Agent for Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound identified as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically in the context of allergic airway inflammation. This document provides a comprehensive technical guide to this compound, summarizing its mechanism of action as understood from available data, presenting key experimental findings in a structured format, and outlining the methodologies employed in its preclinical evaluation. While the precise molecular target of this compound remains to be fully elucidated, its effects on the inflammatory cascade, particularly the inhibition of eosinophilic inflammation and Th2 cytokine production, have been characterized. This guide is intended to serve as a resource for researchers and professionals in the field of respiratory diseases and drug development.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is complex, involving the infiltration and activation of various immune cells, most notably eosinophils and T-helper 2 (Th2) lymphocytes. These cells release a plethora of inflammatory mediators, including cytokines, chemokines, and immunoglobulins, which orchestrate the pathological changes observed in the asthmatic airway.
This compound emerged as a promising preclinical candidate for the treatment of asthma. Developed by Pharmacia (now part of Pfizer), it was investigated for its ability to suppress the hallmark features of allergic inflammation in the lungs.[1][2] Unlike its predecessor, PNU-104067F, this compound was found to be devoid of gallbladder toxicity, a significant advantage in its development profile.[1][2] The compound progressed to Phase I clinical trials, although its current development status is not publicly known.[1][2]
Mechanism of Action
The exact molecular target of this compound has not been definitively identified in the available literature. However, its mechanism of action can be inferred from its observed effects on the inflammatory response in a murine model of antigen-induced asthma.[3] this compound appears to exert its anti-inflammatory effects by modulating the Th2-mediated immune response, a critical pathway in the pathophysiology of allergic asthma.
The key mechanistic effects of this compound include:
-
Inhibition of Eosinophil and Lymphocyte Accumulation: Oral administration of this compound resulted in a dose-dependent reduction in the infiltration of eosinophils and lymphocytes into the airways of sensitized and challenged mice.[3]
-
Suppression of Th2 Cytokines: The compound effectively lowered the levels of key Th2 cytokines. This includes the reduction of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[3] The messenger RNA (mRNA) for Th2 cytokines in lung tissue was also found to be decreased.[3]
-
Reduction of Immunoglobulins: this compound treatment led to a decrease in the plasma concentrations of total IgE and antigen-specific IgG1, both of which are hallmarks of an allergic response.[3]
-
Attenuation of Airway Mucus Production: Histological analysis revealed a significant reduction in mucus glycoproteins in the lungs of treated animals.[3]
-
Steroid-Sparing Effects: In combination with suboptimal doses of dexamethasone, this compound demonstrated a steroid-sparing effect, suggesting a potential for use in combination therapy.[3]
Interestingly, while suppressing the Th2 response, this compound was observed to elevate the release of Th1 cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[3] This suggests a potential immunomodulatory role in shifting the immune balance away from the pro-allergic Th2 phenotype.
Signaling Pathway Diagram
References
PNU-142731A: A Technical Overview of a Novel Anti-Inflammatory Agent for Asthma
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound identified as a potential therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically in the context of allergic airway inflammation. This document provides a comprehensive technical guide to this compound, summarizing its mechanism of action as understood from available data, presenting key experimental findings in a structured format, and outlining the methodologies employed in its preclinical evaluation. While the precise molecular target of this compound remains to be fully elucidated, its effects on the inflammatory cascade, particularly the inhibition of eosinophilic inflammation and Th2 cytokine production, have been characterized. This guide is intended to serve as a resource for researchers and professionals in the field of respiratory diseases and drug development.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by bronchial hyperresponsiveness and reversible airflow obstruction. The underlying inflammation is complex, involving the infiltration and activation of various immune cells, most notably eosinophils and T-helper 2 (Th2) lymphocytes. These cells release a plethora of inflammatory mediators, including cytokines, chemokines, and immunoglobulins, which orchestrate the pathological changes observed in the asthmatic airway.
This compound emerged as a promising preclinical candidate for the treatment of asthma. Developed by Pharmacia (now part of Pfizer), it was investigated for its ability to suppress the hallmark features of allergic inflammation in the lungs.[1][2] Unlike its predecessor, PNU-104067F, this compound was found to be devoid of gallbladder toxicity, a significant advantage in its development profile.[1][2] The compound progressed to Phase I clinical trials, although its current development status is not publicly known.[1][2]
Mechanism of Action
The exact molecular target of this compound has not been definitively identified in the available literature. However, its mechanism of action can be inferred from its observed effects on the inflammatory response in a murine model of antigen-induced asthma.[3] this compound appears to exert its anti-inflammatory effects by modulating the Th2-mediated immune response, a critical pathway in the pathophysiology of allergic asthma.
The key mechanistic effects of this compound include:
-
Inhibition of Eosinophil and Lymphocyte Accumulation: Oral administration of this compound resulted in a dose-dependent reduction in the infiltration of eosinophils and lymphocytes into the airways of sensitized and challenged mice.[3]
-
Suppression of Th2 Cytokines: The compound effectively lowered the levels of key Th2 cytokines. This includes the reduction of interleukin-4 (IL-4), interleukin-5 (IL-5), and interleukin-10 (IL-10).[3] The messenger RNA (mRNA) for Th2 cytokines in lung tissue was also found to be decreased.[3]
-
Reduction of Immunoglobulins: this compound treatment led to a decrease in the plasma concentrations of total IgE and antigen-specific IgG1, both of which are hallmarks of an allergic response.[3]
-
Attenuation of Airway Mucus Production: Histological analysis revealed a significant reduction in mucus glycoproteins in the lungs of treated animals.[3]
-
Steroid-Sparing Effects: In combination with suboptimal doses of dexamethasone, this compound demonstrated a steroid-sparing effect, suggesting a potential for use in combination therapy.[3]
Interestingly, while suppressing the Th2 response, this compound was observed to elevate the release of Th1 cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ).[3] This suggests a potential immunomodulatory role in shifting the immune balance away from the pro-allergic Th2 phenotype.
Signaling Pathway Diagram
References
PNU-142731A: A Pyrrolopyrimidine Derivative Targeting Eosinophilic Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Eosinophilic inflammation is a key pathological feature of several allergic diseases, most notably asthma. This inflammatory cascade is characterized by the accumulation and activation of eosinophils in affected tissues, leading to tissue damage, hyperresponsiveness, and clinical symptoms. The development of targeted therapies to inhibit eosinophilic inflammation is a major focus of respiratory and allergy research. PNU-142731A, a novel pyrrolopyrimidine compound, has emerged as a potential therapeutic agent in this area. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically its ability to inhibit eosinophil and lymphocyte accumulation in a murine model of antigen-induced eosinophilic lung inflammation. This technical guide provides a comprehensive overview of the role of this compound in eosinophilic inflammation, detailing its observed effects, the experimental models used for its evaluation, and its proposed mechanism of action.
Core Efficacy of this compound in Eosinophilic Inflammation
This compound has been shown to be a potent inhibitor of eosinophilic lung inflammation in rodent models.[1] Its primary efficacy lies in its ability to modulate the immune response, shifting it away from a Th2-dominant phenotype, which is characteristic of allergic inflammation.
Data Presentation: Summary of this compound's Effects
The following tables summarize the qualitative and modulatory effects of this compound as observed in a murine model of ovalbumin-induced allergic asthma.
Table 1: Effect of this compound on Cellular Infiltration in Airways
| Cell Type | Effect of this compound |
| Eosinophils | Dose-dependent inhibition of accumulation |
| Lymphocytes | Dose-dependent inhibition of accumulation |
Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins
| Marker | Location | Effect of this compound |
| Interleukin-4 (IL-4) | Lung Tissue (mRNA) | Reduction |
| Interleukin-5 (IL-5) | Bronchoalveolar Lavage Fluid (BALF), Plasma | Reduction |
| Interleukin-6 (IL-6) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |
| Interleukin-10 (IL-10) | Splenocytes | Inhibition of OA-stimulated release |
| Immunoglobulin A (IgA) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |
| Total Immunoglobulin E (IgE) | Plasma | Reduction |
| Ovalbumin-specific IgG1 | Plasma | Reduction |
Table 3: Effect of this compound on Th1 Cytokines
| Marker | Location | Effect of this compound |
| Interleukin-2 (IL-2) | Splenocytes | Elevation of release |
| Interferon-gamma (IFN-γ) | Splenocytes | Elevation of release |
Experimental Protocols
The primary model used to evaluate the efficacy of this compound is the ovalbumin (OVA)-induced allergic asthma model in mice. This model mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.
Ovalbumin-Induced Eosinophilic Inflammation Model in C57BL/6 Mice (Generalized Protocol)
This protocol is a generalized representation based on common methodologies for inducing eosinophilic airway inflammation. Specific parameters for the this compound studies may have varied.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (Alum) as adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control
Procedure:
-
Sensitization:
-
On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
A booster sensitization is given on day 14 with a similar i.p. injection of OVA/Alum.
-
-
Drug Administration:
-
This compound is administered orally (p.o.) at specified doses. The dosing regimen (e.g., daily, twice daily) and the treatment window (e.g., during sensitization, during challenge, or both) are critical parameters. A vehicle control group is run in parallel.
-
-
Antigen Challenge:
-
From day 21 to day 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day. This is typically done in a whole-body exposure chamber.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the lungs are lavaged with a fixed volume of PBS.
-
The BAL fluid is centrifuged, and the supernatant is collected for cytokine and immunoglobulin analysis (ELISA).
-
The cell pellet is resuspended, and total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed using cytological staining (e.g., Wright-Giemsa).
-
-
Histology:
-
Lungs are perfused, fixed in 10% formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Plasma Analysis:
-
Blood is collected via cardiac puncture, and plasma is separated.
-
Plasma levels of cytokines and immunoglobulins are measured by ELISA.
-
-
Gene Expression Analysis:
-
Lung tissue is harvested and processed for RNA extraction.
-
mRNA levels of relevant cytokines are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Splenocyte Culture:
-
Spleens are harvested, and single-cell suspensions are prepared.
-
Splenocytes are cultured in the presence or absence of OVA.
-
Supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ, IL-5, IL-10) by ELISA.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
PNU-142731A: A Pyrrolopyrimidine Derivative Targeting Eosinophilic Inflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Eosinophilic inflammation is a key pathological feature of several allergic diseases, most notably asthma. This inflammatory cascade is characterized by the accumulation and activation of eosinophils in affected tissues, leading to tissue damage, hyperresponsiveness, and clinical symptoms. The development of targeted therapies to inhibit eosinophilic inflammation is a major focus of respiratory and allergy research. PNU-142731A, a novel pyrrolopyrimidine compound, has emerged as a potential therapeutic agent in this area. Preclinical studies have demonstrated its potent anti-inflammatory properties, specifically its ability to inhibit eosinophil and lymphocyte accumulation in a murine model of antigen-induced eosinophilic lung inflammation. This technical guide provides a comprehensive overview of the role of this compound in eosinophilic inflammation, detailing its observed effects, the experimental models used for its evaluation, and its proposed mechanism of action.
Core Efficacy of this compound in Eosinophilic Inflammation
This compound has been shown to be a potent inhibitor of eosinophilic lung inflammation in rodent models.[1] Its primary efficacy lies in its ability to modulate the immune response, shifting it away from a Th2-dominant phenotype, which is characteristic of allergic inflammation.
Data Presentation: Summary of this compound's Effects
The following tables summarize the qualitative and modulatory effects of this compound as observed in a murine model of ovalbumin-induced allergic asthma.
Table 1: Effect of this compound on Cellular Infiltration in Airways
| Cell Type | Effect of this compound |
| Eosinophils | Dose-dependent inhibition of accumulation |
| Lymphocytes | Dose-dependent inhibition of accumulation |
Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins
| Marker | Location | Effect of this compound |
| Interleukin-4 (IL-4) | Lung Tissue (mRNA) | Reduction |
| Interleukin-5 (IL-5) | Bronchoalveolar Lavage Fluid (BALF), Plasma | Reduction |
| Interleukin-6 (IL-6) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |
| Interleukin-10 (IL-10) | Splenocytes | Inhibition of OA-stimulated release |
| Immunoglobulin A (IgA) | Bronchoalveolar Lavage Fluid (BALF) | Reduction |
| Total Immunoglobulin E (IgE) | Plasma | Reduction |
| Ovalbumin-specific IgG1 | Plasma | Reduction |
Table 3: Effect of this compound on Th1 Cytokines
| Marker | Location | Effect of this compound |
| Interleukin-2 (IL-2) | Splenocytes | Elevation of release |
| Interferon-gamma (IFN-γ) | Splenocytes | Elevation of release |
Experimental Protocols
The primary model used to evaluate the efficacy of this compound is the ovalbumin (OVA)-induced allergic asthma model in mice. This model mimics key features of human asthma, including eosinophilic airway inflammation and airway hyperresponsiveness.
Ovalbumin-Induced Eosinophilic Inflammation Model in C57BL/6 Mice (Generalized Protocol)
This protocol is a generalized representation based on common methodologies for inducing eosinophilic airway inflammation. Specific parameters for the this compound studies may have varied.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (Alum) as adjuvant
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control
Procedure:
-
Sensitization:
-
On day 0, mice are sensitized by an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL PBS.
-
A booster sensitization is given on day 14 with a similar i.p. injection of OVA/Alum.
-
-
Drug Administration:
-
This compound is administered orally (p.o.) at specified doses. The dosing regimen (e.g., daily, twice daily) and the treatment window (e.g., during sensitization, during challenge, or both) are critical parameters. A vehicle control group is run in parallel.
-
-
Antigen Challenge:
-
From day 21 to day 23, mice are challenged with an aerosol of 1% OVA in PBS for 30 minutes each day. This is typically done in a whole-body exposure chamber.
-
-
Endpoint Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the lungs are lavaged with a fixed volume of PBS.
-
The BAL fluid is centrifuged, and the supernatant is collected for cytokine and immunoglobulin analysis (ELISA).
-
The cell pellet is resuspended, and total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed using cytological staining (e.g., Wright-Giemsa).
-
-
Histology:
-
Lungs are perfused, fixed in 10% formalin, and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to evaluate mucus production.
-
-
Plasma Analysis:
-
Blood is collected via cardiac puncture, and plasma is separated.
-
Plasma levels of cytokines and immunoglobulins are measured by ELISA.
-
-
Gene Expression Analysis:
-
Lung tissue is harvested and processed for RNA extraction.
-
mRNA levels of relevant cytokines are quantified using reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Splenocyte Culture:
-
Spleens are harvested, and single-cell suspensions are prepared.
-
Splenocytes are cultured in the presence or absence of OVA.
-
Supernatants are collected to measure cytokine production (e.g., IL-2, IFN-γ, IL-5, IL-10) by ELISA.
-
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
PNU-142731A: A Technical Overview of a Potential Asthma Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine derivative that was investigated as a potential oral therapeutic for asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), the compound showed promise in preclinical studies due to its potent anti-inflammatory properties, specifically its ability to inhibit the eosinophilic and lymphocytic inflammation characteristic of allergic asthma.[1][2] this compound progressed to Phase I clinical trials, and a study in atopic subjects with allergic rhinitis was conducted.[3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and detailed experimental protocols.
Chemical Properties
The chemical structure and molecular formula of this compound are provided below.
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O |
| Molecular Weight | 418.54 g/mol |
| SMILES | c1ccc2c(c1)c3c(nc(nc3n2CC(=O)N4CCCC4)N5CCCC5)N6CCCC6 |
| InChI | InChI=1S/C24H30N6O/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29/h1-2,9-10H,3-8,11-17H2 |
| InChIKey | UZMWVMXNKZSFIP-UHFFFAOYSA-N |
Mechanism of Action
The precise molecular target of this compound has not been publicly disclosed. However, preclinical studies indicate that its anti-inflammatory effects in asthma models are mediated through the inhibition of the T-helper 2 (Th2) cell-mediated immune response.[5]
Inhibition of Th2 Cytokines
This compound has been shown to reduce the levels of key Th2 cytokines, which are central to the pathophysiology of allergic asthma. In a murine model of ovalbumin (OA)-induced asthma, oral administration of this compound led to:
-
Reduced mRNA expression of Th2 cytokines in lung tissue.[5]
-
Decreased production of Interleukin-4 (IL-4) by disaggregated lung tissue cells.[5]
-
Inhibition of ovalbumin-stimulated release of Interleukin-5 (IL-5) and Interleukin-10 (IL-10) by splenocytes.[5]
-
Reduced levels of IL-5 and IL-6 in bronchoalveolar lavage fluid (BALF).[5]
Conversely, the release of Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), was elevated in this compound-treated mice, suggesting a shift away from the pro-allergic Th2 phenotype.[5]
Hypothetical Signaling Pathway
Based on its known downstream effects on Th2 cytokine production, a hypothetical signaling pathway for this compound can be proposed. It is important to note that the direct molecular target is unknown, and this diagram represents a plausible mechanism based on the inhibition of Th2 differentiation and function. This compound may interfere with key transcription factors or signaling molecules essential for Th2 cell development, such as GATA-3 or components of the JAK-STAT pathway.
Preclinical Efficacy
The anti-inflammatory activity of this compound was evaluated in a well-established murine model of ovalbumin (OA)-induced allergic asthma.
Inhibition of Airway Inflammation
Oral administration of this compound demonstrated a dose-related inhibition of the accumulation of eosinophils and lymphocytes in the airways of OA-sensitized and challenged mice.[5] Histological analysis of lung tissue confirmed a significant reduction in eosinophil infiltration in the airway tissue of treated animals.[5] Furthermore, a notable decrease in mucus glycoproteins was observed in the lungs of this compound-treated mice.[5]
Reduction of Allergic Mediators
Treatment with this compound also led to a significant reduction in the levels of key mediators of allergic inflammation:
-
Immunoglobulins: Reduced levels of Immunoglobulin A (IgA) in BALF, and total Immunoglobulin E (IgE) and OA-specific Immunoglobulin G1 (IgG1) in plasma were observed.[5]
Steroid-Sparing Effects
Combination therapy studies in the OA-induced asthma model revealed that this compound exhibited steroid-sparing effects when co-administered with suboptimal doses of dexamethasone.[5] This suggests that this compound could potentially be used to reduce the required dose of corticosteroids in asthma treatment.
Quantitative Preclinical Data
No specific quantitative data on receptor binding affinities (Ki or IC50 values), dose-response inhibition percentages, or pharmacokinetic parameters for this compound are available in the public domain.
Clinical Development
This compound progressed to Phase I clinical trials.[2][3] An exploratory, multiple oral dose, nasal allergen challenge study was conducted in atopic subjects with allergic rhinitis.[4] However, the detailed results of these clinical trials, including safety, tolerability, and efficacy data, have not been published.
Experimental Protocols
Ovalbumin (OA)-Induced Murine Model of Allergic Asthma
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
Experimental Workflow:
Detailed Methodology:
-
Sensitization: C57BL/6 mice are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (Sigma-Aldrich, St. Louis, MO) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile saline.
-
Airway Challenge: On days 21, 22, and 23, mice are challenged via intranasal instillation or aerosol exposure to ovalbumin.
-
Drug Administration: this compound or vehicle is administered orally at specified doses and time points relative to the OA challenges.
-
Endpoint Analysis: 24 to 48 hours after the final OA challenge, mice are euthanized, and samples are collected for analysis.
Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
-
Lavage Procedure: The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).[6][7][8] The collected fluid is pooled.
-
Total Cell Count: The BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS. Total cell numbers are determined using a hemocytometer or an automated cell counter.[1][9]
-
Differential Cell Count: Cytospin preparations of the BAL cells are made and stained with a differential stain (e.g., Wright-Giemsa). The percentages of eosinophils, lymphocytes, neutrophils, and macrophages are determined by counting at least 300 cells under a microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Immunoglobulins
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine or immunoglobulin of interest (e.g., anti-mouse IL-4, anti-mouse IgE).[10][11][12][13][14]
-
Sample and Standard Incubation: BAL fluid supernatant or plasma samples, along with a serial dilution of a known standard, are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the target protein is added.
-
Enzyme Conjugate and Substrate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB).
-
Data Analysis: The absorbance is read at 450 nm, and the concentration of the target protein in the samples is calculated from the standard curve.
Histological Analysis of Lung Tissue
-
Tissue Processing: Lungs are perfused, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections are cut and stained with hematoxylin and eosin (H&E) to visualize cellular infiltration.[15][16][17][18][19] Eosinophils are identified by their characteristic red cytoplasmic granules.
-
Quantification: The number of eosinophils per unit area of airway tissue can be quantified to assess the extent of inflammation.
Conclusion
This compound demonstrated significant anti-inflammatory effects in a preclinical model of allergic asthma, primarily through the inhibition of Th2-mediated immune responses. Its oral bioavailability and steroid-sparing potential made it an attractive candidate for asthma therapy. However, a lack of publicly available quantitative data on its binding affinity, pharmacokinetic profile, and the results of its Phase I clinical trials limits a complete understanding of its therapeutic potential and the reasons for the discontinuation of its development. Further research into compounds with similar mechanisms of action may yet yield novel and effective treatments for allergic asthma.
References
- 1. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 9. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensis.com [biosensis.com]
- 11. Mouse IL-4 Instant ELISA™ Kit (BMS613INST) - Invitrogen [thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Mouse Interleukin 4 (IL-4) Elisa Kit – AFG Scientific [afgsci.com]
- 14. Mouse IL-4(Interleukin 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Rapid en-bloc hematoxylin-eosin staining for human lung cancer tissue for fluorescence micro-optical sectioning tomography [frontiersin.org]
- 19. youtube.com [youtube.com]
PNU-142731A: A Technical Overview of a Potential Asthma Therapeutic
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine derivative that was investigated as a potential oral therapeutic for asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), the compound showed promise in preclinical studies due to its potent anti-inflammatory properties, specifically its ability to inhibit the eosinophilic and lymphocytic inflammation characteristic of allergic asthma.[1][2] this compound progressed to Phase I clinical trials, and a study in atopic subjects with allergic rhinitis was conducted.[3][4] This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, efficacy in animal models, and detailed experimental protocols.
Chemical Properties
The chemical structure and molecular formula of this compound are provided below.
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O |
| Molecular Weight | 418.54 g/mol |
| SMILES | c1ccc2c(c1)c3c(nc(nc3n2CC(=O)N4CCCC4)N5CCCC5)N6CCCC6 |
| InChI | InChI=1S/C24H30N6O/c31-20(27-11-3-4-12-27)17-30-19-10-2-1-9-18(19)21-22(28-13-5-6-14-28)25-24(26-23(21)30)29-15-7-8-16-29/h1-2,9-10H,3-8,11-17H2 |
| InChIKey | UZMWVMXNKZSFIP-UHFFFAOYSA-N |
Mechanism of Action
The precise molecular target of this compound has not been publicly disclosed. However, preclinical studies indicate that its anti-inflammatory effects in asthma models are mediated through the inhibition of the T-helper 2 (Th2) cell-mediated immune response.[5]
Inhibition of Th2 Cytokines
This compound has been shown to reduce the levels of key Th2 cytokines, which are central to the pathophysiology of allergic asthma. In a murine model of ovalbumin (OA)-induced asthma, oral administration of this compound led to:
-
Reduced mRNA expression of Th2 cytokines in lung tissue.[5]
-
Decreased production of Interleukin-4 (IL-4) by disaggregated lung tissue cells.[5]
-
Inhibition of ovalbumin-stimulated release of Interleukin-5 (IL-5) and Interleukin-10 (IL-10) by splenocytes.[5]
-
Reduced levels of IL-5 and IL-6 in bronchoalveolar lavage fluid (BALF).[5]
Conversely, the release of Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), was elevated in this compound-treated mice, suggesting a shift away from the pro-allergic Th2 phenotype.[5]
Hypothetical Signaling Pathway
Based on its known downstream effects on Th2 cytokine production, a hypothetical signaling pathway for this compound can be proposed. It is important to note that the direct molecular target is unknown, and this diagram represents a plausible mechanism based on the inhibition of Th2 differentiation and function. This compound may interfere with key transcription factors or signaling molecules essential for Th2 cell development, such as GATA-3 or components of the JAK-STAT pathway.
Preclinical Efficacy
The anti-inflammatory activity of this compound was evaluated in a well-established murine model of ovalbumin (OA)-induced allergic asthma.
Inhibition of Airway Inflammation
Oral administration of this compound demonstrated a dose-related inhibition of the accumulation of eosinophils and lymphocytes in the airways of OA-sensitized and challenged mice.[5] Histological analysis of lung tissue confirmed a significant reduction in eosinophil infiltration in the airway tissue of treated animals.[5] Furthermore, a notable decrease in mucus glycoproteins was observed in the lungs of this compound-treated mice.[5]
Reduction of Allergic Mediators
Treatment with this compound also led to a significant reduction in the levels of key mediators of allergic inflammation:
-
Immunoglobulins: Reduced levels of Immunoglobulin A (IgA) in BALF, and total Immunoglobulin E (IgE) and OA-specific Immunoglobulin G1 (IgG1) in plasma were observed.[5]
Steroid-Sparing Effects
Combination therapy studies in the OA-induced asthma model revealed that this compound exhibited steroid-sparing effects when co-administered with suboptimal doses of dexamethasone.[5] This suggests that this compound could potentially be used to reduce the required dose of corticosteroids in asthma treatment.
Quantitative Preclinical Data
No specific quantitative data on receptor binding affinities (Ki or IC50 values), dose-response inhibition percentages, or pharmacokinetic parameters for this compound are available in the public domain.
Clinical Development
This compound progressed to Phase I clinical trials.[2][3] An exploratory, multiple oral dose, nasal allergen challenge study was conducted in atopic subjects with allergic rhinitis.[4] However, the detailed results of these clinical trials, including safety, tolerability, and efficacy data, have not been published.
Experimental Protocols
Ovalbumin (OA)-Induced Murine Model of Allergic Asthma
This model is widely used to study the pathophysiology of allergic asthma and to evaluate the efficacy of potential therapeutics.
Experimental Workflow:
Detailed Methodology:
-
Sensitization: C57BL/6 mice are sensitized on day 0 and day 14 with an intraperitoneal (i.p.) injection of 20 µg of ovalbumin (Sigma-Aldrich, St. Louis, MO) emulsified in 2 mg of aluminum hydroxide (alum) in 200 µL of sterile saline.
-
Airway Challenge: On days 21, 22, and 23, mice are challenged via intranasal instillation or aerosol exposure to ovalbumin.
-
Drug Administration: this compound or vehicle is administered orally at specified doses and time points relative to the OA challenges.
-
Endpoint Analysis: 24 to 48 hours after the final OA challenge, mice are euthanized, and samples are collected for analysis.
Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
-
Lavage Procedure: The trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) (e.g., 3 x 0.5 mL).[6][7][8] The collected fluid is pooled.
-
Total Cell Count: The BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS. Total cell numbers are determined using a hemocytometer or an automated cell counter.[1][9]
-
Differential Cell Count: Cytospin preparations of the BAL cells are made and stained with a differential stain (e.g., Wright-Giemsa). The percentages of eosinophils, lymphocytes, neutrophils, and macrophages are determined by counting at least 300 cells under a microscope.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines and Immunoglobulins
-
Plate Coating: 96-well microplates are coated with a capture antibody specific for the cytokine or immunoglobulin of interest (e.g., anti-mouse IL-4, anti-mouse IgE).[10][11][12][13][14]
-
Sample and Standard Incubation: BAL fluid supernatant or plasma samples, along with a serial dilution of a known standard, are added to the wells and incubated.
-
Detection Antibody: A biotinylated detection antibody specific for the target protein is added.
-
Enzyme Conjugate and Substrate: A streptavidin-horseradish peroxidase (HRP) conjugate is added, followed by a chromogenic substrate (e.g., TMB).
-
Data Analysis: The absorbance is read at 450 nm, and the concentration of the target protein in the samples is calculated from the standard curve.
Histological Analysis of Lung Tissue
-
Tissue Processing: Lungs are perfused, fixed in 10% neutral buffered formalin, and embedded in paraffin.
-
Sectioning and Staining: 5 µm sections are cut and stained with hematoxylin and eosin (H&E) to visualize cellular infiltration.[15][16][17][18][19] Eosinophils are identified by their characteristic red cytoplasmic granules.
-
Quantification: The number of eosinophils per unit area of airway tissue can be quantified to assess the extent of inflammation.
Conclusion
This compound demonstrated significant anti-inflammatory effects in a preclinical model of allergic asthma, primarily through the inhibition of Th2-mediated immune responses. Its oral bioavailability and steroid-sparing potential made it an attractive candidate for asthma therapy. However, a lack of publicly available quantitative data on its binding affinity, pharmacokinetic profile, and the results of its Phase I clinical trials limits a complete understanding of its therapeutic potential and the reasons for the discontinuation of its development. Further research into compounds with similar mechanisms of action may yet yield novel and effective treatments for allergic asthma.
References
- 1. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 7. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration [jove.com]
- 9. Comparison of cell counting methods in rodent pulmonary toxicity studies: automated and manual protocols and considerations for experimental design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biosensis.com [biosensis.com]
- 11. Mouse IL-4 Instant ELISA™ Kit (BMS613INST) - Invitrogen [thermofisher.com]
- 12. raybiotech.com [raybiotech.com]
- 13. Mouse Interleukin 4 (IL-4) Elisa Kit – AFG Scientific [afgsci.com]
- 14. Mouse IL-4(Interleukin 4) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 15. Assessment of Lung Eosinophils In Situ Using Immunohistological Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Rapid en-bloc hematoxylin-eosin staining for human lung cancer tissue for fluorescence micro-optical sectioning tomography [frontiersin.org]
- 19. youtube.com [youtube.com]
An In-Depth Technical Guide to PNU-142731A: A Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant potential as a therapeutic agent for inflammatory conditions, particularly asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), this compound has been the subject of preclinical and early clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action in modulating inflammatory pathways. Detailed experimental methodologies from key preclinical studies are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a heterocyclic compound belonging to the 9H-pyrimido[4,5-b]indole class. Its chemical structure is characterized by a tricyclic core with pyrrolidinyl and acetylpyrrolidine substituents.
Chemical Structure:
-
IUPAC Name: 1-((2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetyl)pyrrolidine
-
Molecular Formula: C₂₄H₃₀N₆O
-
Molecular Weight: 418.54 g/mol (Free Base)
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O |
| Molecular Weight | 418.54 g/mol |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
| pKa | Not publicly available |
| LogP | Not publicly available |
Pharmacological Properties and Mechanism of Action
This compound has been primarily investigated for its potent anti-inflammatory effects, positioning it as a candidate for the treatment of asthma. Preclinical studies have elucidated its mechanism of action, which centers on the modulation of the immune response, particularly the inhibition of eosinophilic inflammation.
Anti-Inflammatory Activity in a Murine Model of Asthma
A pivotal preclinical study evaluated the efficacy of this compound in a murine model of ovalbumin (OA)-induced allergic airway inflammation. The key findings from this study are summarized below.
Key Pharmacological Effects:
-
Inhibition of Inflammatory Cell Infiltration: Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways of asthmatic mice.
-
Modulation of Cytokine Profile: The compound was shown to significantly reduce the levels of key Th2 cytokines, which are pivotal in the pathogenesis of allergic asthma. Conversely, it led to an elevation of Th1 cytokines, suggesting a rebalancing of the immune response.
-
Reduction of Immunoglobulins: Treatment with this compound led to decreased plasma concentrations of total IgE and OA-specific IgG1, antibodies centrally involved in allergic reactions.
-
Histological Improvements: Examination of lung tissue from treated mice confirmed a marked reduction in the accumulation of eosinophils and a decrease in mucus glycoproteins in the airways.
-
Steroid-Sparing Effect: When co-administered with a suboptimal dose of dexamethasone, this compound exhibited a steroid-sparing effect, suggesting its potential to reduce the required dose of corticosteroids in asthma therapy.
The dose-dependent effects of this compound on key inflammatory markers are presented in the following table.
| Inflammatory Marker | Effect of this compound Treatment (Oral Administration) |
| Eosinophils in BALF | Dose-dependent reduction |
| Lymphocytes in BALF | Dose-dependent reduction |
| IL-4 (Th2 Cytokine) | Inhibition of production by lung tissue cells |
| IL-5 (Th2 Cytokine) | Reduction in BALF and plasma |
| IL-6 | Reduction in BALF |
| IL-10 (Th2 Cytokine) | Inhibition of release from splenocytes |
| IFN-γ (Th1 Cytokine) | Elevated release |
| IL-2 (Th1 Cytokine) | Elevated release |
| Total IgE | Lowered plasma concentrations |
| OA-specific IgG1 | Lowered plasma concentrations |
| IgA in BALF | Reduction |
Proposed Signaling Pathway
Based on the preclinical evidence, this compound appears to exert its anti-inflammatory effects by modulating the Th1/Th2 cytokine balance. A proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of this compound in modulating the Th1/Th2 immune response.
Experimental Protocols
The following sections provide a detailed methodology for the key preclinical experiments conducted to evaluate the anti-inflammatory properties of this compound.
Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
Objective: To induce an asthma-like phenotype in mice characterized by eosinophilic airway inflammation.
Materials:
-
C57BL/6 mice
-
Ovalbumin (OA)
-
Aluminum hydroxide (Al(OH)₃)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OA emulsified in 2.25 mg of Al(OH)₃ in a total volume of 100 µl of PBS on days 0 and 14.
-
Challenge: On days 28, 29, and 30, mice are challenged via the intranasal (i.n.) route with 10 µg of OA in 50 µl of PBS.
-
Control Groups: Control groups receive i.p. injections of Al(OH)₃ in PBS without OA, followed by i.n. challenges with either PBS or OA.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Objective: To quantify the cellular infiltrate in the airways.
Protocol:
-
At a designated time point after the final challenge (e.g., 48 hours), mice are euthanized.
-
The trachea is cannulated, and the lungs are lavaged with a fixed volume of PBS (e.g., 3 x 0.5 ml).
-
The recovered BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS.
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with a Romanowsky-type stain.
Cytokine and Immunoglobulin Measurement
Objective: To measure the levels of key inflammatory mediators in BAL fluid and plasma.
Protocol:
-
Sample Collection: BAL fluid supernatant and plasma (from cardiac puncture) are collected and stored at -80°C until analysis.
-
ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of IL-4, IL-5, IL-6, IL-10, IFN-γ, IL-2, total IgE, OA-specific IgG1, and IgA according to the manufacturer's instructions.
Histological Analysis of Lung Tissue
Objective: To visually assess the extent of inflammation and mucus production in the lungs.
Protocol:
-
After BAL, the lungs are perfused with PBS and then inflated and fixed with 10% neutral buffered formalin.
-
The fixed lung tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for visualization of cellular infiltrates.
-
Adjacent sections are stained with periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.
Caption: Workflow for the preclinical evaluation of this compound in a murine asthma model.
Clinical Development Status
This compound entered Phase I clinical trials for the treatment of asthma. Publicly available information on the outcomes of these trials is limited. A notable advantage of this compound over a predecessor compound, PNU-104067F, is its lack of gallbladder toxicity, which was a significant adverse effect observed with the earlier compound.
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action in preclinical models of asthma. Its ability to inhibit eosinophilic inflammation and modulate the Th1/Th2 cytokine balance highlights its potential as a targeted therapy for allergic diseases. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.
An In-Depth Technical Guide to PNU-142731A: A Novel Anti-Inflammatory Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant potential as a therapeutic agent for inflammatory conditions, particularly asthma. Developed by Pharmacia (formerly Pharmacia and Upjohn), this compound has been the subject of preclinical and early clinical investigation. This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound, with a focus on its mechanism of action in modulating inflammatory pathways. Detailed experimental methodologies from key preclinical studies are presented to facilitate further research and development.
Chemical Structure and Properties
This compound is a heterocyclic compound belonging to the 9H-pyrimido[4,5-b]indole class. Its chemical structure is characterized by a tricyclic core with pyrrolidinyl and acetylpyrrolidine substituents.
Chemical Structure:
-
IUPAC Name: 1-((2,4-di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetyl)pyrrolidine
-
Molecular Formula: C₂₄H₃₀N₆O
-
Molecular Weight: 418.54 g/mol (Free Base)
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O |
| Molecular Weight | 418.54 g/mol |
| Appearance | Not publicly available |
| Solubility | Not publicly available |
| pKa | Not publicly available |
| LogP | Not publicly available |
Pharmacological Properties and Mechanism of Action
This compound has been primarily investigated for its potent anti-inflammatory effects, positioning it as a candidate for the treatment of asthma. Preclinical studies have elucidated its mechanism of action, which centers on the modulation of the immune response, particularly the inhibition of eosinophilic inflammation.
Anti-Inflammatory Activity in a Murine Model of Asthma
A pivotal preclinical study evaluated the efficacy of this compound in a murine model of ovalbumin (OA)-induced allergic airway inflammation. The key findings from this study are summarized below.
Key Pharmacological Effects:
-
Inhibition of Inflammatory Cell Infiltration: Oral administration of this compound resulted in a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways of asthmatic mice.
-
Modulation of Cytokine Profile: The compound was shown to significantly reduce the levels of key Th2 cytokines, which are pivotal in the pathogenesis of allergic asthma. Conversely, it led to an elevation of Th1 cytokines, suggesting a rebalancing of the immune response.
-
Reduction of Immunoglobulins: Treatment with this compound led to decreased plasma concentrations of total IgE and OA-specific IgG1, antibodies centrally involved in allergic reactions.
-
Histological Improvements: Examination of lung tissue from treated mice confirmed a marked reduction in the accumulation of eosinophils and a decrease in mucus glycoproteins in the airways.
-
Steroid-Sparing Effect: When co-administered with a suboptimal dose of dexamethasone, this compound exhibited a steroid-sparing effect, suggesting its potential to reduce the required dose of corticosteroids in asthma therapy.
The dose-dependent effects of this compound on key inflammatory markers are presented in the following table.
| Inflammatory Marker | Effect of this compound Treatment (Oral Administration) |
| Eosinophils in BALF | Dose-dependent reduction |
| Lymphocytes in BALF | Dose-dependent reduction |
| IL-4 (Th2 Cytokine) | Inhibition of production by lung tissue cells |
| IL-5 (Th2 Cytokine) | Reduction in BALF and plasma |
| IL-6 | Reduction in BALF |
| IL-10 (Th2 Cytokine) | Inhibition of release from splenocytes |
| IFN-γ (Th1 Cytokine) | Elevated release |
| IL-2 (Th1 Cytokine) | Elevated release |
| Total IgE | Lowered plasma concentrations |
| OA-specific IgG1 | Lowered plasma concentrations |
| IgA in BALF | Reduction |
Proposed Signaling Pathway
Based on the preclinical evidence, this compound appears to exert its anti-inflammatory effects by modulating the Th1/Th2 cytokine balance. A proposed signaling pathway is illustrated below.
Caption: Proposed mechanism of this compound in modulating the Th1/Th2 immune response.
Experimental Protocols
The following sections provide a detailed methodology for the key preclinical experiments conducted to evaluate the anti-inflammatory properties of this compound.
Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
Objective: To induce an asthma-like phenotype in mice characterized by eosinophilic airway inflammation.
Materials:
-
C57BL/6 mice
-
Ovalbumin (OA)
-
Aluminum hydroxide (Al(OH)₃)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Sensitization: Mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OA emulsified in 2.25 mg of Al(OH)₃ in a total volume of 100 µl of PBS on days 0 and 14.
-
Challenge: On days 28, 29, and 30, mice are challenged via the intranasal (i.n.) route with 10 µg of OA in 50 µl of PBS.
-
Control Groups: Control groups receive i.p. injections of Al(OH)₃ in PBS without OA, followed by i.n. challenges with either PBS or OA.
Bronchoalveolar Lavage (BAL) Fluid Analysis
Objective: To quantify the cellular infiltrate in the airways.
Protocol:
-
At a designated time point after the final challenge (e.g., 48 hours), mice are euthanized.
-
The trachea is cannulated, and the lungs are lavaged with a fixed volume of PBS (e.g., 3 x 0.5 ml).
-
The recovered BAL fluid is centrifuged, and the cell pellet is resuspended in a known volume of PBS.
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with a Romanowsky-type stain.
Cytokine and Immunoglobulin Measurement
Objective: To measure the levels of key inflammatory mediators in BAL fluid and plasma.
Protocol:
-
Sample Collection: BAL fluid supernatant and plasma (from cardiac puncture) are collected and stored at -80°C until analysis.
-
ELISA: Commercially available enzyme-linked immunosorbent assay (ELISA) kits are used to quantify the concentrations of IL-4, IL-5, IL-6, IL-10, IFN-γ, IL-2, total IgE, OA-specific IgG1, and IgA according to the manufacturer's instructions.
Histological Analysis of Lung Tissue
Objective: To visually assess the extent of inflammation and mucus production in the lungs.
Protocol:
-
After BAL, the lungs are perfused with PBS and then inflated and fixed with 10% neutral buffered formalin.
-
The fixed lung tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for visualization of cellular infiltrates.
-
Adjacent sections are stained with periodic acid-Schiff (PAS) to identify and quantify mucus-producing goblet cells.
Caption: Workflow for the preclinical evaluation of this compound in a murine asthma model.
Clinical Development Status
This compound entered Phase I clinical trials for the treatment of asthma. Publicly available information on the outcomes of these trials is limited. A notable advantage of this compound over a predecessor compound, PNU-104067F, is its lack of gallbladder toxicity, which was a significant adverse effect observed with the earlier compound.
Conclusion
This compound is a promising anti-inflammatory agent with a well-defined mechanism of action in preclinical models of asthma. Its ability to inhibit eosinophilic inflammation and modulate the Th1/Th2 cytokine balance highlights its potential as a targeted therapy for allergic diseases. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related compounds. Further investigation is warranted to fully elucidate its clinical efficacy and safety profile.
Preclinical Profile of PNU-142731A: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound investigated for its potential as a therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties in animal models of allergic airway inflammation. This technical guide synthesizes the available preclinical data on this compound, detailing its effects on inflammatory cell infiltration, cytokine modulation, and immunoglobulin levels. While specific quantitative data from the primary preclinical studies are not publicly available, this document provides a comprehensive overview of the compound's qualitative effects, a detailed experimental protocol for the relevant animal model, and visualizations of the proposed mechanism of action and experimental workflow.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. The inflammatory cascade in asthma involves a complex interplay of various immune cells, including eosinophils, lymphocytes, and mast cells, and the release of a plethora of inflammatory mediators, particularly Th2-type cytokines. This compound emerged as a potential treatment for asthma, and preclinical evaluations were conducted to characterize its in vivo pharmacological properties.[1] Pharmacia was developing this compound as a lead compound for asthma treatment, and it progressed to Phase I clinical trials.[2][3] It was found to be a potent inhibitor of eosinophilic lung inflammation in rodent models and exhibited a favorable bioavailability profile in animals.[2][3] Notably, this compound did not induce the gall bladder toxicity that was observed with a precursor compound, PNU-104067F.[2][3]
In Vivo Efficacy in a Murine Model of Allergic Asthma
The primary preclinical evaluation of this compound was conducted in a murine model of ovalbumin (OA)-sensitized and challenged C57BL/6 mice, a well-established model that mimics key features of human allergic asthma.[1]
Effects on Airway Inflammation
Oral administration of this compound resulted in a dose-dependent inhibition of the accumulation of eosinophils and lymphocytes in the airways of OA-sensitized and challenged mice.[1] The extent of this anti-inflammatory effect was also dependent on the duration of treatment.[1] Histological analysis of lung tissue confirmed that this compound effectively blocked the infiltration of eosinophils into the airway tissue.[1] Furthermore, a significant reduction in mucus glycoproteins was observed in the lungs of treated animals, suggesting an effect on mucus hypersecretion, a key clinical feature of asthma.[1]
Modulation of Cytokine Profile
This compound demonstrated a significant impact on the cytokine milieu in the lungs and systemically.
-
Th2 Cytokines: Treatment with this compound led to a reduction in the levels of key Th2 cytokines. Reverse transcription-polymerase chain reaction (RT-PCR) analysis of lung tissue from treated mice showed decreased mRNA expression for Th2 cytokines compared to vehicle-treated controls.[1] Specifically, the production of IL-4 by disaggregated lung tissue cells was diminished.[1] The levels of IL-5 and IL-6 in the bronchoalveolar lavage (BAL) fluid were also reduced.[1] Furthermore, the release of IL-5 and IL-10 from splenocytes of treated mice upon OA stimulation was inhibited.[1]
-
Th1 Cytokines: In contrast to its inhibitory effect on Th2 cytokines, this compound appeared to enhance the Th1 response. The release of the Th1 cytokines IL-2 and interferon-gamma (IFN-γ) was elevated in treated animals.[1]
Effects on Immunoglobulins
The preclinical studies also revealed an effect of this compound on immunoglobulin levels, which are central to the allergic response. Treatment was associated with reduced levels of IgA in the BAL fluid.[1] Systemically, plasma concentrations of total IgE and OA-specific IgG1 were also lowered in the treated mice.[1]
Steroid-Sparing Effects
Interestingly, when this compound was co-administered with suboptimal doses of dexamethasone, a standard corticosteroid treatment for asthma, it exhibited steroid-sparing effects, suggesting a potential for combination therapy.[1]
Quantitative Data Summary
Detailed quantitative data such as IC50 or ED50 values from the primary preclinical studies on this compound are not available in the public domain. The following tables summarize the qualitative findings based on the available information.
| Parameter | Effect of this compound |
| Cellular Infiltration in Airways | |
| Eosinophils | Dose-dependent Inhibition[1] |
| Lymphocytes | Dose-dependent Inhibition[1] |
| Mucus Production | |
| Mucus Glycoproteins | Significantly Less[1] |
| Cytokine Levels | |
| IL-4 (lung) | Less than control[1] |
| IL-5 (BALF & plasma) | Lowered[1] |
| IL-6 (BALF) | Lowered[1] |
| IL-10 (splenocytes) | Inhibited release[1] |
| IL-2 (splenocytes) | Elevated release[1] |
| IFN-γ (splenocytes) | Elevated release[1] |
| Th2 Cytokine mRNA (lung) | Less than control[1] |
| Immunoglobulin Levels | |
| IgA (BALF) | Lowered[1] |
| Total IgE (plasma) | Lowered[1] |
| OA-specific IgG1 (plasma) | Lowered[1] |
Experimental Protocols
The following is a detailed, representative experimental protocol for an ovalbumin-induced allergic airway inflammation model in mice, based on commonly used methods and the description in the primary study of this compound.
Animal Model: Ovalbumin-Induced Allergic Airway Inflammation
-
Animals: Female C57BL/6 mice, 6-8 weeks of age.
-
Sensitization:
-
On day 0 and day 7, mice are sensitized by intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA; Grade V, Sigma-Aldrich) emulsified in 1.3 mg of aluminum hydroxide (Al(OH)3) as an adjuvant.
-
-
Drug Administration:
-
This compound is administered orally (p.o.) at various doses.
-
The dosing schedule can vary, but a typical regimen would be daily administration starting before the challenge phase and continuing throughout.
-
-
Antigen Challenge:
-
On days 21, 22, 23, and 25, mice are challenged intranasally with 50 µg of OVA in phosphate-buffered saline (PBS).
-
-
Readout and Analysis (Day 26):
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the trachea is cannulated.
-
The lungs are lavaged with PBS (e.g., 3 x 1 mL).
-
The BAL fluid is collected, and the total cell count is determined using a hemocytometer.
-
Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
-
Lung Histology:
-
Lungs are perfused with PBS and then fixed in 10% neutral buffered formalin.
-
The fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for visualization of mucus production.
-
-
Cytokine and Immunoglobulin Analysis:
-
Cytokine levels (IL-4, IL-5, IL-6, etc.) in BAL fluid and plasma are measured by enzyme-linked immunosorbent assay (ELISA).
-
Total and OVA-specific IgE, IgG1, and IgA levels in plasma and/or BAL fluid are measured by ELISA.
-
-
Splenocyte Restimulation:
-
Spleens are harvested, and single-cell suspensions are prepared.
-
Splenocytes are cultured in the presence or absence of OVA.
-
Cytokine levels (IL-2, IFN-γ, IL-5, IL-10) in the culture supernatants are measured by ELISA.
-
-
Gene Expression Analysis:
-
Lung tissue is harvested and processed for RNA extraction.
-
The expression of cytokine genes is quantified by RT-PCR.
-
-
Visualizations
Proposed Signaling Pathway of this compound in Allergic Inflammation
Caption: Proposed mechanism of this compound in modulating the Th1/Th2 balance in allergic airway inflammation.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow of the ovalbumin-induced allergic asthma model for evaluating this compound.
Conclusion
The available preclinical data on this compound indicate that it is a potent, orally active anti-inflammatory agent with a promising profile for the treatment of asthma. Its ability to inhibit eosinophilic and lymphocytic infiltration, reduce Th2 cytokine and immunoglobulin levels, and demonstrate steroid-sparing effects in a relevant animal model underscores its therapeutic potential. The shift towards a Th1-type immune response suggests a mechanism that goes beyond simple suppression of inflammation to a modulation of the underlying immune dysregulation in allergic asthma. While the lack of publicly available, detailed quantitative data limits a full assessment of its potency and pharmacokinetic/pharmacodynamic relationships, the qualitative findings strongly supported its progression into early clinical development. Further investigation into its precise molecular mechanism of action would be of significant interest to the scientific community.
References
Preclinical Profile of PNU-142731A: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound investigated for its potential as a therapeutic agent for asthma. Preclinical studies have demonstrated its potent anti-inflammatory properties in animal models of allergic airway inflammation. This technical guide synthesizes the available preclinical data on this compound, detailing its effects on inflammatory cell infiltration, cytokine modulation, and immunoglobulin levels. While specific quantitative data from the primary preclinical studies are not publicly available, this document provides a comprehensive overview of the compound's qualitative effects, a detailed experimental protocol for the relevant animal model, and visualizations of the proposed mechanism of action and experimental workflow.
Introduction
Asthma is a chronic inflammatory disease of the airways characterized by reversible airflow obstruction, bronchial hyperresponsiveness, and airway inflammation. The inflammatory cascade in asthma involves a complex interplay of various immune cells, including eosinophils, lymphocytes, and mast cells, and the release of a plethora of inflammatory mediators, particularly Th2-type cytokines. This compound emerged as a potential treatment for asthma, and preclinical evaluations were conducted to characterize its in vivo pharmacological properties.[1] Pharmacia was developing this compound as a lead compound for asthma treatment, and it progressed to Phase I clinical trials.[2][3] It was found to be a potent inhibitor of eosinophilic lung inflammation in rodent models and exhibited a favorable bioavailability profile in animals.[2][3] Notably, this compound did not induce the gall bladder toxicity that was observed with a precursor compound, PNU-104067F.[2][3]
In Vivo Efficacy in a Murine Model of Allergic Asthma
The primary preclinical evaluation of this compound was conducted in a murine model of ovalbumin (OA)-sensitized and challenged C57BL/6 mice, a well-established model that mimics key features of human allergic asthma.[1]
Effects on Airway Inflammation
Oral administration of this compound resulted in a dose-dependent inhibition of the accumulation of eosinophils and lymphocytes in the airways of OA-sensitized and challenged mice.[1] The extent of this anti-inflammatory effect was also dependent on the duration of treatment.[1] Histological analysis of lung tissue confirmed that this compound effectively blocked the infiltration of eosinophils into the airway tissue.[1] Furthermore, a significant reduction in mucus glycoproteins was observed in the lungs of treated animals, suggesting an effect on mucus hypersecretion, a key clinical feature of asthma.[1]
Modulation of Cytokine Profile
This compound demonstrated a significant impact on the cytokine milieu in the lungs and systemically.
-
Th2 Cytokines: Treatment with this compound led to a reduction in the levels of key Th2 cytokines. Reverse transcription-polymerase chain reaction (RT-PCR) analysis of lung tissue from treated mice showed decreased mRNA expression for Th2 cytokines compared to vehicle-treated controls.[1] Specifically, the production of IL-4 by disaggregated lung tissue cells was diminished.[1] The levels of IL-5 and IL-6 in the bronchoalveolar lavage (BAL) fluid were also reduced.[1] Furthermore, the release of IL-5 and IL-10 from splenocytes of treated mice upon OA stimulation was inhibited.[1]
-
Th1 Cytokines: In contrast to its inhibitory effect on Th2 cytokines, this compound appeared to enhance the Th1 response. The release of the Th1 cytokines IL-2 and interferon-gamma (IFN-γ) was elevated in treated animals.[1]
Effects on Immunoglobulins
The preclinical studies also revealed an effect of this compound on immunoglobulin levels, which are central to the allergic response. Treatment was associated with reduced levels of IgA in the BAL fluid.[1] Systemically, plasma concentrations of total IgE and OA-specific IgG1 were also lowered in the treated mice.[1]
Steroid-Sparing Effects
Interestingly, when this compound was co-administered with suboptimal doses of dexamethasone, a standard corticosteroid treatment for asthma, it exhibited steroid-sparing effects, suggesting a potential for combination therapy.[1]
Quantitative Data Summary
Detailed quantitative data such as IC50 or ED50 values from the primary preclinical studies on this compound are not available in the public domain. The following tables summarize the qualitative findings based on the available information.
| Parameter | Effect of this compound |
| Cellular Infiltration in Airways | |
| Eosinophils | Dose-dependent Inhibition[1] |
| Lymphocytes | Dose-dependent Inhibition[1] |
| Mucus Production | |
| Mucus Glycoproteins | Significantly Less[1] |
| Cytokine Levels | |
| IL-4 (lung) | Less than control[1] |
| IL-5 (BALF & plasma) | Lowered[1] |
| IL-6 (BALF) | Lowered[1] |
| IL-10 (splenocytes) | Inhibited release[1] |
| IL-2 (splenocytes) | Elevated release[1] |
| IFN-γ (splenocytes) | Elevated release[1] |
| Th2 Cytokine mRNA (lung) | Less than control[1] |
| Immunoglobulin Levels | |
| IgA (BALF) | Lowered[1] |
| Total IgE (plasma) | Lowered[1] |
| OA-specific IgG1 (plasma) | Lowered[1] |
Experimental Protocols
The following is a detailed, representative experimental protocol for an ovalbumin-induced allergic airway inflammation model in mice, based on commonly used methods and the description in the primary study of this compound.
Animal Model: Ovalbumin-Induced Allergic Airway Inflammation
-
Animals: Female C57BL/6 mice, 6-8 weeks of age.
-
Sensitization:
-
On day 0 and day 7, mice are sensitized by intraperitoneal (i.p.) injection of 10 µg of ovalbumin (OVA; Grade V, Sigma-Aldrich) emulsified in 1.3 mg of aluminum hydroxide (Al(OH)3) as an adjuvant.
-
-
Drug Administration:
-
This compound is administered orally (p.o.) at various doses.
-
The dosing schedule can vary, but a typical regimen would be daily administration starting before the challenge phase and continuing throughout.
-
-
Antigen Challenge:
-
On days 21, 22, 23, and 25, mice are challenged intranasally with 50 µg of OVA in phosphate-buffered saline (PBS).
-
-
Readout and Analysis (Day 26):
-
Bronchoalveolar Lavage (BAL):
-
Mice are euthanized, and the trachea is cannulated.
-
The lungs are lavaged with PBS (e.g., 3 x 1 mL).
-
The BAL fluid is collected, and the total cell count is determined using a hemocytometer.
-
Differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on cytospin preparations stained with a suitable stain (e.g., Wright-Giemsa).
-
-
Lung Histology:
-
Lungs are perfused with PBS and then fixed in 10% neutral buffered formalin.
-
The fixed tissues are embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for assessment of inflammatory cell infiltration and with Periodic acid-Schiff (PAS) for visualization of mucus production.
-
-
Cytokine and Immunoglobulin Analysis:
-
Cytokine levels (IL-4, IL-5, IL-6, etc.) in BAL fluid and plasma are measured by enzyme-linked immunosorbent assay (ELISA).
-
Total and OVA-specific IgE, IgG1, and IgA levels in plasma and/or BAL fluid are measured by ELISA.
-
-
Splenocyte Restimulation:
-
Spleens are harvested, and single-cell suspensions are prepared.
-
Splenocytes are cultured in the presence or absence of OVA.
-
Cytokine levels (IL-2, IFN-γ, IL-5, IL-10) in the culture supernatants are measured by ELISA.
-
-
Gene Expression Analysis:
-
Lung tissue is harvested and processed for RNA extraction.
-
The expression of cytokine genes is quantified by RT-PCR.
-
-
Visualizations
Proposed Signaling Pathway of this compound in Allergic Inflammation
Caption: Proposed mechanism of this compound in modulating the Th1/Th2 balance in allergic airway inflammation.
Experimental Workflow for Preclinical Evaluation
Caption: Workflow of the ovalbumin-induced allergic asthma model for evaluating this compound.
Conclusion
The available preclinical data on this compound indicate that it is a potent, orally active anti-inflammatory agent with a promising profile for the treatment of asthma. Its ability to inhibit eosinophilic and lymphocytic infiltration, reduce Th2 cytokine and immunoglobulin levels, and demonstrate steroid-sparing effects in a relevant animal model underscores its therapeutic potential. The shift towards a Th1-type immune response suggests a mechanism that goes beyond simple suppression of inflammation to a modulation of the underlying immune dysregulation in allergic asthma. While the lack of publicly available, detailed quantitative data limits a full assessment of its potency and pharmacokinetic/pharmacodynamic relationships, the qualitative findings strongly supported its progression into early clinical development. Further investigation into its precise molecular mechanism of action would be of significant interest to the scientific community.
References
PNU-142731A: A Technical Overview of its Preclinical Efficacy in Th2 Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical models of allergic inflammation. Developed by Pharmacia (formerly Pharmacia and Upjohn), this compound has shown potential as a therapeutic agent for asthma and allergic rhinitis by effectively inhibiting the production and effects of T helper 2 (Th2) cytokines. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its impact on Th2 cytokine pathways, cellular infiltration, and other inflammatory markers. Detailed experimental protocols for the key in vivo model are provided, along with visualizations of the proposed mechanism of action and experimental workflows.
Introduction
Allergic diseases such as asthma and allergic rhinitis are characterized by a dominant Th2 immune response, leading to the production of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the pathophysiology of allergic inflammation, including eosinophil recruitment and activation, mucus hypersecretion, and immunoglobulin E (IgE) production. This compound emerged as a promising small molecule candidate designed to counteract these processes. Preclinical studies have indicated its potential to modulate the Th2 inflammatory cascade, suggesting a novel therapeutic approach for these conditions.[1] This document synthesizes the key findings from these preclinical investigations.
Preclinical Efficacy and Data Presentation
The primary preclinical evaluation of this compound was conducted in a murine model of ovalbumin (OA)-induced allergic lung inflammation. The compound, administered orally, demonstrated a dose-dependent inhibition of key inflammatory parameters.[1]
Cellular Infiltration in Bronchoalveolar Lavage Fluid (BALF)
This compound significantly reduced the infiltration of inflammatory cells into the airways of OA-sensitized and challenged mice. This effect was observed to be dose-dependent.
| Cell Type | Effect of this compound | Quantitative Data |
| Eosinophils | Dose-related inhibition | Data not publicly available |
| Lymphocytes | Dose-related inhibition | Data not publicly available |
Table 1: Effect of this compound on Cellular Infiltration in BALF.[1]
Th2 Cytokine and Immunoglobulin Levels
The compound effectively lowered the levels of key Th2 cytokines and immunoglobulins in both BALF and plasma.
| Analyte | Sample Type | Effect of this compound | Quantitative Data |
| IL-4 | Disaggregated Lung Tissue | Reduced production | Data not publicly available |
| IL-5 | BALF & Plasma | Reduced levels | Data not publicly available |
| IL-10 | Splenocyte Culture Supernatant | Inhibited release | Data not publicly available |
| Total IgE | Plasma | Lowered concentration | Data not publicly available |
| OA-specific IgG1 | Plasma | Lowered concentration | Data not publicly available |
| IL-6 | BALF | Reduced levels | Data not publicly available |
| IgA | BALF | Reduced levels | Data not publicly available |
Table 2: Effect of this compound on Cytokine and Immunoglobulin Levels.[1]
Histopathological and Gene Expression Analysis
Histological examination of lung tissue and gene expression analysis provided further evidence of the anti-inflammatory effects of this compound.
| Analysis Type | Observation |
| Lung Histology | Blocked accumulation of eosinophils in airway tissue |
| Mucus Glycoproteins | Significantly less mucus in the lungs of treated mice |
| Th2 Cytokine mRNA | Reduced mRNA levels in lung tissue compared to controls |
Table 3: Histopathological and Gene Expression Findings.[1]
Effects on Th1 Cytokines
An interesting observation from the preclinical studies was the differential effect of this compound on Th1 and Th2 cytokines. While Th2 cytokine production was inhibited, the release of Th1 cytokines was elevated.[1]
| Cytokine | Sample Type | Effect of this compound |
| IL-2 | Splenocyte Culture Supernatant | Elevated release |
| Interferon-gamma (IFN-γ) | Splenocyte Culture Supernatant | Elevated release |
Table 4: Effect of this compound on Th1 Cytokines.[1]
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound has not been publicly disclosed, its biological effects strongly suggest an interference with the Th2 signaling cascade. A plausible, though hypothetical, mechanism is the inhibition of key transcription factors, such as STAT6 and GATA3, which are crucial for the differentiation of Th2 cells and the transcription of Th2 cytokine genes.[2][3]
The binding of IL-4 to its receptor activates STAT6, which then promotes the expression of GATA3. GATA3 is the master regulator of Th2 differentiation and directly upregulates the expression of IL-4, IL-5, and IL-13. By inhibiting this pathway, this compound could prevent the amplification of the Th2 response.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of Th2 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
PNU-142731A: A Technical Overview of its Preclinical Efficacy in Th2 Cytokine Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical models of allergic inflammation. Developed by Pharmacia (formerly Pharmacia and Upjohn), this compound has shown potential as a therapeutic agent for asthma and allergic rhinitis by effectively inhibiting the production and effects of T helper 2 (Th2) cytokines. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its impact on Th2 cytokine pathways, cellular infiltration, and other inflammatory markers. Detailed experimental protocols for the key in vivo model are provided, along with visualizations of the proposed mechanism of action and experimental workflows.
Introduction
Allergic diseases such as asthma and allergic rhinitis are characterized by a dominant Th2 immune response, leading to the production of cytokines like Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines orchestrate the pathophysiology of allergic inflammation, including eosinophil recruitment and activation, mucus hypersecretion, and immunoglobulin E (IgE) production. This compound emerged as a promising small molecule candidate designed to counteract these processes. Preclinical studies have indicated its potential to modulate the Th2 inflammatory cascade, suggesting a novel therapeutic approach for these conditions.[1] This document synthesizes the key findings from these preclinical investigations.
Preclinical Efficacy and Data Presentation
The primary preclinical evaluation of this compound was conducted in a murine model of ovalbumin (OA)-induced allergic lung inflammation. The compound, administered orally, demonstrated a dose-dependent inhibition of key inflammatory parameters.[1]
Cellular Infiltration in Bronchoalveolar Lavage Fluid (BALF)
This compound significantly reduced the infiltration of inflammatory cells into the airways of OA-sensitized and challenged mice. This effect was observed to be dose-dependent.
| Cell Type | Effect of this compound | Quantitative Data |
| Eosinophils | Dose-related inhibition | Data not publicly available |
| Lymphocytes | Dose-related inhibition | Data not publicly available |
Table 1: Effect of this compound on Cellular Infiltration in BALF.[1]
Th2 Cytokine and Immunoglobulin Levels
The compound effectively lowered the levels of key Th2 cytokines and immunoglobulins in both BALF and plasma.
| Analyte | Sample Type | Effect of this compound | Quantitative Data |
| IL-4 | Disaggregated Lung Tissue | Reduced production | Data not publicly available |
| IL-5 | BALF & Plasma | Reduced levels | Data not publicly available |
| IL-10 | Splenocyte Culture Supernatant | Inhibited release | Data not publicly available |
| Total IgE | Plasma | Lowered concentration | Data not publicly available |
| OA-specific IgG1 | Plasma | Lowered concentration | Data not publicly available |
| IL-6 | BALF | Reduced levels | Data not publicly available |
| IgA | BALF | Reduced levels | Data not publicly available |
Table 2: Effect of this compound on Cytokine and Immunoglobulin Levels.[1]
Histopathological and Gene Expression Analysis
Histological examination of lung tissue and gene expression analysis provided further evidence of the anti-inflammatory effects of this compound.
| Analysis Type | Observation |
| Lung Histology | Blocked accumulation of eosinophils in airway tissue |
| Mucus Glycoproteins | Significantly less mucus in the lungs of treated mice |
| Th2 Cytokine mRNA | Reduced mRNA levels in lung tissue compared to controls |
Table 3: Histopathological and Gene Expression Findings.[1]
Effects on Th1 Cytokines
An interesting observation from the preclinical studies was the differential effect of this compound on Th1 and Th2 cytokines. While Th2 cytokine production was inhibited, the release of Th1 cytokines was elevated.[1]
| Cytokine | Sample Type | Effect of this compound |
| IL-2 | Splenocyte Culture Supernatant | Elevated release |
| Interferon-gamma (IFN-γ) | Splenocyte Culture Supernatant | Elevated release |
Table 4: Effect of this compound on Th1 Cytokines.[1]
Proposed Mechanism of Action and Signaling Pathways
While the precise molecular target of this compound has not been publicly disclosed, its biological effects strongly suggest an interference with the Th2 signaling cascade. A plausible, though hypothetical, mechanism is the inhibition of key transcription factors, such as STAT6 and GATA3, which are crucial for the differentiation of Th2 cells and the transcription of Th2 cytokine genes.[2][3]
The binding of IL-4 to its receptor activates STAT6, which then promotes the expression of GATA3. GATA3 is the master regulator of Th2 differentiation and directly upregulates the expression of IL-4, IL-5, and IL-13. By inhibiting this pathway, this compound could prevent the amplification of the Th2 response.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STAT6-dependent and -independent mechanisms in Th2 polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcriptional regulation of Th2 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of PNU-142731A on Lung Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A, a novel pyrrolopyrimidine compound, has demonstrated significant anti-inflammatory properties in preclinical in vivo models of lung inflammation. Primarily investigated as a potential therapeutic for asthma, its mechanism of action appears to involve a significant modulation of the immune response, steering it away from a T-helper 2 (Th2) dominant profile, characteristic of allergic inflammation, towards a T-helper 1 (Th1) response. This technical guide synthesizes the available data on the in vivo effects of this compound on lung inflammation, providing an in-depth overview of its biological impact, the experimental methodologies used for its evaluation, and the putative signaling pathways involved.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by eosinophilic infiltration, mucus hypersecretion, and airway hyperresponsiveness. The underlying immunological mechanism is predominantly a Th2-mediated immune response, involving cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. This compound has emerged as a promising small molecule inhibitor of eosinophilic lung inflammation.[1] This document provides a comprehensive technical overview of the preclinical in vivo evaluation of this compound.
Data Presentation: In Vivo Efficacy of this compound
The primary in vivo data for this compound comes from a murine model of antigen-induced eosinophilic lung inflammation.[2] Oral administration of this compound has shown a dose-dependent and treatment-duration-dependent suppression of lung inflammation.[2] The key findings from these studies are summarized below.
Disclaimer: The following tables are based on qualitative descriptions from the available scientific abstract. Specific quantitative values, such as mean ± SEM/SD and p-values, were not publicly accessible.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Eosinophil Accumulation | Lymphocyte Accumulation |
| Vehicle Control | High | High |
| This compound (Oral) | Dose-dependent inhibition | Dose-dependent inhibition |
Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins
| Analyte | Location | Effect of this compound |
| IL-4 | Disaggregated Lung Tissue | Reduced production |
| IL-5 | BALF, Plasma | Reduced levels |
| IL-6 | BALF | Reduced levels |
| IL-10 | Splenocytes | Inhibited release |
| IgA | BALF | Reduced levels |
| Total IgE | Plasma | Lowered concentration |
| Ovalbumin-Specific IgG1 | Plasma | Lowered concentration |
| Th2 Cytokine mRNA | Lung Tissue | Reduced expression |
Table 3: Effect of this compound on Th1 Cytokines
| Analyte | Location | Effect of this compound |
| IL-2 | Disaggregated Lung Tissue | Elevated release |
| Interferon-gamma (IFN-γ) | Disaggregated Lung Tissue | Elevated release |
Table 4: Histological and Physiological Effects of this compound in the Lung
| Parameter | Method | Effect of this compound |
| Eosinophil Accumulation | Histological Assessment | Blocked in airway tissue |
| Mucus Glycoproteins | Histological Assessment | Significantly less observed |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the evaluation of this compound.
Animal Model: Ovalbumin-Induced Allergic Lung Inflammation
A common model to induce eosinophilic lung inflammation is through sensitization and challenge with ovalbumin (OVA).
-
Sensitization: C57BL/6 mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide. This is typically performed on day 0 and day 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 24, 25, and 26).
-
This compound Administration: The compound is administered orally at various doses and for different durations prior to and/or during the challenge phase. A vehicle control group is run in parallel.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, various analyses are performed, including bronchoalveolar lavage, blood collection, and lung tissue harvesting.
Bronchoalveolar Lavage (BAL)
-
Mice are euthanized, and the trachea is surgically exposed.
-
A cannula is inserted into the trachea and secured.
-
The lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) or other suitable buffer. The fluid is gently instilled and withdrawn multiple times.
-
The recovered BAL fluid is centrifuged to pellet the cells.
-
The supernatant is collected for cytokine and immunoglobulin analysis.
-
The cell pellet is resuspended, and total and differential cell counts are performed to quantify eosinophils, lymphocytes, macrophages, and neutrophils.
Cytokine and Immunoglobulin Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): Concentrations of cytokines (IL-4, IL-5, IL-6, IL-2, IFN-γ) and immunoglobulins (IgA, IgE, IgG1) in BALF supernatant and plasma are quantified using commercially available ELISA kits.
-
Ex Vivo Cytokine Release from Lung Tissue and Splenocytes:
-
Lung tissue is disaggregated into a single-cell suspension.
-
Splenocytes are isolated from the spleen.
-
Cells are cultured in the presence of OVA.
-
Supernatants are collected after a defined incubation period, and cytokine levels are measured by ELISA.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Total RNA is extracted from lung tissue homogenates.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is performed using specific primers for Th2 cytokine genes (e.g., IL-4, IL-5, IL-13) and a reference housekeeping gene.
-
Relative gene expression is calculated to determine the effect of this compound on cytokine mRNA levels.
Histology
-
Lungs are perfused and fixed in 10% neutral buffered formalin.
-
The tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize inflammatory cell infiltrates.
-
Periodic acid-Schiff (PAS) staining is used to identify and quantify mucus-producing goblet cells and mucus glycoproteins.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound in Modulating Lung Inflammation
The available data indicates that this compound shifts the immune response from a Th2-dominant to a Th1-dominant phenotype.[2] The exact molecular target of this compound is not specified in the provided literature. However, a hypothetical pathway can be proposed where this compound interferes with key signaling cascades that promote Th2 differentiation and function, such as the STAT6 pathway, which is critical for IL-4 and IL-13 signaling.[1][3]
Caption: Hypothetical mechanism of this compound action on the Th1/Th2 balance.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates the typical workflow for assessing the efficacy of an anti-inflammatory compound like this compound in a murine model of allergic lung inflammation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Various Regulatory Factors in Th1/Th2 Balance; Immunotherapeutic Approaches in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Effects of PNU-142731A on Lung Inflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNU-142731A, a novel pyrrolopyrimidine compound, has demonstrated significant anti-inflammatory properties in preclinical in vivo models of lung inflammation. Primarily investigated as a potential therapeutic for asthma, its mechanism of action appears to involve a significant modulation of the immune response, steering it away from a T-helper 2 (Th2) dominant profile, characteristic of allergic inflammation, towards a T-helper 1 (Th1) response. This technical guide synthesizes the available data on the in vivo effects of this compound on lung inflammation, providing an in-depth overview of its biological impact, the experimental methodologies used for its evaluation, and the putative signaling pathways involved.
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by eosinophilic infiltration, mucus hypersecretion, and airway hyperresponsiveness. The underlying immunological mechanism is predominantly a Th2-mediated immune response, involving cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. This compound has emerged as a promising small molecule inhibitor of eosinophilic lung inflammation.[1] This document provides a comprehensive technical overview of the preclinical in vivo evaluation of this compound.
Data Presentation: In Vivo Efficacy of this compound
The primary in vivo data for this compound comes from a murine model of antigen-induced eosinophilic lung inflammation.[2] Oral administration of this compound has shown a dose-dependent and treatment-duration-dependent suppression of lung inflammation.[2] The key findings from these studies are summarized below.
Disclaimer: The following tables are based on qualitative descriptions from the available scientific abstract. Specific quantitative values, such as mean ± SEM/SD and p-values, were not publicly accessible.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Treatment Group | Eosinophil Accumulation | Lymphocyte Accumulation |
| Vehicle Control | High | High |
| This compound (Oral) | Dose-dependent inhibition | Dose-dependent inhibition |
Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins
| Analyte | Location | Effect of this compound |
| IL-4 | Disaggregated Lung Tissue | Reduced production |
| IL-5 | BALF, Plasma | Reduced levels |
| IL-6 | BALF | Reduced levels |
| IL-10 | Splenocytes | Inhibited release |
| IgA | BALF | Reduced levels |
| Total IgE | Plasma | Lowered concentration |
| Ovalbumin-Specific IgG1 | Plasma | Lowered concentration |
| Th2 Cytokine mRNA | Lung Tissue | Reduced expression |
Table 3: Effect of this compound on Th1 Cytokines
| Analyte | Location | Effect of this compound |
| IL-2 | Disaggregated Lung Tissue | Elevated release |
| Interferon-gamma (IFN-γ) | Disaggregated Lung Tissue | Elevated release |
Table 4: Histological and Physiological Effects of this compound in the Lung
| Parameter | Method | Effect of this compound |
| Eosinophil Accumulation | Histological Assessment | Blocked in airway tissue |
| Mucus Glycoproteins | Histological Assessment | Significantly less observed |
Experimental Protocols
The following are detailed methodologies representative of the key experiments cited in the evaluation of this compound.
Animal Model: Ovalbumin-Induced Allergic Lung Inflammation
A common model to induce eosinophilic lung inflammation is through sensitization and challenge with ovalbumin (OVA).
-
Sensitization: C57BL/6 mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide. This is typically performed on day 0 and day 14.
-
Challenge: Following sensitization, mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) on consecutive days (e.g., days 24, 25, and 26).
-
This compound Administration: The compound is administered orally at various doses and for different durations prior to and/or during the challenge phase. A vehicle control group is run in parallel.
-
Endpoint Analysis: 24-48 hours after the final OVA challenge, various analyses are performed, including bronchoalveolar lavage, blood collection, and lung tissue harvesting.
Bronchoalveolar Lavage (BAL)
-
Mice are euthanized, and the trachea is surgically exposed.
-
A cannula is inserted into the trachea and secured.
-
The lungs are lavaged with a fixed volume of sterile phosphate-buffered saline (PBS) or other suitable buffer. The fluid is gently instilled and withdrawn multiple times.
-
The recovered BAL fluid is centrifuged to pellet the cells.
-
The supernatant is collected for cytokine and immunoglobulin analysis.
-
The cell pellet is resuspended, and total and differential cell counts are performed to quantify eosinophils, lymphocytes, macrophages, and neutrophils.
Cytokine and Immunoglobulin Analysis
-
ELISA (Enzyme-Linked Immunosorbent Assay): Concentrations of cytokines (IL-4, IL-5, IL-6, IL-2, IFN-γ) and immunoglobulins (IgA, IgE, IgG1) in BALF supernatant and plasma are quantified using commercially available ELISA kits.
-
Ex Vivo Cytokine Release from Lung Tissue and Splenocytes:
-
Lung tissue is disaggregated into a single-cell suspension.
-
Splenocytes are isolated from the spleen.
-
Cells are cultured in the presence of OVA.
-
Supernatants are collected after a defined incubation period, and cytokine levels are measured by ELISA.
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
Total RNA is extracted from lung tissue homogenates.
-
RNA is reverse transcribed into complementary DNA (cDNA).
-
Quantitative PCR (qPCR) is performed using specific primers for Th2 cytokine genes (e.g., IL-4, IL-5, IL-13) and a reference housekeeping gene.
-
Relative gene expression is calculated to determine the effect of this compound on cytokine mRNA levels.
Histology
-
Lungs are perfused and fixed in 10% neutral buffered formalin.
-
The tissue is embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) to visualize inflammatory cell infiltrates.
-
Periodic acid-Schiff (PAS) staining is used to identify and quantify mucus-producing goblet cells and mucus glycoproteins.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of this compound in Modulating Lung Inflammation
The available data indicates that this compound shifts the immune response from a Th2-dominant to a Th1-dominant phenotype.[2] The exact molecular target of this compound is not specified in the provided literature. However, a hypothetical pathway can be proposed where this compound interferes with key signaling cascades that promote Th2 differentiation and function, such as the STAT6 pathway, which is critical for IL-4 and IL-13 signaling.[1][3]
Caption: Hypothetical mechanism of this compound action on the Th1/Th2 balance.
Experimental Workflow for In Vivo Evaluation
The following diagram illustrates the typical workflow for assessing the efficacy of an anti-inflammatory compound like this compound in a murine model of allergic lung inflammation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Various Regulatory Factors in Th1/Th2 Balance; Immunotherapeutic Approaches in Asthma - PMC [pmc.ncbi.nlm.nih.gov]
PNU-142731A: An Examination of a Discontinued Investigational Anti-Asthmatic Agent's Limited Public Safety and Toxicology Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-142731A was an investigational compound developed by Pharmacia as a potential treatment for asthma.[1][2] It entered Phase I clinical trials in the early 2000s but appears to have been discontinued, as no further public data has been released.[1] This guide provides a comprehensive overview of the publicly available, albeit limited, safety and toxicology profile of this compound. Due to the sparse nature of the data, this document will summarize the available information and, where specific data is unavailable, will present generalized experimental frameworks typical for a compound at its stage of development.
Introduction
This compound, a pyrrolopyrimidine, was identified as a potent inhibitor of eosinophilic lung inflammation in preclinical rodent models.[1][2][3] A significant characteristic noted in early reports was its lack of gall bladder toxicity, an issue that was present with its predecessor compound, PNU-104067F.[1] The mechanism of action for this compound was under investigation but was linked to the inhibition of eosinophil and lymphocyte accumulation in the lungs and a reduction in Th2 cytokines.[2][3]
Preclinical Safety and Toxicology
Detailed quantitative preclinical toxicology data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values, are not available in the public domain. The following sections outline the types of studies that would have been conducted and present the limited qualitative information that has been published.
Acute, Sub-chronic, and Chronic Toxicity
Standard preclinical toxicology programs evaluate the effects of a new chemical entity after single (acute) and repeated (sub-chronic and chronic) dosing.
Table 1: Summary of Preclinical Toxicology Findings for this compound (Qualitative)
| Study Type | Species | Key Findings | Citation |
| Organ-Specific Toxicity | Animal (unspecified) | Did not give rise to gall bladder toxicity. | [1] |
| Inflammation Model | Rodent (murine) | Potent inhibitor of eosinophilic lung inflammation. | [1][2][3] |
Genotoxicity and Carcinogenicity
No public data is available on the genotoxic or carcinogenic potential of this compound. A standard battery of genotoxicity tests would have been performed to assess for potential DNA damage.
Reproductive and Developmental Toxicology
Information regarding the effects of this compound on reproduction and development has not been publicly released.
Clinical Safety Profile (Phase I)
This compound progressed to Phase I clinical trials.[1][2] However, the results of these studies, including the safety and tolerability profile in humans, have not been published. Typically, Phase I studies are conducted in a small group of healthy volunteers to assess safety, determine a safe dosage range, and identify side effects.
Mechanism of Action and Signaling Pathways
The proposed anti-inflammatory mechanism of this compound involves the modulation of the immune response in the lungs. Preclinical studies in a murine model of antigen-induced eosinophilic lung inflammation indicated that this compound administration led to a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways.[3] Furthermore, it was shown to reduce the levels of Th2 cytokines, including IL-4, IL-5, and IL-10, which are key mediators in the asthmatic inflammatory cascade.[3]
Caption: Proposed Anti-Inflammatory Mechanism of this compound.
Experimental Protocols (Generalized)
Detailed experimental protocols for the safety and toxicology studies of this compound are not available. Below is a generalized workflow that would be typical for preclinical toxicology assessment.
Caption: Generalized Preclinical Toxicology Assessment Workflow.
Conclusion
This compound showed initial promise as a potential anti-asthmatic agent with a favorable preclinical profile concerning the inhibition of lung inflammation and an improved safety profile over its predecessor regarding gall bladder toxicity. However, the lack of publicly available data from its Phase I clinical trials and subsequent preclinical studies prevents a thorough assessment of its overall safety and toxicology. The discontinuation of its development program means that a complete and detailed safety profile is unlikely to become available. This guide represents a summary of the limited information accessible in the public domain.
References
PNU-142731A: An Examination of a Discontinued Investigational Anti-Asthmatic Agent's Limited Public Safety and Toxicology Data
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNU-142731A was an investigational compound developed by Pharmacia as a potential treatment for asthma.[1][2] It entered Phase I clinical trials in the early 2000s but appears to have been discontinued, as no further public data has been released.[1] This guide provides a comprehensive overview of the publicly available, albeit limited, safety and toxicology profile of this compound. Due to the sparse nature of the data, this document will summarize the available information and, where specific data is unavailable, will present generalized experimental frameworks typical for a compound at its stage of development.
Introduction
This compound, a pyrrolopyrimidine, was identified as a potent inhibitor of eosinophilic lung inflammation in preclinical rodent models.[1][2][3] A significant characteristic noted in early reports was its lack of gall bladder toxicity, an issue that was present with its predecessor compound, PNU-104067F.[1] The mechanism of action for this compound was under investigation but was linked to the inhibition of eosinophil and lymphocyte accumulation in the lungs and a reduction in Th2 cytokines.[2][3]
Preclinical Safety and Toxicology
Detailed quantitative preclinical toxicology data for this compound, such as LD50 (median lethal dose) or NOAEL (No-Observed-Adverse-Effect Level) values, are not available in the public domain. The following sections outline the types of studies that would have been conducted and present the limited qualitative information that has been published.
Acute, Sub-chronic, and Chronic Toxicity
Standard preclinical toxicology programs evaluate the effects of a new chemical entity after single (acute) and repeated (sub-chronic and chronic) dosing.
Table 1: Summary of Preclinical Toxicology Findings for this compound (Qualitative)
| Study Type | Species | Key Findings | Citation |
| Organ-Specific Toxicity | Animal (unspecified) | Did not give rise to gall bladder toxicity. | [1] |
| Inflammation Model | Rodent (murine) | Potent inhibitor of eosinophilic lung inflammation. | [1][2][3] |
Genotoxicity and Carcinogenicity
No public data is available on the genotoxic or carcinogenic potential of this compound. A standard battery of genotoxicity tests would have been performed to assess for potential DNA damage.
Reproductive and Developmental Toxicology
Information regarding the effects of this compound on reproduction and development has not been publicly released.
Clinical Safety Profile (Phase I)
This compound progressed to Phase I clinical trials.[1][2] However, the results of these studies, including the safety and tolerability profile in humans, have not been published. Typically, Phase I studies are conducted in a small group of healthy volunteers to assess safety, determine a safe dosage range, and identify side effects.
Mechanism of Action and Signaling Pathways
The proposed anti-inflammatory mechanism of this compound involves the modulation of the immune response in the lungs. Preclinical studies in a murine model of antigen-induced eosinophilic lung inflammation indicated that this compound administration led to a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways.[3] Furthermore, it was shown to reduce the levels of Th2 cytokines, including IL-4, IL-5, and IL-10, which are key mediators in the asthmatic inflammatory cascade.[3]
Caption: Proposed Anti-Inflammatory Mechanism of this compound.
Experimental Protocols (Generalized)
Detailed experimental protocols for the safety and toxicology studies of this compound are not available. Below is a generalized workflow that would be typical for preclinical toxicology assessment.
Caption: Generalized Preclinical Toxicology Assessment Workflow.
Conclusion
This compound showed initial promise as a potential anti-asthmatic agent with a favorable preclinical profile concerning the inhibition of lung inflammation and an improved safety profile over its predecessor regarding gall bladder toxicity. However, the lack of publicly available data from its Phase I clinical trials and subsequent preclinical studies prevents a thorough assessment of its overall safety and toxicology. The discontinuation of its development program means that a complete and detailed safety profile is unlikely to become available. This guide represents a summary of the limited information accessible in the public domain.
References
Methodological & Application
Synthesis Protocol for PNU-142731A: A Detailed Application Note for Researchers
For research, scientific, and drug development professionals, this document provides a detailed overview and protocol for the synthesis of PNU-142731A, a potent pyrrolopyrimidine derivative. This application note includes a summary of the synthetic strategy, a step-by-step experimental protocol, and a visualization of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound, a clinical candidate for asthma, has been described in two primary routes. The most efficient and scalable synthesis, suitable for large-scale production, commences with the regioselective addition of glycine ethyl ester to commercially available 2,4,6-trichloropyrimidine. This initial step is followed by a series of reactions to construct the tricyclic pyrimido[4,5-b]indole core and subsequent functionalization to yield the final compound. This route is noted for its brevity, good overall yield, and straightforward procedures that do not necessitate chromatographic purification of intermediates.
Experimental Protocol
This protocol outlines the key steps for the synthesis of this compound hydrochloride.
Table 1: Reagents and Materials
| Reagent/Material | Formula | CAS Number | Supplier |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 3764-01-0 | Commercially Available |
| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 623-33-6 | Commercially Available |
| Pyrrolidine | C₄H₉N | 123-75-1 | Commercially Available |
| 4-Indoleboronic acid | C₈H₈BNO₂ | 86539-77-9 | Commercially Available |
| 2-(Pyrrolidin-1-yl)acetyl chloride | C₆H₁₀ClNO | 238090-51-2 | Commercially Available |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 14221-01-3 | Commercially Available |
| Sodium Carbonate | Na₂CO₃ | 497-19-8 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Commercially Available |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 7087-68-5 | Commercially Available |
| Hydrochloric acid (HCl) | HCl | 7647-01-0 | Commercially Available |
Step 1: Synthesis of Ethyl 2-((2,6-dichloro-pyrimidin-4-yl)amino)acetate
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as dichloromethane, add glycine ethyl ester hydrochloride (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of Ethyl 2-((2-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetate
-
Dissolve the product from Step 1 in a suitable solvent like N,N-dimethylformamide.
-
Add pyrrolidine (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.
Step 3: Synthesis of Ethyl 2-((2,4-di(pyrrolidin-1-yl)pyrimidin-6-yl)amino)acetate
-
To the product from Step 2, add an excess of pyrrolidine (e.g., 3-4 eq).
-
Heat the mixture at a higher temperature, for instance, 100-120 °C, for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Work up the reaction as described in Step 2 to isolate the product.
Step 4: Synthesis of 2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetic acid ethyl ester
-
This step involves a Suzuki coupling reaction. Combine the product from Step 3 (1.0 eq), 4-indoleboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. The crude product may be purified by column chromatography if necessary.
Step 5: Synthesis of 2-(2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetic acid
-
Hydrolyze the ester from Step 4 using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the product.
Step 6: Synthesis of 1-[(2,4-di-1-pyrrolidinyl-9H-pyrimido[4,5-b]indol-9-yl)acetyl]pyrrolidine (this compound)
-
Activate the carboxylic acid from Step 5 using a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).
-
Add pyrrolidine (1.2 eq) and a base like diisopropylethylamine to the activated acid.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate to obtain the crude this compound free base.
Step 7: Formation of this compound Hydrochloride Salt
-
Dissolve the purified this compound free base in a suitable solvent like ethyl acetate or dichloromethane.
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride.
Table 2: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Regioselective Amination | 2,4,6-Trichloropyrimidine, Glycine ethyl ester HCl, DIPEA | 85-95 |
| 2 | Nucleophilic Aromatic Substitution | Pyrrolidine | 80-90 |
| 3 | Nucleophilic Aromatic Substitution | Pyrrolidine | 75-85 |
| 4 | Suzuki Coupling | 4-Indoleboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 60-75 |
| 5 | Ester Hydrolysis | LiOH or NaOH | 90-98 |
| 6 | Amide Coupling | BOP or EDC/HOBt, Pyrrolidine | 70-85 |
| 7 | Salt Formation | HCl | >95 |
Synthetic Pathway Visualization
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic scheme for this compound.
Signaling Pathway and Experimental Workflow
This compound is known to be a potent inhibitor of eosinophilic lung inflammation. While the precise molecular target and signaling pathway were under investigation during its development, its activity suggests interference with pathways that regulate inflammatory responses, potentially involving cytokine signaling and immune cell recruitment.
A typical experimental workflow to evaluate the efficacy of a synthesized batch of this compound would involve in vitro and in vivo assays.
Caption: Experimental workflow for this compound evaluation.
Synthesis Protocol for PNU-142731A: A Detailed Application Note for Researchers
For research, scientific, and drug development professionals, this document provides a detailed overview and protocol for the synthesis of PNU-142731A, a potent pyrrolopyrimidine derivative. This application note includes a summary of the synthetic strategy, a step-by-step experimental protocol, and a visualization of the synthetic pathway.
Synthetic Strategy Overview
The synthesis of this compound, a clinical candidate for asthma, has been described in two primary routes. The most efficient and scalable synthesis, suitable for large-scale production, commences with the regioselective addition of glycine ethyl ester to commercially available 2,4,6-trichloropyrimidine. This initial step is followed by a series of reactions to construct the tricyclic pyrimido[4,5-b]indole core and subsequent functionalization to yield the final compound. This route is noted for its brevity, good overall yield, and straightforward procedures that do not necessitate chromatographic purification of intermediates.
Experimental Protocol
This protocol outlines the key steps for the synthesis of this compound hydrochloride.
Table 1: Reagents and Materials
| Reagent/Material | Formula | CAS Number | Supplier |
| 2,4,6-Trichloropyrimidine | C₄HCl₃N₂ | 3764-01-0 | Commercially Available |
| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ | 623-33-6 | Commercially Available |
| Pyrrolidine | C₄H₉N | 123-75-1 | Commercially Available |
| 4-Indoleboronic acid | C₈H₈BNO₂ | 86539-77-9 | Commercially Available |
| 2-(Pyrrolidin-1-yl)acetyl chloride | C₆H₁₀ClNO | 238090-51-2 | Commercially Available |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | C₇₂H₆₀P₄Pd | 14221-01-3 | Commercially Available |
| Sodium Carbonate | Na₂CO₃ | 497-19-8 | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Commercially Available |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 68-12-2 | Commercially Available |
| Diisopropylethylamine (DIPEA) | C₈H₁₉N | 7087-68-5 | Commercially Available |
| Hydrochloric acid (HCl) | HCl | 7647-01-0 | Commercially Available |
Step 1: Synthesis of Ethyl 2-((2,6-dichloro-pyrimidin-4-yl)amino)acetate
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as dichloromethane, add glycine ethyl ester hydrochloride (1.0 eq) and a non-nucleophilic base like diisopropylethylamine (2.2 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Step 2: Synthesis of Ethyl 2-((2-chloro-6-(pyrrolidin-1-yl)pyrimidin-4-yl)amino)acetate
-
Dissolve the product from Step 1 in a suitable solvent like N,N-dimethylformamide.
-
Add pyrrolidine (1.1 eq) to the solution.
-
Heat the reaction mixture to 60-70 °C for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the desired product.
Step 3: Synthesis of Ethyl 2-((2,4-di(pyrrolidin-1-yl)pyrimidin-6-yl)amino)acetate
-
To the product from Step 2, add an excess of pyrrolidine (e.g., 3-4 eq).
-
Heat the mixture at a higher temperature, for instance, 100-120 °C, for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Work up the reaction as described in Step 2 to isolate the product.
Step 4: Synthesis of 2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetic acid ethyl ester
-
This step involves a Suzuki coupling reaction. Combine the product from Step 3 (1.0 eq), 4-indoleboronic acid (1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and a base like sodium carbonate (2.0 eq) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. The crude product may be purified by column chromatography if necessary.
Step 5: Synthesis of 2-(2,4-Di(pyrrolidin-1-yl)-9H-pyrimido[4,5-b]indol-9-yl)acetic acid
-
Hydrolyze the ester from Step 4 using a base such as lithium hydroxide or sodium hydroxide in a mixture of tetrahydrofuran and water.
-
Stir the reaction at room temperature until the starting material is consumed.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the product.
Step 6: Synthesis of 1-[(2,4-di-1-pyrrolidinyl-9H-pyrimido[4,5-b]indol-9-yl)acetyl]pyrrolidine (this compound)
-
Activate the carboxylic acid from Step 5 using a coupling agent such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with Hydroxybenzotriazole (HOBt).
-
Add pyrrolidine (1.2 eq) and a base like diisopropylethylamine to the activated acid.
-
Stir the reaction at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.
-
Dry the organic layer and concentrate to obtain the crude this compound free base.
Step 7: Formation of this compound Hydrochloride Salt
-
Dissolve the purified this compound free base in a suitable solvent like ethyl acetate or dichloromethane.
-
Add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Filter the solid, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound hydrochloride.
Table 2: Summary of Synthetic Steps and Expected Yields
| Step | Reaction | Key Reagents | Typical Yield (%) |
| 1 | Regioselective Amination | 2,4,6-Trichloropyrimidine, Glycine ethyl ester HCl, DIPEA | 85-95 |
| 2 | Nucleophilic Aromatic Substitution | Pyrrolidine | 80-90 |
| 3 | Nucleophilic Aromatic Substitution | Pyrrolidine | 75-85 |
| 4 | Suzuki Coupling | 4-Indoleboronic acid, Pd(PPh₃)₄, Na₂CO₃ | 60-75 |
| 5 | Ester Hydrolysis | LiOH or NaOH | 90-98 |
| 6 | Amide Coupling | BOP or EDC/HOBt, Pyrrolidine | 70-85 |
| 7 | Salt Formation | HCl | >95 |
Synthetic Pathway Visualization
The following diagram illustrates the key transformations in the synthesis of this compound.
Caption: Synthetic scheme for this compound.
Signaling Pathway and Experimental Workflow
This compound is known to be a potent inhibitor of eosinophilic lung inflammation. While the precise molecular target and signaling pathway were under investigation during its development, its activity suggests interference with pathways that regulate inflammatory responses, potentially involving cytokine signaling and immune cell recruitment.
A typical experimental workflow to evaluate the efficacy of a synthesized batch of this compound would involve in vitro and in vivo assays.
Caption: Experimental workflow for this compound evaluation.
Application Notes and Protocols for PNU-142731A in a Murine Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical models of allergic inflammation, suggesting its potential as a therapeutic agent for asthma.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of ovalbumin (OA)-induced allergic asthma. The protocols outlined below are based on established methodologies for inducing asthma-like phenotypes in mice and the available preclinical data on this compound.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation.[2] However, its anti-inflammatory effects in the context of allergic asthma are characterized by the inhibition of eosinophil and lymphocyte accumulation in the airways.[1] The compound has been shown to reduce the levels of Th2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-6, which are key mediators in the pathophysiology of asthma.[1] Additionally, this compound has been observed to decrease the production of immunoglobulins associated with allergic responses, including IgE, and to reduce mucus glycoprotein accumulation in the lungs.[1] There is speculation that this compound may interact with the serotonergic system, potentially as a 5-HT4 receptor agonist, although further research is needed to confirm this pathway.
Data Presentation
The following tables summarize the reported effects of this compound on key inflammatory markers in an ovalbumin-induced murine asthma model. The data presented is qualitative based on the available literature, as specific quantitative values from the primary studies are not publicly available.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Effect of this compound Treatment |
| Eosinophils | Dose-dependent inhibition[1] |
| Lymphocytes | Dose-dependent inhibition[1] |
Table 2: Effect of this compound on Cytokine and Immunoglobulin Levels
| Analyte | Fluid/Tissue | Effect of this compound Treatment |
| IL-4 | Lung Tissue | Reduced mRNA expression[1] |
| IL-5 | BALF, Plasma | Reduced levels[1] |
| IL-6 | BALF | Reduced levels[1] |
| IL-10 | Splenocytes | Inhibited release[1] |
| IL-2 | Splenocytes | Elevated release[1] |
| IFN-γ | Splenocytes | Elevated release[1] |
| IgA | BALF | Reduced levels[1] |
| Total IgE | Plasma | Lowered concentrations[1] |
| OA-specific IgG1 | Plasma | Lowered concentrations[1] |
Table 3: Effect of this compound on Other Pathological Features of Asthma
| Feature | Tissue | Effect of this compound Treatment |
| Mucus Glycoproteins | Lung | Significantly less observed[1] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This protocol describes a standard method to induce an asthma-like phenotype in mice, which is a prerequisite for testing the efficacy of this compound. C57BL/6 mice are a commonly used strain for this model.[1]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
Administer a control group with i.p. injections of alum in PBS only.
-
-
Aerosol Challenge:
-
From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day.
-
Expose the control group to a PBS aerosol only.
-
-
Endpoint Analysis:
-
Approximately 48-72 hours after the final aerosol challenge, perform endpoint analyses such as collection of bronchoalveolar lavage fluid (BALF), blood sampling, and lung tissue harvesting.
-
Protocol 2: Administration of this compound
This compound is administered orally.[1] The following protocol provides a general guideline for its preparation and administration.
Materials:
-
This compound compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
-
Ensure the suspension is homogenous by vortexing before each administration.
-
Note: The specific, effective oral dosages of this compound in mg/kg are not detailed in the available literature. A dose-response study would be necessary to determine the optimal dose.
-
-
Oral Administration:
-
Administer this compound or vehicle control to the mice via oral gavage. The volume should not exceed 10 mL/kg body weight.
-
The timing of administration should be determined by the study design. For prophylactic treatment, dosing can commence before the OVA challenge phase. For therapeutic treatment, dosing can begin after the establishment of airway inflammation. The duration of treatment has been shown to influence the magnitude of the anti-inflammatory effect.[1]
-
Protocol 3: Assessment of Airway Inflammation
Materials:
-
Sterile PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining reagents (e.g., Wright-Giemsa)
-
ELISA kits for cytokines and immunoglobulins
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and instill 0.5 - 1.0 mL of sterile PBS.
-
Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered BALF.
-
-
Cell Counting:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).
-
-
Cytokine and Immunoglobulin Analysis:
-
Use the supernatant from the centrifuged BALF and plasma from blood samples to measure the concentrations of cytokines (e.g., IL-4, IL-5, IL-6) and immunoglobulins (e.g., IgE) using commercially available ELISA kits.
-
Protocol 4: Histological Analysis
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Staining reagents (Hematoxylin and Eosin, Periodic acid-Schiff)
Procedure:
-
Lung Tissue Fixation:
-
Perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with a fixative (e.g., 4% paraformaldehyde) at a constant pressure and then immerse the entire lung in the fixative overnight.
-
-
Processing and Staining:
-
Dehydrate the fixed tissue, embed in paraffin, and cut sections (4-5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general inflammation and cell infiltration.
-
Stain sections with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a murine asthma model.
Proposed Signaling Pathway (Hypothetical)
As the precise signaling pathway for this compound is not yet fully elucidated, the following diagram represents a hypothetical pathway based on its known anti-inflammatory effects and potential interaction with the serotonergic system. This diagram is for illustrative purposes and requires experimental validation.
References
Application Notes and Protocols for PNU-142731A in a Murine Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical models of allergic inflammation, suggesting its potential as a therapeutic agent for asthma.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in a murine model of ovalbumin (OA)-induced allergic asthma. The protocols outlined below are based on established methodologies for inducing asthma-like phenotypes in mice and the available preclinical data on this compound.
Mechanism of Action
The precise mechanism of action of this compound is still under investigation.[2] However, its anti-inflammatory effects in the context of allergic asthma are characterized by the inhibition of eosinophil and lymphocyte accumulation in the airways.[1] The compound has been shown to reduce the levels of Th2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-6, which are key mediators in the pathophysiology of asthma.[1] Additionally, this compound has been observed to decrease the production of immunoglobulins associated with allergic responses, including IgE, and to reduce mucus glycoprotein accumulation in the lungs.[1] There is speculation that this compound may interact with the serotonergic system, potentially as a 5-HT4 receptor agonist, although further research is needed to confirm this pathway.
Data Presentation
The following tables summarize the reported effects of this compound on key inflammatory markers in an ovalbumin-induced murine asthma model. The data presented is qualitative based on the available literature, as specific quantitative values from the primary studies are not publicly available.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Cell Type | Effect of this compound Treatment |
| Eosinophils | Dose-dependent inhibition[1] |
| Lymphocytes | Dose-dependent inhibition[1] |
Table 2: Effect of this compound on Cytokine and Immunoglobulin Levels
| Analyte | Fluid/Tissue | Effect of this compound Treatment |
| IL-4 | Lung Tissue | Reduced mRNA expression[1] |
| IL-5 | BALF, Plasma | Reduced levels[1] |
| IL-6 | BALF | Reduced levels[1] |
| IL-10 | Splenocytes | Inhibited release[1] |
| IL-2 | Splenocytes | Elevated release[1] |
| IFN-γ | Splenocytes | Elevated release[1] |
| IgA | BALF | Reduced levels[1] |
| Total IgE | Plasma | Lowered concentrations[1] |
| OA-specific IgG1 | Plasma | Lowered concentrations[1] |
Table 3: Effect of this compound on Other Pathological Features of Asthma
| Feature | Tissue | Effect of this compound Treatment |
| Mucus Glycoproteins | Lung | Significantly less observed[1] |
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This protocol describes a standard method to induce an asthma-like phenotype in mice, which is a prerequisite for testing the efficacy of this compound. C57BL/6 mice are a commonly used strain for this model.[1]
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), endotoxin-free
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer)
Procedure:
-
Sensitization:
-
On Day 0 and Day 14, sensitize each mouse with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
Administer a control group with i.p. injections of alum in PBS only.
-
-
Aerosol Challenge:
-
From Day 21 to Day 23, expose the mice to an aerosol of 1% (w/v) OVA in sterile PBS for 30 minutes each day.
-
Expose the control group to a PBS aerosol only.
-
-
Endpoint Analysis:
-
Approximately 48-72 hours after the final aerosol challenge, perform endpoint analyses such as collection of bronchoalveolar lavage fluid (BALF), blood sampling, and lung tissue harvesting.
-
Protocol 2: Administration of this compound
This compound is administered orally.[1] The following protocol provides a general guideline for its preparation and administration.
Materials:
-
This compound compound
-
Appropriate vehicle for oral gavage (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles (20-22 gauge, with a ball tip)
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle. The concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
-
Ensure the suspension is homogenous by vortexing before each administration.
-
Note: The specific, effective oral dosages of this compound in mg/kg are not detailed in the available literature. A dose-response study would be necessary to determine the optimal dose.
-
-
Oral Administration:
-
Administer this compound or vehicle control to the mice via oral gavage. The volume should not exceed 10 mL/kg body weight.
-
The timing of administration should be determined by the study design. For prophylactic treatment, dosing can commence before the OVA challenge phase. For therapeutic treatment, dosing can begin after the establishment of airway inflammation. The duration of treatment has been shown to influence the magnitude of the anti-inflammatory effect.[1]
-
Protocol 3: Assessment of Airway Inflammation
Materials:
-
Sterile PBS
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Cytospin and slides
-
Staining reagents (e.g., Wright-Giemsa)
-
ELISA kits for cytokines and immunoglobulins
Procedure:
-
Bronchoalveolar Lavage (BAL):
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and instill 0.5 - 1.0 mL of sterile PBS.
-
Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered BALF.
-
-
Cell Counting:
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with Wright-Giemsa to perform differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).
-
-
Cytokine and Immunoglobulin Analysis:
-
Use the supernatant from the centrifuged BALF and plasma from blood samples to measure the concentrations of cytokines (e.g., IL-4, IL-5, IL-6) and immunoglobulins (e.g., IgE) using commercially available ELISA kits.
-
Protocol 4: Histological Analysis
Materials:
-
4% paraformaldehyde or 10% neutral buffered formalin
-
Paraffin embedding reagents
-
Microtome
-
Staining reagents (Hematoxylin and Eosin, Periodic acid-Schiff)
Procedure:
-
Lung Tissue Fixation:
-
Perfuse the lungs with PBS to remove blood.
-
Inflate the lungs with a fixative (e.g., 4% paraformaldehyde) at a constant pressure and then immerse the entire lung in the fixative overnight.
-
-
Processing and Staining:
-
Dehydrate the fixed tissue, embed in paraffin, and cut sections (4-5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E) to assess general inflammation and cell infiltration.
-
Stain sections with Periodic acid-Schiff (PAS) to visualize mucus-producing goblet cells.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating this compound in a murine asthma model.
Proposed Signaling Pathway (Hypothetical)
As the precise signaling pathway for this compound is not yet fully elucidated, the following diagram represents a hypothetical pathway based on its known anti-inflammatory effects and potential interaction with the serotonergic system. This diagram is for illustrative purposes and requires experimental validation.
References
PNU-142731A: Application Notes for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and protocols for the in vivo administration of PNU-142731A in rodent models, primarily focusing on its evaluation as a potential therapeutic agent for asthma. The information is compiled from preclinical studies investigating its anti-inflammatory properties.
Core Compound Information
| Parameter | Description |
| Compound Name | This compound |
| Chemical Class | Pyrrolopyrimidine |
| Therapeutic Target | Asthma, Allergic Inflammation |
| Mechanism of Action | Inhibition of Th2 Cytokine Production |
Preclinical In Vivo Model: Murine Model of Allergic Asthma
The primary model cited for the evaluation of this compound is the ovalbumin (OVA)-sensitized and challenged murine model of eosinophilic lung inflammation. This model is well-established to mimic key features of human asthma.
Animal Model Details
| Parameter | Specification |
| Species | Mouse |
| Strain | C57BL/6 |
| Condition | Antigen-induced eosinophilic lung inflammation |
Experimental Protocol: Ovalbumin Sensitization and Challenge
A standard protocol for inducing allergic airway inflammation in C57BL/6 mice involves sensitization to ovalbumin followed by an airway challenge.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., sterile water, methylcellulose solution)
Protocol Outline:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 10 µg of OVA emulsified in 1.5 mg of alum in a total volume of 200 µL PBS.
-
-
Drug Administration:
-
This compound is administered orally. The specific dosages and treatment schedule from the key preclinical studies are not publicly available in the referenced abstracts. A dose-response study is recommended to determine the optimal effective dose for the specific experimental conditions.
-
-
Antigen Challenge:
-
On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in PBS for 20 minutes.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, collect samples for analysis. This can include bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis, blood for immunoglobulin levels, and lung tissue for histology and gene expression analysis.
-
Mechanism of Action: Inhibition of Th2-Mediated Inflammation
This compound exerts its anti-inflammatory effects by modulating the T-helper 2 (Th2) immune response, which is a key driver of allergic asthma.
Key Effects:
-
Inhibition of Eosinophilic and Lymphocytic Infiltration: Oral administration of this compound leads to a dose-dependent reduction in the accumulation of eosinophils and lymphocytes in the airways of OVA-sensitized and challenged mice.[1]
-
Reduction of Th2 Cytokines: The compound inhibits the production of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1] This leads to a decrease in downstream inflammatory processes.
-
Decreased Immunoglobulin Levels: Treatment with this compound has been shown to lower the plasma concentrations of total IgE and OVA-specific IgG1.[1]
-
Reduced Mucus Production: Histological analysis of lung tissue from treated animals revealed a significant reduction in mucus glycoproteins.[1]
Data Presentation
Due to the unavailability of specific dosage data from the primary preclinical study by Chin et al., a quantitative data table for dose-response cannot be provided. It is known that this compound demonstrated a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Signaling Pathway
Caption: this compound mechanism of action in allergic inflammation.
References
PNU-142731A: Application Notes for In Vivo Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available information and protocols for the in vivo administration of PNU-142731A in rodent models, primarily focusing on its evaluation as a potential therapeutic agent for asthma. The information is compiled from preclinical studies investigating its anti-inflammatory properties.
Core Compound Information
| Parameter | Description |
| Compound Name | This compound |
| Chemical Class | Pyrrolopyrimidine |
| Therapeutic Target | Asthma, Allergic Inflammation |
| Mechanism of Action | Inhibition of Th2 Cytokine Production |
Preclinical In Vivo Model: Murine Model of Allergic Asthma
The primary model cited for the evaluation of this compound is the ovalbumin (OVA)-sensitized and challenged murine model of eosinophilic lung inflammation. This model is well-established to mimic key features of human asthma.
Animal Model Details
| Parameter | Specification |
| Species | Mouse |
| Strain | C57BL/6 |
| Condition | Antigen-induced eosinophilic lung inflammation |
Experimental Protocol: Ovalbumin Sensitization and Challenge
A standard protocol for inducing allergic airway inflammation in C57BL/6 mice involves sensitization to ovalbumin followed by an airway challenge.
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., sterile water, methylcellulose solution)
Protocol Outline:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 10 µg of OVA emulsified in 1.5 mg of alum in a total volume of 200 µL PBS.
-
-
Drug Administration:
-
This compound is administered orally. The specific dosages and treatment schedule from the key preclinical studies are not publicly available in the referenced abstracts. A dose-response study is recommended to determine the optimal effective dose for the specific experimental conditions.
-
-
Antigen Challenge:
-
On days 21, 22, and 23, expose mice to an aerosol of 1% OVA in PBS for 20 minutes.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, collect samples for analysis. This can include bronchoalveolar lavage (BAL) fluid for cell counts and cytokine analysis, blood for immunoglobulin levels, and lung tissue for histology and gene expression analysis.
-
Mechanism of Action: Inhibition of Th2-Mediated Inflammation
This compound exerts its anti-inflammatory effects by modulating the T-helper 2 (Th2) immune response, which is a key driver of allergic asthma.
Key Effects:
-
Inhibition of Eosinophilic and Lymphocytic Infiltration: Oral administration of this compound leads to a dose-dependent reduction in the accumulation of eosinophils and lymphocytes in the airways of OVA-sensitized and challenged mice.[1]
-
Reduction of Th2 Cytokines: The compound inhibits the production of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1] This leads to a decrease in downstream inflammatory processes.
-
Decreased Immunoglobulin Levels: Treatment with this compound has been shown to lower the plasma concentrations of total IgE and OVA-specific IgG1.[1]
-
Reduced Mucus Production: Histological analysis of lung tissue from treated animals revealed a significant reduction in mucus glycoproteins.[1]
Data Presentation
Due to the unavailability of specific dosage data from the primary preclinical study by Chin et al., a quantitative data table for dose-response cannot be provided. It is known that this compound demonstrated a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo evaluation of this compound.
Signaling Pathway
Caption: this compound mechanism of action in allergic inflammation.
References
Application Notes and Protocols for Oral Administration of PNU-142731A in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical murine models of allergic airway inflammation. When administered orally, this compound effectively inhibits the accumulation of eosinophils and lymphocytes in the airways, modulates cytokine profiles, and reduces other hallmark features of asthma.[1] These characteristics suggest its potential as a therapeutic agent for asthma. This document provides detailed application notes and protocols for the oral administration of this compound in mice, based on available preclinical data.
Data Presentation
Table 1: Efficacy of Oral this compound in a Murine Asthma Model
| Parameter | Vehicle Control | This compound Treated | Percentage Inhibition |
| Bronchoalveolar Lavage (BALF) Cell Counts | |||
| Total Cells | Data not available | Data not available | Data not available |
| Eosinophils | Data not available | Data not available | Dose-dependent inhibition observed[1] |
| Lymphocytes | Data not available | Data not available | Dose-dependent inhibition observed[1] |
| BALF Cytokine & Immunoglobulin Levels | |||
| Interleukin-4 (IL-4) mRNA | Elevated | Reduced[1] | Data not available |
| Interleukin-5 (IL-5) | Elevated | Reduced[1] | Data not available |
| Interleukin-6 (IL-6) | Elevated | Reduced[1] | Data not available |
| IgA | Elevated | Reduced[1] | Data not available |
| Plasma Levels | |||
| Interleukin-5 (IL-5) | Elevated | Lowered[1] | Data not available |
| Total IgE | Elevated | Lowered[1] | Data not available |
| Ovalbumin-Specific IgG1 | Elevated | Lowered[1] | Data not available |
| Histopathology | |||
| Eosinophil Accumulation in Airway Tissue | Present | Blocked[1] | Data not available |
| Mucus Glycoproteins | Present | Significantly less[1] | Data not available |
Note: Specific quantitative data from the primary preclinical study by Chin et al. are not publicly available in the abstract. The table reflects the qualitative findings of a dose-dependent inhibition.
Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Value |
| Bioavailability | Good[2] |
| Cmax (Maximum Plasma Concentration) | Data not available |
| Tmax (Time to Maximum Concentration) | Data not available |
| AUC (Area Under the Curve) | Data not available |
Note: While this compound is reported to have a good bioavailability profile in animals, specific pharmacokinetic parameters for mice following oral administration are not detailed in the available literature.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in C57BL/6 Mice
This protocol describes the induction of an allergic asthma phenotype in C57BL/6 mice, a common model for evaluating anti-inflammatory compounds like this compound.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS and alum without OVA.
-
-
Drug Administration:
-
Beginning on day 21 and continuing daily throughout the challenge period, administer this compound or vehicle orally via gavage.
-
The volume of administration should be consistent, typically 100-200 µL per mouse.
-
Multiple dose groups for this compound should be included to assess dose-dependency.
-
-
Aerosol Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer connected to an exposure chamber.
-
The control group should be challenged with a PBS aerosol.
-
-
Endpoint Analysis (48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Cannulate the trachea and lavage the lungs with a fixed volume of PBS (e.g., 2 x 0.5 mL).
-
Collect the BAL fluid (BALF) and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils, lymphocytes, macrophages, and neutrophils.
-
-
Histology:
-
Perfuse the lungs with formalin and embed in paraffin.
-
Cut sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Cytokine and Immunoglobulin Analysis:
-
Centrifuge the BALF and collect the supernatant to measure cytokine (e.g., IL-4, IL-5, IL-6, IFN-γ) and immunoglobulin (e.g., IgA) levels by ELISA.
-
Collect blood via cardiac puncture to measure plasma levels of cytokines and immunoglobulins (IgE, IgG1).
-
-
Gene Expression Analysis:
-
Isolate RNA from lung tissue to perform RT-PCR for cytokine mRNA expression.
-
-
Protocol 2: Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Weighing scale
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Weigh the this compound powder and suspend it in the appropriate volume of vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a fine suspension.
-
Prepare fresh daily or store as recommended by the manufacturer, protecting from light if necessary.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the solution into the stomach.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Visualizations
Signaling Pathway of this compound in Allergic Airway Inflammation
Caption: this compound modulates the Th1/Th2 balance in allergic inflammation.
Experimental Workflow for Evaluating this compound in a Murine Asthma Model
Caption: Workflow for preclinical evaluation of this compound in mice.
References
Application Notes and Protocols for Oral Administration of PNU-142731A in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical murine models of allergic airway inflammation. When administered orally, this compound effectively inhibits the accumulation of eosinophils and lymphocytes in the airways, modulates cytokine profiles, and reduces other hallmark features of asthma.[1] These characteristics suggest its potential as a therapeutic agent for asthma. This document provides detailed application notes and protocols for the oral administration of this compound in mice, based on available preclinical data.
Data Presentation
Table 1: Efficacy of Oral this compound in a Murine Asthma Model
| Parameter | Vehicle Control | This compound Treated | Percentage Inhibition |
| Bronchoalveolar Lavage (BALF) Cell Counts | |||
| Total Cells | Data not available | Data not available | Data not available |
| Eosinophils | Data not available | Data not available | Dose-dependent inhibition observed[1] |
| Lymphocytes | Data not available | Data not available | Dose-dependent inhibition observed[1] |
| BALF Cytokine & Immunoglobulin Levels | |||
| Interleukin-4 (IL-4) mRNA | Elevated | Reduced[1] | Data not available |
| Interleukin-5 (IL-5) | Elevated | Reduced[1] | Data not available |
| Interleukin-6 (IL-6) | Elevated | Reduced[1] | Data not available |
| IgA | Elevated | Reduced[1] | Data not available |
| Plasma Levels | |||
| Interleukin-5 (IL-5) | Elevated | Lowered[1] | Data not available |
| Total IgE | Elevated | Lowered[1] | Data not available |
| Ovalbumin-Specific IgG1 | Elevated | Lowered[1] | Data not available |
| Histopathology | |||
| Eosinophil Accumulation in Airway Tissue | Present | Blocked[1] | Data not available |
| Mucus Glycoproteins | Present | Significantly less[1] | Data not available |
Note: Specific quantitative data from the primary preclinical study by Chin et al. are not publicly available in the abstract. The table reflects the qualitative findings of a dose-dependent inhibition.
Table 2: Pharmacokinetic Profile of this compound in Mice (Oral Administration)
| Parameter | Value |
| Bioavailability | Good[2] |
| Cmax (Maximum Plasma Concentration) | Data not available |
| Tmax (Time to Maximum Concentration) | Data not available |
| AUC (Area Under the Curve) | Data not available |
Note: While this compound is reported to have a good bioavailability profile in animals, specific pharmacokinetic parameters for mice following oral administration are not detailed in the available literature.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in C57BL/6 Mice
This protocol describes the induction of an allergic asthma phenotype in C57BL/6 mice, a common model for evaluating anti-inflammatory compounds like this compound.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS and alum without OVA.
-
-
Drug Administration:
-
Beginning on day 21 and continuing daily throughout the challenge period, administer this compound or vehicle orally via gavage.
-
The volume of administration should be consistent, typically 100-200 µL per mouse.
-
Multiple dose groups for this compound should be included to assess dose-dependency.
-
-
Aerosol Challenge:
-
On days 28, 29, and 30, challenge the mice with an aerosol of 1% OVA in PBS for 30 minutes using a nebulizer connected to an exposure chamber.
-
The control group should be challenged with a PBS aerosol.
-
-
Endpoint Analysis (48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Cannulate the trachea and lavage the lungs with a fixed volume of PBS (e.g., 2 x 0.5 mL).
-
Collect the BAL fluid (BALF) and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the percentage of eosinophils, lymphocytes, macrophages, and neutrophils.
-
-
Histology:
-
Perfuse the lungs with formalin and embed in paraffin.
-
Cut sections and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Cytokine and Immunoglobulin Analysis:
-
Centrifuge the BALF and collect the supernatant to measure cytokine (e.g., IL-4, IL-5, IL-6, IFN-γ) and immunoglobulin (e.g., IgA) levels by ELISA.
-
Collect blood via cardiac puncture to measure plasma levels of cytokines and immunoglobulins (IgE, IgG1).
-
-
Gene Expression Analysis:
-
Isolate RNA from lung tissue to perform RT-PCR for cytokine mRNA expression.
-
-
Protocol 2: Preparation and Oral Administration of this compound
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water)
-
Weighing scale
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles (20-22 gauge, straight or curved)
-
Syringes (1 mL)
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the desired dose (mg/kg) and the body weight of the mice.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose).
-
Weigh the this compound powder and suspend it in the appropriate volume of vehicle to achieve the final desired concentration.
-
Vortex the suspension thoroughly to ensure uniformity. Sonication can be used to aid in creating a fine suspension.
-
Prepare fresh daily or store as recommended by the manufacturer, protecting from light if necessary.
-
-
Oral Gavage Administration:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Draw the prepared this compound suspension into a 1 mL syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly dispense the solution into the stomach.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress.
-
Visualizations
Signaling Pathway of this compound in Allergic Airway Inflammation
Caption: this compound modulates the Th1/Th2 balance in allergic inflammation.
Experimental Workflow for Evaluating this compound in a Murine Asthma Model
Caption: Workflow for preclinical evaluation of this compound in mice.
References
PNU-142731A: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties, positioning it as a potential therapeutic agent for conditions such as asthma. Preclinical studies have highlighted its efficacy in reducing eosinophilic lung inflammation.[1] This document provides a summary of the available information on this compound for experimental use, including its known biological activities and general guidance for handling and solution preparation.
Physicochemical Properties and Solubility
A thorough review of publicly available data did not yield specific quantitative solubility values for this compound in common laboratory solvents. While some suppliers of related compounds offer products dissolved in DMSO, explicit solubility data for this compound remains undisclosed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁ClN₆O | Vendor Information |
| Molecular Weight | 455.0 g/mol | Vendor Information |
Protocol 1: General Guidance for Solubility Testing and Stock Solution Preparation
Due to the lack of specific solubility data, it is recommended that researchers perform a small-scale solubility test to determine the optimal solvent and concentration for their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Solvent Selection: Begin with DMSO, as it is a common solvent for organic molecules of this class. Ethanol may also be a suitable option. Aqueous solubility is anticipated to be low.
-
Small-Scale Test:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If particulates are present, the compound is not fully soluble at that concentration.
-
If the compound is not soluble, incrementally add more solvent and vortex until it fully dissolves. Record the final volume to calculate the approximate solubility.
-
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a concentrated stock solution (e.g., 10 mM) in the chosen solvent (likely DMSO).
-
For example, to prepare a 10 mM stock solution of this compound (MW: 455.0 g/mol ):
-
Weigh 4.55 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO.
-
-
Vortex until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but stability at elevated temperatures should be considered.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
It is recommended to use freshly prepared dilutions for experiments.
-
Note: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the cell type and does not exceed a cytotoxic level (typically <0.5%).
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of eosinophilic lung inflammation in preclinical rodent models.[2][3] Its mechanism of action is still under investigation, but it has been shown to modulate cytokine production, suggesting an immunomodulatory role.
Key Findings from Preclinical Studies:
-
Inhibition of Eosinophil Accumulation: Oral administration of this compound demonstrated a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways in a murine model of antigen-induced lung inflammation.[1]
-
Reduction of Mucus Glycoproteins: Treatment with this compound resulted in a significant decrease in mucus glycoproteins in the lungs of treated mice.[1]
-
Modulation of Cytokine Profile:
-
Reduction in Immunoglobulins: this compound treatment lowered plasma concentrations of total IgE and antigen-specific IgG1.[1]
-
Steroid-Sparing Effects: Combination therapy with dexamethasone suggested that this compound has steroid-sparing effects.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in modulating the immune response in allergic inflammation.
Caption: Proposed mechanism of this compound in allergic inflammation.
Experimental Protocols
The following are generalized protocols based on the preclinical studies of this compound. Researchers should adapt these protocols to their specific experimental models and objectives.
Protocol 2: In Vivo Murine Model of Allergic Lung Inflammation
This protocol is based on the methodology described in the preclinical evaluation of this compound.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
C57BL/6 mice
-
Oral gavage needles
-
Nebulizer/aerosol delivery system
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound.
Procedure:
-
Sensitization: Sensitize mice with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on day 0, followed by a booster on day 14.
-
Treatment: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., days 21-27). Dose ranges from preclinical studies can be used as a starting point, and a dose-response study is recommended.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set duration on consecutive days (e.g., days 25-27).
-
Analysis: At a specified time point after the final challenge (e.g., 24-48 hours), euthanize the mice and collect samples for analysis.
-
Bronchoalveolar Lavage (BAL) Fluid: Perform a lung lavage to collect BAL fluid. Analyze for total and differential cell counts (eosinophils, lymphocytes, etc.) and cytokine levels (IL-4, IL-5).
-
Lung Tissue: Collect lung tissue for histological analysis to assess inflammation and mucus production (e.g., using Periodic acid-Schiff staining).
-
Blood: Collect blood for serum analysis of total IgE and OVA-specific IgG1 levels.
-
Safety and Handling
As with any investigational compound, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.
Conclusion
References
PNU-142731A: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties, positioning it as a potential therapeutic agent for conditions such as asthma. Preclinical studies have highlighted its efficacy in reducing eosinophilic lung inflammation.[1] This document provides a summary of the available information on this compound for experimental use, including its known biological activities and general guidance for handling and solution preparation.
Physicochemical Properties and Solubility
A thorough review of publicly available data did not yield specific quantitative solubility values for this compound in common laboratory solvents. While some suppliers of related compounds offer products dissolved in DMSO, explicit solubility data for this compound remains undisclosed.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁ClN₆O | Vendor Information |
| Molecular Weight | 455.0 g/mol | Vendor Information |
Protocol 1: General Guidance for Solubility Testing and Stock Solution Preparation
Due to the lack of specific solubility data, it is recommended that researchers perform a small-scale solubility test to determine the optimal solvent and concentration for their specific experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethanol (200 proof), anhydrous
-
Sterile deionized water or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Microcentrifuge tubes
Procedure:
-
Solvent Selection: Begin with DMSO, as it is a common solvent for organic molecules of this class. Ethanol may also be a suitable option. Aqueous solubility is anticipated to be low.
-
Small-Scale Test:
-
Weigh a small, precise amount of this compound (e.g., 1 mg) into a microcentrifuge tube.
-
Add a measured volume of the chosen solvent (e.g., 100 µL of DMSO) to achieve a high starting concentration (e.g., 10 mg/mL).
-
Vortex thoroughly for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved particulate matter. If particulates are present, the compound is not fully soluble at that concentration.
-
If the compound is not soluble, incrementally add more solvent and vortex until it fully dissolves. Record the final volume to calculate the approximate solubility.
-
-
Stock Solution Preparation:
-
Based on the solubility test, prepare a concentrated stock solution (e.g., 10 mM) in the chosen solvent (likely DMSO).
-
For example, to prepare a 10 mM stock solution of this compound (MW: 455.0 g/mol ):
-
Weigh 4.55 mg of this compound.
-
Dissolve in 1 mL of anhydrous DMSO.
-
-
Vortex until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but stability at elevated temperatures should be considered.
-
-
Storage:
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
It is recommended to use freshly prepared dilutions for experiments.
-
Note: When preparing working solutions for cell-based assays, ensure the final concentration of the organic solvent (e.g., DMSO) is compatible with the cell type and does not exceed a cytotoxic level (typically <0.5%).
Biological Activity and Mechanism of Action
This compound has been identified as a potent inhibitor of eosinophilic lung inflammation in preclinical rodent models.[2][3] Its mechanism of action is still under investigation, but it has been shown to modulate cytokine production, suggesting an immunomodulatory role.
Key Findings from Preclinical Studies:
-
Inhibition of Eosinophil Accumulation: Oral administration of this compound demonstrated a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways in a murine model of antigen-induced lung inflammation.[1]
-
Reduction of Mucus Glycoproteins: Treatment with this compound resulted in a significant decrease in mucus glycoproteins in the lungs of treated mice.[1]
-
Modulation of Cytokine Profile:
-
Reduction in Immunoglobulins: this compound treatment lowered plasma concentrations of total IgE and antigen-specific IgG1.[1]
-
Steroid-Sparing Effects: Combination therapy with dexamethasone suggested that this compound has steroid-sparing effects.[1]
Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in modulating the immune response in allergic inflammation.
Caption: Proposed mechanism of this compound in allergic inflammation.
Experimental Protocols
The following are generalized protocols based on the preclinical studies of this compound. Researchers should adapt these protocols to their specific experimental models and objectives.
Protocol 2: In Vivo Murine Model of Allergic Lung Inflammation
This protocol is based on the methodology described in the preclinical evaluation of this compound.[1]
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Ovalbumin (OVA)
-
Alum adjuvant
-
C57BL/6 mice
-
Oral gavage needles
-
Nebulizer/aerosol delivery system
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound.
Procedure:
-
Sensitization: Sensitize mice with an intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum on day 0, followed by a booster on day 14.
-
Treatment: Administer this compound or vehicle daily via oral gavage for a specified period (e.g., days 21-27). Dose ranges from preclinical studies can be used as a starting point, and a dose-response study is recommended.
-
Challenge: Challenge the sensitized mice with aerosolized OVA for a set duration on consecutive days (e.g., days 25-27).
-
Analysis: At a specified time point after the final challenge (e.g., 24-48 hours), euthanize the mice and collect samples for analysis.
-
Bronchoalveolar Lavage (BAL) Fluid: Perform a lung lavage to collect BAL fluid. Analyze for total and differential cell counts (eosinophils, lymphocytes, etc.) and cytokine levels (IL-4, IL-5).
-
Lung Tissue: Collect lung tissue for histological analysis to assess inflammation and mucus production (e.g., using Periodic acid-Schiff staining).
-
Blood: Collect blood for serum analysis of total IgE and OVA-specific IgG1 levels.
-
Safety and Handling
As with any investigational compound, appropriate safety precautions should be taken when handling this compound.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Material Safety Data Sheet (MSDS) from the supplier for detailed safety information.
Conclusion
References
Preparing PNU-142731A for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is an investigational anti-inflammatory compound with potential therapeutic applications in asthma.[1] Preclinical studies have demonstrated its potent inhibitory effects on eosinophilic lung inflammation in animal models.[1][2] The primary mechanism of action of this compound involves the suppression of T-helper 2 (Th2) cell-mediated immune responses, leading to a reduction in the production of key inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[2] This document provides detailed application notes and protocols for the preparation and use of this compound in various cell culture assays to investigate its biological activity.
Physicochemical Properties and Stock Solution Preparation
A summary of the known physicochemical properties of this compound is provided in the table below. It is crucial for researchers to empirically determine the solubility and stability of this compound in their specific solvent and cell culture medium of choice.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁ClN₆O | MOLNOVA |
| Molecular Weight | 455.0 g/mol | MOLNOVA |
| Solubility | Information not publicly available. It is recommended to test solubility in common solvents such as DMSO. | - |
| Stability | Information not publicly available. Stability in solution and in cell culture media should be determined empirically. | - |
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM). The following formula can be used: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize the protocols based on their specific cell types and experimental goals.
In Vitro Th2 Cell Differentiation and Cytokine Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th2 cells and the subsequent analysis of cytokine production to assess the inhibitory activity of this compound.
Materials:
-
Naive CD4+ T cells (isolated from peripheral blood or spleen)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-2, IL-4
-
Anti-human CD3 and anti-human CD28 antibodies
-
Anti-human IFN-γ antibody
-
This compound stock solution
-
96-well cell culture plates
-
ELISA kits for IL-4, IL-5, and IL-13
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Cell Seeding: Wash the coated plate and seed naive CD4+ T cells at a density of 1 x 10⁶ cells/mL.
-
Th2 Differentiation: Add Th2 polarizing cytokines (e.g., IL-4) and a neutralizing anti-IFN-γ antibody to the culture medium.
-
Treatment with this compound: Add various concentrations of this compound (a dose-response experiment is recommended) and a vehicle control to the appropriate wells.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Restimulation and Cytokine Analysis:
-
Restimulate the differentiated Th2 cells with a cell stimulation cocktail for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of IL-4, IL-5, and IL-13 in the supernatants using ELISA.
-
Data Presentation:
| Treatment | Concentration | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | - | |||
| This compound | Dose 1 | |||
| This compound | Dose 2 | |||
| This compound | Dose 3 |
Eosinophil Viability and Apoptosis Assay
This protocol can be used to determine the cytotoxic effects of this compound on eosinophils.
Materials:
-
Eosinophilic cell line (e.g., HL-60 clone 15, EoL-1) or primary eosinophils
-
Appropriate cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed eosinophils in a 96-well plate at a suitable density.
-
Treatment: Add serial dilutions of this compound and a vehicle control to the wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Apoptosis Assessment:
-
Treat eosinophils with this compound as described above in a larger format plate.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
-
Data Presentation:
| Treatment | Concentration | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Vehicle Control | - | 100 | |
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in inhibiting the Th2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in cell culture assays.
References
Preparing PNU-142731A for Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is an investigational anti-inflammatory compound with potential therapeutic applications in asthma.[1] Preclinical studies have demonstrated its potent inhibitory effects on eosinophilic lung inflammation in animal models.[1][2] The primary mechanism of action of this compound involves the suppression of T-helper 2 (Th2) cell-mediated immune responses, leading to a reduction in the production of key inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[2] This document provides detailed application notes and protocols for the preparation and use of this compound in various cell culture assays to investigate its biological activity.
Physicochemical Properties and Stock Solution Preparation
A summary of the known physicochemical properties of this compound is provided in the table below. It is crucial for researchers to empirically determine the solubility and stability of this compound in their specific solvent and cell culture medium of choice.
| Property | Value | Source |
| Molecular Formula | C₂₄H₃₁ClN₆O | MOLNOVA |
| Molecular Weight | 455.0 g/mol | MOLNOVA |
| Solubility | Information not publicly available. It is recommended to test solubility in common solvents such as DMSO. | - |
| Stability | Information not publicly available. Stability in solution and in cell culture media should be determined empirically. | - |
Protocol for Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Calculate the required mass of this compound to prepare a high-concentration stock solution (e.g., 10 mM). The following formula can be used: Mass (mg) = Desired Concentration (mM) x Volume (mL) x Molecular Weight ( g/mol )
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to the tube to achieve the desired stock concentration.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be considered.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C , protected from light.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should be included in all experiments.
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound. Researchers should optimize the protocols based on their specific cell types and experimental goals.
In Vitro Th2 Cell Differentiation and Cytokine Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th2 cells and the subsequent analysis of cytokine production to assess the inhibitory activity of this compound.
Materials:
-
Naive CD4+ T cells (isolated from peripheral blood or spleen)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human IL-2, IL-4
-
Anti-human CD3 and anti-human CD28 antibodies
-
Anti-human IFN-γ antibody
-
This compound stock solution
-
96-well cell culture plates
-
ELISA kits for IL-4, IL-5, and IL-13
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
Protocol:
-
Plate Coating: Coat a 96-well plate with anti-CD3 and anti-CD28 antibodies overnight at 4°C.
-
Cell Seeding: Wash the coated plate and seed naive CD4+ T cells at a density of 1 x 10⁶ cells/mL.
-
Th2 Differentiation: Add Th2 polarizing cytokines (e.g., IL-4) and a neutralizing anti-IFN-γ antibody to the culture medium.
-
Treatment with this compound: Add various concentrations of this compound (a dose-response experiment is recommended) and a vehicle control to the appropriate wells.
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Restimulation and Cytokine Analysis:
-
Restimulate the differentiated Th2 cells with a cell stimulation cocktail for 24-48 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of IL-4, IL-5, and IL-13 in the supernatants using ELISA.
-
Data Presentation:
| Treatment | Concentration | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle Control | - | |||
| This compound | Dose 1 | |||
| This compound | Dose 2 | |||
| This compound | Dose 3 |
Eosinophil Viability and Apoptosis Assay
This protocol can be used to determine the cytotoxic effects of this compound on eosinophils.
Materials:
-
Eosinophilic cell line (e.g., HL-60 clone 15, EoL-1) or primary eosinophils
-
Appropriate cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Apoptosis detection kit (e.g., Annexin V-FITC/Propidium Iodide)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed eosinophils in a 96-well plate at a suitable density.
-
Treatment: Add serial dilutions of this compound and a vehicle control to the wells.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Assessment: Add the cell viability reagent to each well and measure the signal according to the manufacturer's instructions.
-
Apoptosis Assessment:
-
Treat eosinophils with this compound as described above in a larger format plate.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide.
-
Analyze the stained cells by flow cytometry to determine the percentage of apoptotic cells.
-
Data Presentation:
| Treatment | Concentration | Cell Viability (% of Control) | Apoptotic Cells (%) |
| Vehicle Control | - | 100 | |
| This compound | Dose 1 | ||
| This compound | Dose 2 | ||
| This compound | Dose 3 |
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action of this compound in inhibiting the Th2 signaling pathway.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound in cell culture assays.
References
Application Notes and Protocols: Measuring PNU-142731A Efficacy in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties. Preclinical studies have identified it as a potent inhibitor of eosinophilic lung inflammation, suggesting its potential as a therapeutic agent for asthma.[1][2][3] Unlike initial hypotheses that may have linked it to other targets, the primary mechanism of action of this compound appears to be centered on the modulation of the immune response in allergic inflammation.[1]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a well-established murine model of antigen-induced asthma. The protocols cover animal models, drug administration, and key endpoint analysis to determine the compound's therapeutic potential.
I. In Vivo Efficacy Data Summary
The following tables summarize the quantitative data from preclinical evaluations of this compound in a murine model of ovalbumin (OA)-sensitized and challenged C57BL/6 mice.
Table 1: Effect of this compound on Airway Inflammation
| Endpoint | Vehicle Control (OA/OA) | This compound-Treated (OA/OA) | Outcome |
| Eosinophil Accumulation in Airways | High | Dose-dependent inhibition | Reduced Inflammation[1] |
| Lymphocyte Accumulation in Airways | High | Dose-dependent inhibition | Reduced Inflammation[1] |
| Mucus Glycoprotein in Lungs | High | Significantly less | Reduced Mucus Production[1] |
Table 2: Cytokine Modulation by this compound
| Cytokine | Location | Vehicle Control (OA/OA) | This compound-Treated (OA/OA) | Outcome |
| IL-5 | Bronchoalveolar Lavage Fluid | Elevated | Reduced | Anti-inflammatory Effect[1] |
| IL-6 | Bronchoalveolar Lavage Fluid | Elevated | Reduced | Anti-inflammatory Effect[1] |
| IL-4 (mRNA) | Lung Tissue | Elevated | Reduced | Th2 Response Inhibition[1] |
| IL-5 (mRNA) | Lung Tissue | Elevated | Reduced | Th2 Response Inhibition[1] |
| IL-10 (mRNA) | Lung Tissue | Elevated | Reduced | Th2 Response Inhibition[1] |
| IL-2 | Splenocytes | Baseline | Elevated | Th1 Response Promotion[1] |
| IFN-γ | Splenocytes | Baseline | Elevated | Th1 Response Promotion[1] |
Table 3: Immunoglobulin Response to this compound
| Immunoglobulin | Location | Vehicle Control (OA/OA) | This compound-Treated (OA/OA) | Outcome |
| IgA | Bronchoalveolar Lavage Fluid | Elevated | Reduced | Modulation of Humoral Response[1] |
| Total IgE | Plasma | Elevated | Lowered | Attenuation of Allergic Response[1] |
| OA-specific IgG1 | Plasma | Elevated | Lowered | Attenuation of Allergic Response[1] |
II. Experimental Protocols
Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
This protocol describes the induction of an allergic inflammatory response in the lungs of mice, which serves as a standard model for evaluating the efficacy of anti-asthma therapeutics.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg of OA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS and alum only.
-
-
Drug Administration:
-
Beginning on day 14, administer this compound or vehicle control orally once daily for a predetermined duration (e.g., 7-14 days).
-
Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
-
Antigen Challenge:
-
On days 21, 22, and 23, expose the mice to an aerosolized solution of 1% OA in PBS for 20 minutes.
-
The control group should be challenged with a PBS aerosol.
-
-
Endpoint Analysis (48-72 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Use the supernatant for cytokine and immunoglobulin analysis (ELISA).
-
Resuspend the cell pellet for total and differential cell counts (e.g., using Wright-Giemsa stain) to quantify eosinophils, lymphocytes, neutrophils, and macrophages.
-
-
Histology:
-
Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Lung Tissue Homogenate:
-
Harvest lung tissue for homogenization to measure cytokine mRNA levels (RT-PCR) or protein levels (ELISA).
-
-
Spleen Cell Culture:
-
Isolate spleens and prepare single-cell suspensions.
-
Culture splenocytes in the presence of OA and analyze the supernatant for cytokine production (e.g., IL-2, IFN-γ, IL-5, IL-10) by ELISA.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Analyze serum for levels of total IgE and OA-specific IgG1 using ELISA.
-
-
III. Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in allergic inflammation.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols: Measuring PNU-142731A Efficacy in Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties. Preclinical studies have identified it as a potent inhibitor of eosinophilic lung inflammation, suggesting its potential as a therapeutic agent for asthma.[1][2][3] Unlike initial hypotheses that may have linked it to other targets, the primary mechanism of action of this compound appears to be centered on the modulation of the immune response in allergic inflammation.[1]
These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound in a well-established murine model of antigen-induced asthma. The protocols cover animal models, drug administration, and key endpoint analysis to determine the compound's therapeutic potential.
I. In Vivo Efficacy Data Summary
The following tables summarize the quantitative data from preclinical evaluations of this compound in a murine model of ovalbumin (OA)-sensitized and challenged C57BL/6 mice.
Table 1: Effect of this compound on Airway Inflammation
| Endpoint | Vehicle Control (OA/OA) | This compound-Treated (OA/OA) | Outcome |
| Eosinophil Accumulation in Airways | High | Dose-dependent inhibition | Reduced Inflammation[1] |
| Lymphocyte Accumulation in Airways | High | Dose-dependent inhibition | Reduced Inflammation[1] |
| Mucus Glycoprotein in Lungs | High | Significantly less | Reduced Mucus Production[1] |
Table 2: Cytokine Modulation by this compound
| Cytokine | Location | Vehicle Control (OA/OA) | This compound-Treated (OA/OA) | Outcome |
| IL-5 | Bronchoalveolar Lavage Fluid | Elevated | Reduced | Anti-inflammatory Effect[1] |
| IL-6 | Bronchoalveolar Lavage Fluid | Elevated | Reduced | Anti-inflammatory Effect[1] |
| IL-4 (mRNA) | Lung Tissue | Elevated | Reduced | Th2 Response Inhibition[1] |
| IL-5 (mRNA) | Lung Tissue | Elevated | Reduced | Th2 Response Inhibition[1] |
| IL-10 (mRNA) | Lung Tissue | Elevated | Reduced | Th2 Response Inhibition[1] |
| IL-2 | Splenocytes | Baseline | Elevated | Th1 Response Promotion[1] |
| IFN-γ | Splenocytes | Baseline | Elevated | Th1 Response Promotion[1] |
Table 3: Immunoglobulin Response to this compound
| Immunoglobulin | Location | Vehicle Control (OA/OA) | This compound-Treated (OA/OA) | Outcome |
| IgA | Bronchoalveolar Lavage Fluid | Elevated | Reduced | Modulation of Humoral Response[1] |
| Total IgE | Plasma | Elevated | Lowered | Attenuation of Allergic Response[1] |
| OA-specific IgG1 | Plasma | Elevated | Lowered | Attenuation of Allergic Response[1] |
II. Experimental Protocols
Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
This protocol describes the induction of an allergic inflammatory response in the lungs of mice, which serves as a standard model for evaluating the efficacy of anti-asthma therapeutics.
Materials:
-
C57BL/6 mice (female, 6-8 weeks old)
-
Ovalbumin (OA), Grade V
-
Aluminum hydroxide (Alum)
-
Phosphate-buffered saline (PBS), sterile
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg of OA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
A control group should receive i.p. injections of PBS and alum only.
-
-
Drug Administration:
-
Beginning on day 14, administer this compound or vehicle control orally once daily for a predetermined duration (e.g., 7-14 days).
-
Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
-
Antigen Challenge:
-
On days 21, 22, and 23, expose the mice to an aerosolized solution of 1% OA in PBS for 20 minutes.
-
The control group should be challenged with a PBS aerosol.
-
-
Endpoint Analysis (48-72 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Euthanize mice and perform a tracheotomy.
-
Lavage the lungs with a fixed volume of PBS (e.g., 3 x 0.5 mL).
-
Collect the BAL fluid and centrifuge to pellet the cells.
-
Use the supernatant for cytokine and immunoglobulin analysis (ELISA).
-
Resuspend the cell pellet for total and differential cell counts (e.g., using Wright-Giemsa stain) to quantify eosinophils, lymphocytes, neutrophils, and macrophages.
-
-
Histology:
-
Perfuse the lungs with PBS and then fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and Periodic acid-Schiff (PAS) to visualize mucus production.
-
-
Lung Tissue Homogenate:
-
Harvest lung tissue for homogenization to measure cytokine mRNA levels (RT-PCR) or protein levels (ELISA).
-
-
Spleen Cell Culture:
-
Isolate spleens and prepare single-cell suspensions.
-
Culture splenocytes in the presence of OA and analyze the supernatant for cytokine production (e.g., IL-2, IFN-γ, IL-5, IL-10) by ELISA.
-
-
Serum Analysis:
-
Collect blood via cardiac puncture and process to obtain serum.
-
Analyze serum for levels of total IgE and OA-specific IgG1 using ELISA.
-
-
III. Visualizations
Signaling Pathway
Caption: Proposed mechanism of this compound in allergic inflammation.
Experimental Workflow
Caption: Experimental workflow for in vivo efficacy testing.
References
Application Notes and Protocols: PNU-142731A in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. The ovalbumin (OVA)-induced asthma model in rodents is a widely used and well-established preclinical model that mimics the key features of human allergic asthma.[1] This model is instrumental in the evaluation of novel anti-inflammatory and anti-asthmatic therapeutic agents. PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in a murine model of antigen-induced eosinophilic lung inflammation.[2] This document provides detailed application notes and protocols for utilizing the OVA-induced asthma model to study the effects of this compound.
Data Presentation
The following tables summarize the qualitative effects of this compound on key inflammatory markers in the ovalbumin-induced asthma model.[2] Representative quantitative data from typical OVA-induced asthma models are provided for context.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Group | Total Cells (x10^5/mL) | Eosinophils (x10^4/mL) | Lymphocytes (x10^4/mL) | Macrophages (x10^4/mL) | Neutrophils (x10^4/mL) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| OVA-Induced Asthma | 8.5 ± 1.2 | 4.5 ± 0.8 | 1.5 ± 0.3 | 2.0 ± 0.4 | 0.5 ± 0.1 |
| OVA + this compound | Decreased | Dose-dependent inhibition[2] | Dose-dependent inhibition[2] | No significant change reported | No significant change reported |
Note: Quantitative data for Control and OVA-Induced Asthma groups are representative values from murine models.[3][4] The effect of this compound is described qualitatively based on published abstracts.
Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins
| Analyte | Control (Saline) | OVA-Induced Asthma | OVA + this compound |
| IL-4 (pg/mL in BALF) | < 10 | 50 - 100 | Reduced[2] |
| IL-5 (pg/mL in BALF) | < 15 | 80 - 150 | Reduced[2] |
| IL-6 (pg/mL in BALF) | < 20 | 100 - 200 | Reduced[2] |
| IL-13 (pg/mL in BALF) | < 25 | 200 - 400 | Not explicitly reported, but Th2 cytokine mRNA was reduced[2] |
| Total IgE (ng/mL in plasma) | < 100 | 1000 - 2000 | Lowered[2] |
| OVA-specific IgG1 (µg/mL in plasma) | < 1 | 10 - 20 | Lowered[2] |
| IgA (µg/mL in BALF) | 5 - 10 | 20 - 40 | Reduced[2] |
Note: Quantitative data for Control and OVA-Induced Asthma groups are representative values from murine models.[3][4][5] The effect of this compound is described qualitatively based on published abstracts.
Table 3: Effect of this compound on Other Pathological Features of Asthma
| Feature | OVA-Induced Asthma | OVA + this compound |
| Airway Hyperresponsiveness (AHR) | Increased | Not explicitly reported, but a key feature of the model. |
| Mucus Glycoprotein in Lungs | Significantly increased | Significantly less mucus glycoproteins observed[2] |
| Th1 Cytokines (IL-2, IFN-γ) | Typically suppressed | Elevated release[2] |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice.[3][4][5]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
-
Nebulizer
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
The control group receives i.p. injections of alum in PBS without OVA.
-
-
Aerosol Challenge:
-
From Day 14 to Day 21, challenge the sensitized mice with aerosolized 1% (w/v) OVA in PBS for 30 minutes daily using a nebulizer.
-
The control group is challenged with aerosolized PBS only.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses such as collection of BALF for cell and cytokine analysis, measurement of airway hyperresponsiveness, and collection of lung tissue for histology.
-
Administration of this compound
This compound is administered orally.[2] The timing and dosage can be varied to investigate prophylactic and therapeutic effects.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. The specific effective doses of this compound have been shown to be dose-dependent in preclinical studies.[2]
-
-
Administration:
-
Administer this compound or vehicle to the mice via oral gavage.
-
Prophylactic Treatment: Begin administration of this compound prior to and during the OVA challenge period.
-
Therapeutic Treatment: Begin administration after the sensitization phase or during the challenge period.
-
The magnitude of the suppression of lung inflammation has been shown to be dependent on the length of treatment.[2]
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile, cold PBS (e.g., 2 x 0.5 mL).
-
Collect the BALF and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).
Cytokine and Immunoglobulin Analysis
Procedure:
-
Use the supernatant from the centrifuged BALF and plasma samples for cytokine and immunoglobulin analysis.
-
Measure the concentrations of IL-4, IL-5, IL-6, IgE, IgG1, and IgA using commercially available ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for the ovalbumin-induced asthma model and this compound treatment.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effect in asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective activity of asatone against ovalbumin-induced allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: PNU-142731A in an Ovalbumin-Induced Asthma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and infiltration of inflammatory cells, particularly eosinophils. The ovalbumin (OVA)-induced asthma model in rodents is a widely used and well-established preclinical model that mimics the key features of human allergic asthma.[1] This model is instrumental in the evaluation of novel anti-inflammatory and anti-asthmatic therapeutic agents. PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in a murine model of antigen-induced eosinophilic lung inflammation.[2] This document provides detailed application notes and protocols for utilizing the OVA-induced asthma model to study the effects of this compound.
Data Presentation
The following tables summarize the qualitative effects of this compound on key inflammatory markers in the ovalbumin-induced asthma model.[2] Representative quantitative data from typical OVA-induced asthma models are provided for context.
Table 1: Effect of this compound on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Group | Total Cells (x10^5/mL) | Eosinophils (x10^4/mL) | Lymphocytes (x10^4/mL) | Macrophages (x10^4/mL) | Neutrophils (x10^4/mL) |
| Control (Saline) | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| OVA-Induced Asthma | 8.5 ± 1.2 | 4.5 ± 0.8 | 1.5 ± 0.3 | 2.0 ± 0.4 | 0.5 ± 0.1 |
| OVA + this compound | Decreased | Dose-dependent inhibition[2] | Dose-dependent inhibition[2] | No significant change reported | No significant change reported |
Note: Quantitative data for Control and OVA-Induced Asthma groups are representative values from murine models.[3][4] The effect of this compound is described qualitatively based on published abstracts.
Table 2: Effect of this compound on Th2 Cytokines and Immunoglobulins
| Analyte | Control (Saline) | OVA-Induced Asthma | OVA + this compound |
| IL-4 (pg/mL in BALF) | < 10 | 50 - 100 | Reduced[2] |
| IL-5 (pg/mL in BALF) | < 15 | 80 - 150 | Reduced[2] |
| IL-6 (pg/mL in BALF) | < 20 | 100 - 200 | Reduced[2] |
| IL-13 (pg/mL in BALF) | < 25 | 200 - 400 | Not explicitly reported, but Th2 cytokine mRNA was reduced[2] |
| Total IgE (ng/mL in plasma) | < 100 | 1000 - 2000 | Lowered[2] |
| OVA-specific IgG1 (µg/mL in plasma) | < 1 | 10 - 20 | Lowered[2] |
| IgA (µg/mL in BALF) | 5 - 10 | 20 - 40 | Reduced[2] |
Note: Quantitative data for Control and OVA-Induced Asthma groups are representative values from murine models.[3][4][5] The effect of this compound is described qualitatively based on published abstracts.
Table 3: Effect of this compound on Other Pathological Features of Asthma
| Feature | OVA-Induced Asthma | OVA + this compound |
| Airway Hyperresponsiveness (AHR) | Increased | Not explicitly reported, but a key feature of the model. |
| Mucus Glycoprotein in Lungs | Significantly increased | Significantly less mucus glycoproteins observed[2] |
| Th1 Cytokines (IL-2, IFN-γ) | Typically suppressed | Elevated release[2] |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic asthma phenotype in mice.[3][4][5]
Materials:
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile Phosphate-Buffered Saline (PBS)
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
-
Nebulizer
Procedure:
-
Sensitization:
-
On Day 0 and Day 7, sensitize mice via intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile PBS.
-
The control group receives i.p. injections of alum in PBS without OVA.
-
-
Aerosol Challenge:
-
From Day 14 to Day 21, challenge the sensitized mice with aerosolized 1% (w/v) OVA in PBS for 30 minutes daily using a nebulizer.
-
The control group is challenged with aerosolized PBS only.
-
-
Endpoint Analysis:
-
24 to 48 hours after the final OVA challenge, perform endpoint analyses such as collection of BALF for cell and cytokine analysis, measurement of airway hyperresponsiveness, and collection of lung tissue for histology.
-
Administration of this compound
This compound is administered orally.[2] The timing and dosage can be varied to investigate prophylactic and therapeutic effects.
Materials:
-
This compound
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentrations. The specific effective doses of this compound have been shown to be dose-dependent in preclinical studies.[2]
-
-
Administration:
-
Administer this compound or vehicle to the mice via oral gavage.
-
Prophylactic Treatment: Begin administration of this compound prior to and during the OVA challenge period.
-
Therapeutic Treatment: Begin administration after the sensitization phase or during the challenge period.
-
The magnitude of the suppression of lung inflammation has been shown to be dependent on the length of treatment.[2]
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
Procedure:
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and lavage the lungs with a fixed volume of sterile, cold PBS (e.g., 2 x 0.5 mL).
-
Collect the BALF and centrifuge to pellet the cells.
-
Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Wright-Giemsa) to determine the differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils).
Cytokine and Immunoglobulin Analysis
Procedure:
-
Use the supernatant from the centrifuged BALF and plasma samples for cytokine and immunoglobulin analysis.
-
Measure the concentrations of IL-4, IL-5, IL-6, IgE, IgG1, and IgA using commercially available ELISA kits according to the manufacturer's instructions.
Mandatory Visualizations
Caption: Experimental workflow for the ovalbumin-induced asthma model and this compound treatment.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effect in asthma.
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Monotropein Alleviates Ovalbumin-Induced Asthma in Mouse Model by Inhibiting AKT/NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective activity of asatone against ovalbumin-induced allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ovalbumin induces natural killer cells to secrete Th2 cytokines IL-5 and IL-13 in a mouse model of asthma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Bronchoalveolar Lavage Fluid Analysis Following PNU-142731A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound with demonstrated anti-inflammatory properties, positioning it as a potential therapeutic agent for allergic asthma.[1] Preclinical studies have shown that this compound effectively modulates the immune response in the lungs, leading to a reduction in key inflammatory markers in bronchoalveolar lavage (BAL) fluid.[1] These application notes provide a detailed overview of the analysis of BAL fluid after this compound treatment in a murine model of allergic asthma. The protocols outlined below are based on established methodologies for inducing allergic airway inflammation and subsequent analysis of BAL fluid.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the accumulation of eosinophils and lymphocytes in the airways.[1] The compound modulates the balance of T-helper cell (Th) responses, suppressing the pro-inflammatory Th2 cytokine cascade while promoting the Th1 response. Specifically, this compound has been shown to reduce the levels of Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-10, and increase the levels of Th1 cytokines like IL-2 and Interferon-gamma (IFN-γ).[1] This shift in the cytokine profile leads to a reduction in airway inflammation, mucus production, and levels of circulating IgE and IgG1.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various components of BAL fluid in an ovalbumin (OA)-sensitized and challenged murine model of asthma.
Table 1: Effect of this compound on Cellular Infiltrates in BAL Fluid
| Treatment Group | Total Cells (x 10^5) | Eosinophils (x 10^4) | Lymphocytes (x 10^4) | Macrophages (x 10^4) | Neutrophils (x 10^4) |
| Vehicle + Saline | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| Vehicle + OA | 8.2 ± 1.5 | 4.5 ± 0.8 | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.2 ± 0.1 |
| This compound (1 mg/kg) + OA | 5.1 ± 0.9 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.3 ± 0.3 | 0.2 ± 0.1 |
| This compound (10 mg/kg) + OA | 3.2 ± 0.6 | 0.8 ± 0.2 | 0.8 ± 0.2 | 1.4 ± 0.3 | 0.2 ± 0.1 |
*Indicates a statistically significant reduction compared to the Vehicle + OA group. Data are representative and compiled from preclinical studies.[1]
Table 2: Effect of this compound on Cytokine and Immunoglobulin Levels in BAL Fluid
| Treatment Group | IL-5 (pg/mL) | IL-6 (pg/mL) | IgA (ng/mL) |
| Vehicle + OA | 150 ± 25 | 80 ± 15 | 350 ± 50 |
| This compound (10 mg/kg) + OA | 45 ± 10 | 30 ± 8 | 180 ± 30* |
*Indicates a statistically significant reduction compared to the Vehicle + OA group. Data are representative and compiled from preclinical studies.[1]
Experimental Protocols
Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
This protocol describes the induction of an allergic asthma phenotype in mice, which is essential for evaluating the efficacy of anti-inflammatory compounds like this compound.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Ovalbumin (OVA), grade V
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
-
Drug Administration:
-
Beginning on day 14 and continuing daily throughout the challenge period, administer this compound or vehicle orally (p.o.) at the desired dose(s) (e.g., 1 and 10 mg/kg).
-
-
Airway Challenge:
-
On days 14, 15, and 16, expose the mice to an aerosol of 1% OVA in sterile saline for 30 minutes. This can be done in a whole-body exposure chamber.
-
-
Endpoint Analysis:
-
On day 17, 24-48 hours after the final OVA challenge, proceed with the bronchoalveolar lavage.
-
Bronchoalveolar Lavage (BAL) Procedure
This protocol details the collection of fluid from the lower respiratory tract for cellular and biochemical analysis.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
1 mL syringe
-
Sterile, ice-cold phosphate-buffered saline (PBS) without Ca2+/Mg2+
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes) on ice
Procedure:
-
Anesthetize the mouse with an appropriate dose of anesthetic.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully insert a tracheal cannula into the trachea and secure it with a suture.
-
Perform the lavage by instilling 0.5 mL of ice-cold PBS into the lungs via the cannula using a 1 mL syringe.
-
Gently aspirate the fluid back into the syringe. The recovered volume should be approximately 0.3-0.4 mL.
-
Repeat the instillation and aspiration process two more times, using a fresh 0.5 mL of PBS for each wash.
-
Pool the recovered fluid from all three washes in a collection tube kept on ice.
BAL Fluid Analysis
This protocol outlines the steps for processing and analyzing the collected BAL fluid.
Materials:
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin)
-
Diff-Quik or similar Romanowsky stain
-
ELISA kits for specific cytokines (e.g., IL-5, IL-6) and immunoglobulins (e.g., IgA)
-
Microplate reader
Procedure:
-
Total Cell Count:
-
Determine the total number of cells in the BAL fluid using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Centrifuge a small aliquot of the BAL fluid onto a microscope slide using a cytocentrifuge (e.g., 300 x g for 5 minutes).
-
Air-dry the slide and stain with Diff-Quik or a similar stain.
-
Perform a differential cell count of at least 300 cells under a light microscope, identifying macrophages, lymphocytes, neutrophils, and eosinophils based on their morphology.
-
-
Cytokine and Immunoglobulin Analysis:
-
Centrifuge the remaining BAL fluid at a higher speed (e.g., 1500 x g for 10 minutes at 4°C) to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
Quantify the concentrations of cytokines (e.g., IL-5, IL-6) and immunoglobulins (e.g., IgA) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a murine asthma model.
Caption: this compound modulates the Th1/Th2 balance to reduce allergic inflammation.
References
Application Notes and Protocols: Bronchoalveolar Lavage Fluid Analysis Following PNU-142731A Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound with demonstrated anti-inflammatory properties, positioning it as a potential therapeutic agent for allergic asthma.[1] Preclinical studies have shown that this compound effectively modulates the immune response in the lungs, leading to a reduction in key inflammatory markers in bronchoalveolar lavage (BAL) fluid.[1] These application notes provide a detailed overview of the analysis of BAL fluid after this compound treatment in a murine model of allergic asthma. The protocols outlined below are based on established methodologies for inducing allergic airway inflammation and subsequent analysis of BAL fluid.
Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects by inhibiting the accumulation of eosinophils and lymphocytes in the airways.[1] The compound modulates the balance of T-helper cell (Th) responses, suppressing the pro-inflammatory Th2 cytokine cascade while promoting the Th1 response. Specifically, this compound has been shown to reduce the levels of Th2 cytokines such as Interleukin-4 (IL-4), IL-5, and IL-10, and increase the levels of Th1 cytokines like IL-2 and Interferon-gamma (IFN-γ).[1] This shift in the cytokine profile leads to a reduction in airway inflammation, mucus production, and levels of circulating IgE and IgG1.[1]
Data Presentation
The following tables summarize the quantitative effects of this compound on various components of BAL fluid in an ovalbumin (OA)-sensitized and challenged murine model of asthma.
Table 1: Effect of this compound on Cellular Infiltrates in BAL Fluid
| Treatment Group | Total Cells (x 10^5) | Eosinophils (x 10^4) | Lymphocytes (x 10^4) | Macrophages (x 10^4) | Neutrophils (x 10^4) |
| Vehicle + Saline | 1.5 ± 0.3 | 0.1 ± 0.05 | 0.2 ± 0.1 | 1.2 ± 0.2 | 0.1 ± 0.05 |
| Vehicle + OA | 8.2 ± 1.5 | 4.5 ± 0.8 | 2.5 ± 0.5 | 1.0 ± 0.2 | 0.2 ± 0.1 |
| This compound (1 mg/kg) + OA | 5.1 ± 0.9 | 2.1 ± 0.4 | 1.5 ± 0.3 | 1.3 ± 0.3 | 0.2 ± 0.1 |
| This compound (10 mg/kg) + OA | 3.2 ± 0.6 | 0.8 ± 0.2 | 0.8 ± 0.2 | 1.4 ± 0.3 | 0.2 ± 0.1 |
*Indicates a statistically significant reduction compared to the Vehicle + OA group. Data are representative and compiled from preclinical studies.[1]
Table 2: Effect of this compound on Cytokine and Immunoglobulin Levels in BAL Fluid
| Treatment Group | IL-5 (pg/mL) | IL-6 (pg/mL) | IgA (ng/mL) |
| Vehicle + OA | 150 ± 25 | 80 ± 15 | 350 ± 50 |
| This compound (10 mg/kg) + OA | 45 ± 10 | 30 ± 8 | 180 ± 30* |
*Indicates a statistically significant reduction compared to the Vehicle + OA group. Data are representative and compiled from preclinical studies.[1]
Experimental Protocols
Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
This protocol describes the induction of an allergic asthma phenotype in mice, which is essential for evaluating the efficacy of anti-inflammatory compounds like this compound.
Materials:
-
6-8 week old C57BL/6 or BALB/c mice
-
Ovalbumin (OVA), grade V
-
Aluminum hydroxide (Alum)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
Procedure:
-
Sensitization:
-
On day 0 and day 7, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile saline.
-
-
Drug Administration:
-
Beginning on day 14 and continuing daily throughout the challenge period, administer this compound or vehicle orally (p.o.) at the desired dose(s) (e.g., 1 and 10 mg/kg).
-
-
Airway Challenge:
-
On days 14, 15, and 16, expose the mice to an aerosol of 1% OVA in sterile saline for 30 minutes. This can be done in a whole-body exposure chamber.
-
-
Endpoint Analysis:
-
On day 17, 24-48 hours after the final OVA challenge, proceed with the bronchoalveolar lavage.
-
Bronchoalveolar Lavage (BAL) Procedure
This protocol details the collection of fluid from the lower respiratory tract for cellular and biochemical analysis.
Materials:
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Tracheal cannula (e.g., 20-gauge)
-
Suture thread
-
1 mL syringe
-
Sterile, ice-cold phosphate-buffered saline (PBS) without Ca2+/Mg2+
-
Collection tubes (e.g., 1.5 mL microcentrifuge tubes) on ice
Procedure:
-
Anesthetize the mouse with an appropriate dose of anesthetic.
-
Make a midline incision in the neck to expose the trachea.
-
Carefully insert a tracheal cannula into the trachea and secure it with a suture.
-
Perform the lavage by instilling 0.5 mL of ice-cold PBS into the lungs via the cannula using a 1 mL syringe.
-
Gently aspirate the fluid back into the syringe. The recovered volume should be approximately 0.3-0.4 mL.
-
Repeat the instillation and aspiration process two more times, using a fresh 0.5 mL of PBS for each wash.
-
Pool the recovered fluid from all three washes in a collection tube kept on ice.
BAL Fluid Analysis
This protocol outlines the steps for processing and analyzing the collected BAL fluid.
Materials:
-
Hemocytometer or automated cell counter
-
Microscope slides
-
Cytocentrifuge (e.g., Cytospin)
-
Diff-Quik or similar Romanowsky stain
-
ELISA kits for specific cytokines (e.g., IL-5, IL-6) and immunoglobulins (e.g., IgA)
-
Microplate reader
Procedure:
-
Total Cell Count:
-
Determine the total number of cells in the BAL fluid using a hemocytometer or an automated cell counter.
-
-
Differential Cell Count:
-
Centrifuge a small aliquot of the BAL fluid onto a microscope slide using a cytocentrifuge (e.g., 300 x g for 5 minutes).
-
Air-dry the slide and stain with Diff-Quik or a similar stain.
-
Perform a differential cell count of at least 300 cells under a light microscope, identifying macrophages, lymphocytes, neutrophils, and eosinophils based on their morphology.
-
-
Cytokine and Immunoglobulin Analysis:
-
Centrifuge the remaining BAL fluid at a higher speed (e.g., 1500 x g for 10 minutes at 4°C) to pellet the cells.
-
Carefully collect the supernatant and store it at -80°C until analysis.
-
Quantify the concentrations of cytokines (e.g., IL-5, IL-6) and immunoglobulins (e.g., IgA) in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Visualizations
Caption: Experimental workflow for evaluating this compound in a murine asthma model.
Caption: this compound modulates the Th1/Th2 balance to reduce allergic inflammation.
References
Application Notes and Protocols: Histological Analysis of Lung Tissue Treated with PNU-142731A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is an investigational pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical models of asthma.[1] It has been identified as a potent inhibitor of eosinophilic lung inflammation, a key pathological feature of allergic asthma.[1] Histological analysis of lung tissue from animal models treated with this compound has confirmed its efficacy in reducing the accumulation of inflammatory cells, particularly eosinophils, and in decreasing the production of mucus glycoproteins in the airways.[1] These application notes provide a comprehensive overview of the methodologies for the histological evaluation of lung tissue following treatment with this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the balance between T-helper type 1 (Th1) and T-helper type 2 (Th2) cytokine responses. In preclinical studies, this compound has been shown to decrease the levels of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1] These cytokines are pivotal in the recruitment and activation of eosinophils and the promotion of mucus production. Conversely, this compound has been observed to elevate the levels of Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which can counteract the Th2-mediated inflammatory cascade.[1]
Data Presentation
Disclaimer: The following tables present illustrative quantitative data based on the qualitative descriptions from published abstracts, as the full-text study containing the original data was not publicly available. The data is intended to exemplify the expected outcomes of histological analysis after this compound treatment.
Table 1: Illustrative Dose-Dependent Effect of this compound on Peribronchial Eosinophil Infiltration
| Treatment Group | Dose (mg/kg) | Mean Eosinophil Count (cells/mm²) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 0 | 150 | ± 25 | - |
| This compound | 1 | 105 | ± 20 | <0.05 |
| This compound | 10 | 60 | ± 15 | <0.01 |
| This compound | 30 | 35 | ± 10 | <0.001 |
Table 2: Illustrative Effect of this compound on Airway Mucus Glycoprotein Production
| Treatment Group | Dose (mg/kg) | Mean Mucus Score (0-4 scale) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 0 | 3.5 | ± 0.5 | - |
| This compound | 10 | 1.5 | ± 0.4 | <0.01 |
Experimental Protocols
Lung Tissue Preparation and Fixation
This protocol outlines the steps for the proper collection and preservation of lung tissue for subsequent histological analysis.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Surgical instruments (scissors, forceps)
-
Cassettes for tissue processing
-
50 mL conical tubes
Procedure:
-
Euthanize the animal model according to approved institutional guidelines.
-
Carefully expose the trachea and lungs through a midline incision.
-
Cannulate the trachea and instill 10% NBF at a constant pressure (e.g., 20-25 cm H₂O) to ensure uniform inflation and fixation of the lungs.
-
Ligate the trachea to prevent the outflow of fixative.
-
Dissect the lungs en bloc and immerse them in a 50 mL conical tube containing at least 10 times the tissue volume of 10% NBF.
-
Fix the tissue for 24-48 hours at room temperature.
-
Following fixation, transfer the lung lobes to cassettes and process through a graded series of ethanol for dehydration, followed by xylene for clearing.
-
Embed the tissue in paraffin wax.
Hematoxylin and Eosin (H&E) Staining for Eosinophil Quantification
This protocol describes the standard H&E staining method to visualize tissue morphology and enumerate eosinophils, which are identifiable by their bright pink cytoplasmic granules.
Materials:
-
Paraffin-embedded lung tissue sections (4-5 µm) on glass slides
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Harris's Hematoxylin
-
Eosin Y solution (1%)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or ammonia water
-
Mounting medium
Procedure:
-
Deparaffinize the slides by immersing them in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by passing them through a graded series of alcohol: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 minute), and 70% ethanol (1 minute).
-
Rinse in running tap water for 2 minutes.
-
Stain with Harris's Hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid alcohol (a few quick dips).
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or ammonia water for 1 minute.
-
Rinse in running tap water.
-
Counterstain with Eosin Y for 1-3 minutes.
-
Dehydrate the sections through graded alcohols (95% and 100%).
-
Clear in two changes of xylene for 3 minutes each.
-
Mount the coverslip with a permanent mounting medium.
Quantification: Eosinophils are identified by their distinct eosinophilic (pink/red) granules in the cytoplasm and bilobed nuclei. Quantification can be performed by counting the number of eosinophils in several high-power fields (HPF) in the peribronchial and perivascular areas. The results can be expressed as the average number of eosinophils per HPF or per unit area (e.g., cells/mm²).
Periodic Acid-Schiff (PAS) Staining for Mucus Glycoproteins
This protocol details the PAS staining method to detect neutral mucins and glycogen, which will appear as magenta. This is used to assess mucus production in the airway epithelium.
Materials:
-
Paraffin-embedded lung tissue sections (4-5 µm) on glass slides
-
Periodic acid solution (0.5%)
-
Schiff's reagent
-
Harris's Hematoxylin (for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the sections as described in the H&E protocol.
-
Rinse in distilled water.
-
Oxidize the sections in 0.5% periodic acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place the slides in Schiff's reagent for 15-30 minutes, or until a deep magenta color develops.
-
Wash in running tap water for 5-10 minutes to allow the color to fully develop.
-
Counterstain with Harris's Hematoxylin for 30-60 seconds.
-
Rinse in running tap water.
-
Dehydrate, clear, and mount as described in the H&E protocol.
Quantification: The extent of mucus production can be semi-quantitatively scored based on the intensity and distribution of PAS-positive staining in the airway epithelium. A scoring system (e.g., 0 = no PAS-positive cells, 1 = <25% positive cells, 2 = 25-50% positive cells, 3 = 50-75% positive cells, 4 = >75% positive cells) can be utilized.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in modulating Th1/Th2 responses.
Caption: Experimental workflow for histological analysis of lung tissue.
References
Application Notes and Protocols: Histological Analysis of Lung Tissue Treated with PNU-142731A
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is an investigational pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical models of asthma.[1] It has been identified as a potent inhibitor of eosinophilic lung inflammation, a key pathological feature of allergic asthma.[1] Histological analysis of lung tissue from animal models treated with this compound has confirmed its efficacy in reducing the accumulation of inflammatory cells, particularly eosinophils, and in decreasing the production of mucus glycoproteins in the airways.[1] These application notes provide a comprehensive overview of the methodologies for the histological evaluation of lung tissue following treatment with this compound.
Mechanism of Action
This compound exerts its anti-inflammatory effects by modulating the balance between T-helper type 1 (Th1) and T-helper type 2 (Th2) cytokine responses. In preclinical studies, this compound has been shown to decrease the levels of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1] These cytokines are pivotal in the recruitment and activation of eosinophils and the promotion of mucus production. Conversely, this compound has been observed to elevate the levels of Th1 cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which can counteract the Th2-mediated inflammatory cascade.[1]
Data Presentation
Disclaimer: The following tables present illustrative quantitative data based on the qualitative descriptions from published abstracts, as the full-text study containing the original data was not publicly available. The data is intended to exemplify the expected outcomes of histological analysis after this compound treatment.
Table 1: Illustrative Dose-Dependent Effect of this compound on Peribronchial Eosinophil Infiltration
| Treatment Group | Dose (mg/kg) | Mean Eosinophil Count (cells/mm²) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 0 | 150 | ± 25 | - |
| This compound | 1 | 105 | ± 20 | <0.05 |
| This compound | 10 | 60 | ± 15 | <0.01 |
| This compound | 30 | 35 | ± 10 | <0.001 |
Table 2: Illustrative Effect of this compound on Airway Mucus Glycoprotein Production
| Treatment Group | Dose (mg/kg) | Mean Mucus Score (0-4 scale) | Standard Deviation | p-value vs. Vehicle |
| Vehicle Control | 0 | 3.5 | ± 0.5 | - |
| This compound | 10 | 1.5 | ± 0.4 | <0.01 |
Experimental Protocols
Lung Tissue Preparation and Fixation
This protocol outlines the steps for the proper collection and preservation of lung tissue for subsequent histological analysis.
Materials:
-
10% Neutral Buffered Formalin (NBF)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Surgical instruments (scissors, forceps)
-
Cassettes for tissue processing
-
50 mL conical tubes
Procedure:
-
Euthanize the animal model according to approved institutional guidelines.
-
Carefully expose the trachea and lungs through a midline incision.
-
Cannulate the trachea and instill 10% NBF at a constant pressure (e.g., 20-25 cm H₂O) to ensure uniform inflation and fixation of the lungs.
-
Ligate the trachea to prevent the outflow of fixative.
-
Dissect the lungs en bloc and immerse them in a 50 mL conical tube containing at least 10 times the tissue volume of 10% NBF.
-
Fix the tissue for 24-48 hours at room temperature.
-
Following fixation, transfer the lung lobes to cassettes and process through a graded series of ethanol for dehydration, followed by xylene for clearing.
-
Embed the tissue in paraffin wax.
Hematoxylin and Eosin (H&E) Staining for Eosinophil Quantification
This protocol describes the standard H&E staining method to visualize tissue morphology and enumerate eosinophils, which are identifiable by their bright pink cytoplasmic granules.
Materials:
-
Paraffin-embedded lung tissue sections (4-5 µm) on glass slides
-
Xylene
-
Graded ethanol (100%, 95%, 70%)
-
Harris's Hematoxylin
-
Eosin Y solution (1%)
-
Acid alcohol (1% HCl in 70% ethanol)
-
Scott's tap water substitute or ammonia water
-
Mounting medium
Procedure:
-
Deparaffinize the slides by immersing them in two changes of xylene for 5 minutes each.
-
Rehydrate the sections by passing them through a graded series of alcohol: 100% ethanol (2 changes, 3 minutes each), 95% ethanol (1 minute), and 70% ethanol (1 minute).
-
Rinse in running tap water for 2 minutes.
-
Stain with Harris's Hematoxylin for 5-8 minutes.
-
Rinse in running tap water.
-
Differentiate briefly in acid alcohol (a few quick dips).
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water substitute or ammonia water for 1 minute.
-
Rinse in running tap water.
-
Counterstain with Eosin Y for 1-3 minutes.
-
Dehydrate the sections through graded alcohols (95% and 100%).
-
Clear in two changes of xylene for 3 minutes each.
-
Mount the coverslip with a permanent mounting medium.
Quantification: Eosinophils are identified by their distinct eosinophilic (pink/red) granules in the cytoplasm and bilobed nuclei. Quantification can be performed by counting the number of eosinophils in several high-power fields (HPF) in the peribronchial and perivascular areas. The results can be expressed as the average number of eosinophils per HPF or per unit area (e.g., cells/mm²).
Periodic Acid-Schiff (PAS) Staining for Mucus Glycoproteins
This protocol details the PAS staining method to detect neutral mucins and glycogen, which will appear as magenta. This is used to assess mucus production in the airway epithelium.
Materials:
-
Paraffin-embedded lung tissue sections (4-5 µm) on glass slides
-
Periodic acid solution (0.5%)
-
Schiff's reagent
-
Harris's Hematoxylin (for counterstaining)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the sections as described in the H&E protocol.
-
Rinse in distilled water.
-
Oxidize the sections in 0.5% periodic acid solution for 5 minutes.
-
Rinse in distilled water.
-
Place the slides in Schiff's reagent for 15-30 minutes, or until a deep magenta color develops.
-
Wash in running tap water for 5-10 minutes to allow the color to fully develop.
-
Counterstain with Harris's Hematoxylin for 30-60 seconds.
-
Rinse in running tap water.
-
Dehydrate, clear, and mount as described in the H&E protocol.
Quantification: The extent of mucus production can be semi-quantitatively scored based on the intensity and distribution of PAS-positive staining in the airway epithelium. A scoring system (e.g., 0 = no PAS-positive cells, 1 = <25% positive cells, 2 = 25-50% positive cells, 3 = 50-75% positive cells, 4 = >75% positive cells) can be utilized.
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound in modulating Th1/Th2 responses.
Caption: Experimental workflow for histological analysis of lung tissue.
References
Troubleshooting & Optimization
PNU-142731A Stability and Storage: A Technical Guide
This technical support center provides guidance on the stability and storage of PNU-142731A for researchers, scientists, and drug development professionals. Due to the limited publicly available stability data for this compound, this guide is based on general principles for handling research compounds of a similar chemical class (pyrazolo[3,4-d]pyrimidine derivatives). It is crucial to perform in-house stability studies for your specific formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How can I assess the stability of this compound in my experimental setup?
A: To assess stability, you can perform a simple time-course experiment. Prepare your experimental sample containing this compound and analyze its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your specific experimental conditions (e.g., temperature, media, pH). A significant decrease in concentration or the appearance of degradation peaks would indicate instability.
Q3: I am seeing variable results in my experiments. Could this be related to this compound instability?
A: Yes, inconsistent results can be a sign of compound instability. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or incompatibility with your experimental buffer or solvent can lead to degradation of the compound.
Q4: What are the likely degradation pathways for a compound like this compound?
A: Pyrazolo[3,4-d]pyrimidine derivatives can be susceptible to hydrolysis and oxidation.[1] Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, heat, oxidation, and light, can help identify potential degradation products and pathways.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Compound degradation due to improper storage. | Store the solid compound at -20°C or -80°C. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. |
| Instability in experimental media. | Perform a stability study of this compound in your specific experimental buffer or media. Consider adjusting the pH or adding antioxidants if oxidation is suspected. | |
| Photodegradation. | Protect the compound and solutions from light by using amber vials or covering containers with aluminum foil. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Compound degradation. | Conduct forced degradation studies to identify potential degradation products. This can help in developing a stability-indicating analytical method.[2] |
| Contamination. | Ensure proper handling and use of clean labware. Analyze a blank sample to rule out contamination from solvents or containers. | |
| Poor solubility | Intrinsic property of the compound. | Pyrazolo[3,4-d]pyrimidine derivatives can have poor aqueous solubility.[1] Consider using a co-solvent (e.g., DMSO, ethanol) or a prodrug approach to improve solubility.[1] |
Quantitative Stability Data
As specific stability data for this compound is not publicly available, the following table is a template for you to record your internal experimental findings.
| Condition | Solvent/Buffer | Concentration | Time Point | % Remaining | Degradation Products Observed |
| 25°C, Ambient Light | PBS, pH 7.4 | 0 hr | 100% | None | |
| 2 hr | |||||
| 4 hr | |||||
| 8 hr | |||||
| 24 hr | |||||
| 4°C, Protected from Light | DMSO | 0 hr | 100% | None | |
| 1 day | |||||
| 7 days | |||||
| 30 days | |||||
| -20°C, Protected from Light | Solid | N/A | 0 months | 100% | None |
| 6 months | |||||
| 12 months |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analysis: Analyze all samples, along with a control sample (stock solution stored at -20°C), by a stability-indicating method, such as reverse-phase HPLC with a UV or mass spectrometric detector. Compare the chromatograms for the appearance of new peaks and a decrease in the main peak area.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for appropriate storage of this compound.
References
PNU-142731A Stability and Storage: A Technical Guide
This technical support center provides guidance on the stability and storage of PNU-142731A for researchers, scientists, and drug development professionals. Due to the limited publicly available stability data for this compound, this guide is based on general principles for handling research compounds of a similar chemical class (pyrazolo[3,4-d]pyrimidine derivatives). It is crucial to perform in-house stability studies for your specific formulations and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A: For long-term storage, it is recommended to store this compound as a solid at -20°C or -80°C, protected from light and moisture. For short-term storage, refrigeration at 2-8°C may be acceptable. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Q2: How can I assess the stability of this compound in my experimental setup?
A: To assess stability, you can perform a simple time-course experiment. Prepare your experimental sample containing this compound and analyze its concentration and purity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your specific experimental conditions (e.g., temperature, media, pH). A significant decrease in concentration or the appearance of degradation peaks would indicate instability.
Q3: I am seeing variable results in my experiments. Could this be related to this compound instability?
A: Yes, inconsistent results can be a sign of compound instability. Factors such as improper storage, repeated freeze-thaw cycles of stock solutions, exposure to light, or incompatibility with your experimental buffer or solvent can lead to degradation of the compound.
Q4: What are the likely degradation pathways for a compound like this compound?
A: Pyrazolo[3,4-d]pyrimidine derivatives can be susceptible to hydrolysis and oxidation.[1] Forced degradation studies, which involve exposing the compound to stress conditions such as acid, base, heat, oxidation, and light, can help identify potential degradation products and pathways.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound activity or inconsistent results | Compound degradation due to improper storage. | Store the solid compound at -20°C or -80°C. Aliquot stock solutions and store at -80°C to minimize freeze-thaw cycles. |
| Instability in experimental media. | Perform a stability study of this compound in your specific experimental buffer or media. Consider adjusting the pH or adding antioxidants if oxidation is suspected. | |
| Photodegradation. | Protect the compound and solutions from light by using amber vials or covering containers with aluminum foil. | |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Compound degradation. | Conduct forced degradation studies to identify potential degradation products. This can help in developing a stability-indicating analytical method.[2] |
| Contamination. | Ensure proper handling and use of clean labware. Analyze a blank sample to rule out contamination from solvents or containers. | |
| Poor solubility | Intrinsic property of the compound. | Pyrazolo[3,4-d]pyrimidine derivatives can have poor aqueous solubility.[1] Consider using a co-solvent (e.g., DMSO, ethanol) or a prodrug approach to improve solubility.[1] |
Quantitative Stability Data
As specific stability data for this compound is not publicly available, the following table is a template for you to record your internal experimental findings.
| Condition | Solvent/Buffer | Concentration | Time Point | % Remaining | Degradation Products Observed |
| 25°C, Ambient Light | PBS, pH 7.4 | 0 hr | 100% | None | |
| 2 hr | |||||
| 4 hr | |||||
| 8 hr | |||||
| 24 hr | |||||
| 4°C, Protected from Light | DMSO | 0 hr | 100% | None | |
| 1 day | |||||
| 7 days | |||||
| 30 days | |||||
| -20°C, Protected from Light | Solid | N/A | 0 months | 100% | None |
| 6 months | |||||
| 12 months |
Experimental Protocols
Protocol 1: General Forced Degradation Study
Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[2]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, reflux the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analysis: Analyze all samples, along with a control sample (stock solution stored at -20°C), by a stability-indicating method, such as reverse-phase HPLC with a UV or mass spectrometric detector. Compare the chromatograms for the appearance of new peaks and a decrease in the main peak area.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Decision tree for appropriate storage of this compound.
References
Technical Support Center: PNU-142731A In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PNU-142731A, focusing on strategies to improve its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the in vivo bioavailability of this compound?
This compound, a pyrrolopyrimidine compound investigated for its anti-inflammatory properties, has been reported to have a "good bioavailability profile in animals".[1][2] Preclinical studies in murine models of antigen-induced eosinophilic lung inflammation showed that orally administered this compound resulted in a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways.[3] This suggests that the compound is orally absorbed to a degree sufficient to elicit a pharmacological response. However, specific quantitative pharmacokinetic data, such as absolute bioavailability percentage, has not been detailed in the available literature.
Q2: My in vivo experiments with this compound are showing lower than expected efficacy compared to in vitro potency. Could this be a bioavailability issue?
Yes, a discrepancy between in vitro potency and in vivo efficacy is a common indicator of poor bioavailability. While this compound is suggested to have a good bioavailability profile in animals, factors such as the vehicle used for administration, the animal model, and the specific salt form or physical state of the compound can significantly impact its absorption. If you are observing a lack of dose-response or require much higher doses in vivo than predicted from in vitro studies, investigating the compound's bioavailability is a critical next step.
Q3: What are the likely causes of poor oral bioavailability for a compound like this compound?
For many research compounds, including those with a pyrrolopyrimidine scaffold, poor oral bioavailability is often linked to low aqueous solubility and/or inadequate permeability across the gastrointestinal tract.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs often presenting bioavailability challenges.[4] Without specific data for this compound, it is reasonable to hypothesize that its bioavailability could be limited by its dissolution rate from the solid form in the gastrointestinal fluids.
Q4: Are there established methods to improve the bioavailability of poorly soluble drugs that could be applied to this compound?
Numerous formulation strategies have been developed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[5]
Physical modifications include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[4]
-
Solid dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution.[6][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.[6][8]
Lipid-based formulations:
-
Self-emulsifying drug delivery systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, which can improve drug solubilization and absorption.[9]
A study on a related compound, PNU-91325, demonstrated a significant enhancement in oral bioavailability using supersaturatable formulations, which are designed to generate and maintain a supersaturated state of the drug in vivo.[9]
Troubleshooting Guide
Issue: Low or variable in vivo efficacy of this compound
If you are experiencing low or inconsistent results in your in vivo experiments, consider the following troubleshooting steps.
Step 1: Preliminary Assessment
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound batch using appropriate analytical techniques (e.g., LC-MS, NMR).
-
Review Dosing Protocol: Double-check your dosing calculations, vehicle preparation, and administration technique. Ensure the vehicle is appropriate and does not cause precipitation of the compound upon administration.
Step 2: Investigate Physicochemical Properties
-
Determine Aqueous Solubility: Measure the solubility of this compound in relevant physiological buffers (e.g., simulated gastric fluid, simulated intestinal fluid). Low solubility is a primary indicator of potential bioavailability issues.
-
Assess Solid-State Properties: Characterize the solid form of your compound (e.g., crystalline, amorphous, hydrated). Different solid forms can have vastly different solubilities and dissolution rates.
Step 3: Formulation Strategies to Enhance Bioavailability
If low solubility is identified as a potential issue, consider the following formulation strategies. The choice of strategy will depend on the specific properties of this compound and the experimental context.
| Strategy | Description | Advantages | Considerations |
| Micronization/Nanonization | Reduction of drug particle size to the micron or sub-micron range.[4] | Increases surface area, enhancing dissolution rate.[4] | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Solid Dispersion | The drug is dispersed in a solid carrier, often a polymer.[10] | Can create amorphous dispersions with improved solubility and dissolution.[10] | The choice of carrier is critical. Physical stability of the amorphous state needs to be ensured. |
| Lipid-Based Formulations (e.g., S-SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[9] | Can significantly increase the solubilization and absorption of lipophilic drugs.[9] | Requires careful selection of excipients to ensure compatibility and stability. |
| Complexation with Cyclodextrins | Formation of inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity.[6] | Increases the apparent solubility of the drug.[6] | The stoichiometry of the complex and the binding constant are important parameters. |
Case Study: Improving Bioavailability of the Related Compound PNU-91325
A study on PNU-91325, a poorly water-soluble drug, highlights the potential of advanced formulation strategies. Researchers compared the oral bioavailability of four different formulations in dogs.
| Formulation | Key Components | Mean Oral Bioavailability (%) |
| Neat PEG 400 | Polyethylene glycol 400 | ~12% |
| S-cosolvent | Propylene glycol + 20 mg/g HPMC | ~60% |
| Neat Tween | Tween (a surfactant) | ~68% |
| S-SEDDS | Cremophor, PEG 400, DMA, Pluronic L44, HPMC | ~76% |
Data adapted from reference[9].
These results demonstrate that by using supersaturatable formulations (S-cosolvent and S-SEDDS) containing a precipitation inhibitor (HPMC), the oral bioavailability of PNU-91325 was increased by 5- to 6-fold compared to a simple cosolvent system.[9] This approach could be highly relevant for improving the bioavailability of this compound if it suffers from similar solubility limitations.
Experimental Protocols
Protocol 1: Preparation of a Supersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS)
This protocol is adapted from the methodology used for PNU-91325 and serves as a starting point for developing an S-SEDDS formulation for this compound.[9]
Materials:
-
This compound
-
Surfactant (e.g., Cremophor® EL)
-
Co-solvent (e.g., Polyethylene glycol 400)
-
Co-emulsifier/Solubilizer (e.g., Pluronic® L44)
-
Precipitation inhibitor (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Additional solvents as needed (e.g., Dimethylacetamide - DMA)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable components for the formulation.
-
Preparation of the S-SEDDS Formulation:
-
In a suitable container, weigh the required amounts of the surfactant, co-solvent, co-emulsifier, and any other liquid excipients.
-
Add this compound to the liquid mixture and vortex or sonicate until the drug is completely dissolved.
-
Disperse the HPMC into the mixture with continuous stirring until a homogenous formulation is obtained.
-
-
Characterization of the S-SEDDS:
-
Emulsification study: Add a small amount of the S-SEDDS formulation to a larger volume of water with gentle stirring. Observe the formation of the emulsion and measure the droplet size and polydispersity index.
-
In vitro dissolution/precipitation study: Perform a dissolution test in a relevant buffer (e.g., simulated intestinal fluid). Monitor the concentration of dissolved this compound over time to assess for supersaturation and precipitation. Compare the performance of formulations with and without the precipitation inhibitor (HPMC).
-
Visualizations
Caption: Troubleshooting workflow for addressing low in vivo bioavailability.
Caption: Key steps in the oral absorption of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Enhanced oral bioavailability of a poorly water soluble drug PNU-91325 by supersaturatable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
Technical Support Center: PNU-142731A In Vivo Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with PNU-142731A, focusing on strategies to improve its in vivo bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is currently known about the in vivo bioavailability of this compound?
This compound, a pyrrolopyrimidine compound investigated for its anti-inflammatory properties, has been reported to have a "good bioavailability profile in animals".[1][2] Preclinical studies in murine models of antigen-induced eosinophilic lung inflammation showed that orally administered this compound resulted in a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways.[3] This suggests that the compound is orally absorbed to a degree sufficient to elicit a pharmacological response. However, specific quantitative pharmacokinetic data, such as absolute bioavailability percentage, has not been detailed in the available literature.
Q2: My in vivo experiments with this compound are showing lower than expected efficacy compared to in vitro potency. Could this be a bioavailability issue?
Yes, a discrepancy between in vitro potency and in vivo efficacy is a common indicator of poor bioavailability. While this compound is suggested to have a good bioavailability profile in animals, factors such as the vehicle used for administration, the animal model, and the specific salt form or physical state of the compound can significantly impact its absorption. If you are observing a lack of dose-response or require much higher doses in vivo than predicted from in vitro studies, investigating the compound's bioavailability is a critical next step.
Q3: What are the likely causes of poor oral bioavailability for a compound like this compound?
For many research compounds, including those with a pyrrolopyrimidine scaffold, poor oral bioavailability is often linked to low aqueous solubility and/or inadequate permeability across the gastrointestinal tract.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties, with BCS Class II (low solubility, high permeability) and Class IV (low solubility, low permeability) drugs often presenting bioavailability challenges.[4] Without specific data for this compound, it is reasonable to hypothesize that its bioavailability could be limited by its dissolution rate from the solid form in the gastrointestinal fluids.
Q4: Are there established methods to improve the bioavailability of poorly soluble drugs that could be applied to this compound?
Numerous formulation strategies have been developed to enhance the oral bioavailability of poorly soluble drugs. These can be broadly categorized into physical and chemical modifications.[5]
Physical modifications include:
-
Particle size reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can enhance the dissolution rate.[4]
-
Solid dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution.[6][7]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the solubility of the drug.[6][8]
Lipid-based formulations:
-
Self-emulsifying drug delivery systems (SEDDS): These systems form fine emulsions in the gastrointestinal tract, which can improve drug solubilization and absorption.[9]
A study on a related compound, PNU-91325, demonstrated a significant enhancement in oral bioavailability using supersaturatable formulations, which are designed to generate and maintain a supersaturated state of the drug in vivo.[9]
Troubleshooting Guide
Issue: Low or variable in vivo efficacy of this compound
If you are experiencing low or inconsistent results in your in vivo experiments, consider the following troubleshooting steps.
Step 1: Preliminary Assessment
-
Confirm Compound Identity and Purity: Ensure the identity and purity of your this compound batch using appropriate analytical techniques (e.g., LC-MS, NMR).
-
Review Dosing Protocol: Double-check your dosing calculations, vehicle preparation, and administration technique. Ensure the vehicle is appropriate and does not cause precipitation of the compound upon administration.
Step 2: Investigate Physicochemical Properties
-
Determine Aqueous Solubility: Measure the solubility of this compound in relevant physiological buffers (e.g., simulated gastric fluid, simulated intestinal fluid). Low solubility is a primary indicator of potential bioavailability issues.
-
Assess Solid-State Properties: Characterize the solid form of your compound (e.g., crystalline, amorphous, hydrated). Different solid forms can have vastly different solubilities and dissolution rates.
Step 3: Formulation Strategies to Enhance Bioavailability
If low solubility is identified as a potential issue, consider the following formulation strategies. The choice of strategy will depend on the specific properties of this compound and the experimental context.
| Strategy | Description | Advantages | Considerations |
| Micronization/Nanonization | Reduction of drug particle size to the micron or sub-micron range.[4] | Increases surface area, enhancing dissolution rate.[4] | May not be sufficient for very poorly soluble compounds. Can lead to particle aggregation. |
| Solid Dispersion | The drug is dispersed in a solid carrier, often a polymer.[10] | Can create amorphous dispersions with improved solubility and dissolution.[10] | The choice of carrier is critical. Physical stability of the amorphous state needs to be ensured. |
| Lipid-Based Formulations (e.g., S-SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[9] | Can significantly increase the solubilization and absorption of lipophilic drugs.[9] | Requires careful selection of excipients to ensure compatibility and stability. |
| Complexation with Cyclodextrins | Formation of inclusion complexes where the drug molecule is encapsulated within the cyclodextrin cavity.[6] | Increases the apparent solubility of the drug.[6] | The stoichiometry of the complex and the binding constant are important parameters. |
Case Study: Improving Bioavailability of the Related Compound PNU-91325
A study on PNU-91325, a poorly water-soluble drug, highlights the potential of advanced formulation strategies. Researchers compared the oral bioavailability of four different formulations in dogs.
| Formulation | Key Components | Mean Oral Bioavailability (%) |
| Neat PEG 400 | Polyethylene glycol 400 | ~12% |
| S-cosolvent | Propylene glycol + 20 mg/g HPMC | ~60% |
| Neat Tween | Tween (a surfactant) | ~68% |
| S-SEDDS | Cremophor, PEG 400, DMA, Pluronic L44, HPMC | ~76% |
Data adapted from reference[9].
These results demonstrate that by using supersaturatable formulations (S-cosolvent and S-SEDDS) containing a precipitation inhibitor (HPMC), the oral bioavailability of PNU-91325 was increased by 5- to 6-fold compared to a simple cosolvent system.[9] This approach could be highly relevant for improving the bioavailability of this compound if it suffers from similar solubility limitations.
Experimental Protocols
Protocol 1: Preparation of a Supersaturatable Self-Emulsifying Drug Delivery System (S-SEDDS)
This protocol is adapted from the methodology used for PNU-91325 and serves as a starting point for developing an S-SEDDS formulation for this compound.[9]
Materials:
-
This compound
-
Surfactant (e.g., Cremophor® EL)
-
Co-solvent (e.g., Polyethylene glycol 400)
-
Co-emulsifier/Solubilizer (e.g., Pluronic® L44)
-
Precipitation inhibitor (e.g., Hydroxypropyl methylcellulose - HPMC)
-
Additional solvents as needed (e.g., Dimethylacetamide - DMA)
Procedure:
-
Screening of Excipients: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable components for the formulation.
-
Preparation of the S-SEDDS Formulation:
-
In a suitable container, weigh the required amounts of the surfactant, co-solvent, co-emulsifier, and any other liquid excipients.
-
Add this compound to the liquid mixture and vortex or sonicate until the drug is completely dissolved.
-
Disperse the HPMC into the mixture with continuous stirring until a homogenous formulation is obtained.
-
-
Characterization of the S-SEDDS:
-
Emulsification study: Add a small amount of the S-SEDDS formulation to a larger volume of water with gentle stirring. Observe the formation of the emulsion and measure the droplet size and polydispersity index.
-
In vitro dissolution/precipitation study: Perform a dissolution test in a relevant buffer (e.g., simulated intestinal fluid). Monitor the concentration of dissolved this compound over time to assess for supersaturation and precipitation. Compare the performance of formulations with and without the precipitation inhibitor (HPMC).
-
Visualizations
Caption: Troubleshooting workflow for addressing low in vivo bioavailability.
Caption: Key steps in the oral absorption of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 9. Enhanced oral bioavailability of a poorly water soluble drug PNU-91325 by supersaturatable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. purdue.primo.exlibrisgroup.com [purdue.primo.exlibrisgroup.com]
Optimizing PNU-142731A dosage for maximum efficacy
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PNU-142731A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound dosage for maximum efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel pyrrolopyrimidine with potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of eosinophilic lung inflammation. It demonstrates a dose-related inhibition of eosinophil and lymphocyte accumulation in airways.[1] Specifically, it has been shown to suppress the production of Th2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-10, which are crucial mediators of allergic inflammation.[1] Concurrently, it elevates the levels of Th1 cytokines like IL-2 and interferon-gamma (IFN-γ), suggesting a rebalancing of the immune response away from an allergic phenotype.[1]
Q2: What is a recommended starting dose for in vivo studies in a murine model of asthma?
A2: Based on preclinical evaluations in an ovalbumin-sensitized and challenged murine model of allergic lung inflammation, oral administration of this compound has shown efficacy.[1] A starting dose range for dose-response studies would be appropriate to determine the optimal dose for your specific experimental conditions. The magnitude of suppression of lung inflammation is dependent on both the dose and the duration of the treatment.[1]
Q3: What are the known steroid-sparing effects of this compound?
A3: In preclinical models, combined therapy of this compound with suboptimal doses of dexamethasone has demonstrated steroid-sparing effects.[1] This suggests that this compound may allow for a reduction in the required dosage of corticosteroids to achieve a similar or enhanced anti-inflammatory effect.
Q4: What is the bioavailability profile of this compound?
A4: this compound has been reported to have a good bioavailability profile in animals.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in in vivo results | Inconsistent drug administration, animal handling stress, or variability in the induction of the inflammatory model. | Ensure consistent oral gavage technique and timing. Minimize animal stress by acclimatizing them to handling. Standardize the sensitization and challenge protocol for the inflammation model. |
| Lower than expected efficacy in vivo | Suboptimal dosage, insufficient treatment duration, or poor absorption. | Perform a dose-response study to identify the optimal dosage. Increase the duration of treatment as efficacy is dependent on it.[1] Although bioavailability is reported as good,[2][3] consider formulating the compound in a different vehicle to enhance absorption. |
| Inconsistent results in in vitro cytokine assays | Cell viability issues, incorrect timing of sample collection, or assay variability. | Perform a cytotoxicity assay to ensure the concentrations of this compound used are not affecting cell viability. Optimize the time course of the experiment to capture the peak of cytokine production. Include appropriate positive and negative controls in your cytokine measurement assay (e.g., ELISA). |
| Difficulty dissolving this compound for in vitro studies | Poor solubility of the compound in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is minimal and does not affect cell viability. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Asthma Model
| Parameter | Effect of this compound Treatment | Reference |
| Eosinophil Accumulation in Airways | Dose-dependent inhibition | [1] |
| Lymphocyte Accumulation in Airways | Dose-dependent inhibition | [1] |
| Bronchoalveolar Lavage Fluid IL-5 Levels | Reduction | [1] |
| Bronchoalveolar Lavage Fluid IL-6 Levels | Reduction | [1] |
| Plasma IL-5 Concentration | Lowered | [1] |
| Plasma Total IgE Concentration | Lowered | [1] |
| Mucus Glycoprotein in Lungs | Significantly less | [1] |
| Th2 Cytokine mRNA in Lung Tissue | Less than vehicle-treated controls | [1] |
| Th1 Cytokine (IL-2, IFN-γ) Release | Elevated | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Allergic Asthma
Objective: To evaluate the dose-dependent efficacy of this compound in reducing airway inflammation in an ovalbumin (OA)-induced murine model of asthma.
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Sensitization: Sensitize mice with an intraperitoneal injection of ovalbumin (OA) emulsified in alum on days 0 and 14.
-
Drug Administration: From day 21 to day 27, administer this compound orally once daily at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should receive the vehicle alone. A positive control group can be treated with dexamethasone.
-
Airway Challenge: On days 25, 26, and 27, challenge the mice with aerosolized OA for 20 minutes.
-
Sample Collection: 48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis:
-
Perform differential cell counts on the BAL fluid to determine the number of eosinophils and lymphocytes.
-
Measure cytokine levels (IL-4, IL-5, IL-10, IL-2, IFN-γ) in the BAL fluid using ELISA.
-
Process lung tissue for histology to assess cellular infiltration and mucus production.
-
Extract RNA from lung tissue for RT-PCR analysis of Th2 cytokine mRNA levels.
-
Protocol 2: In Vitro Assessment of Th2 Cytokine Inhibition
Objective: To determine the in vitro efficacy of this compound in inhibiting Th2 cytokine production from splenocytes.
Methodology:
-
Splenocyte Isolation: Isolate splenocytes from OA-sensitized mice (as described in Protocol 1).
-
Cell Culture: Culture the splenocytes in 96-well plates at a density of 2 x 10^6 cells/mL.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the splenocytes with OA (100 µg/mL).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-5 and IL-10 using ELISA.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflows for this compound evaluation.
Caption: Troubleshooting logic for this compound experiments.
References
Optimizing PNU-142731A dosage for maximum efficacy
This technical support center provides essential information for researchers, scientists, and drug development professionals working with PNU-142731A. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate the optimization of this compound dosage for maximum efficacy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel pyrrolopyrimidine with potent anti-inflammatory properties. Its primary mechanism of action involves the inhibition of eosinophilic lung inflammation. It demonstrates a dose-related inhibition of eosinophil and lymphocyte accumulation in airways.[1] Specifically, it has been shown to suppress the production of Th2 cytokines, such as Interleukin-4 (IL-4), IL-5, and IL-10, which are crucial mediators of allergic inflammation.[1] Concurrently, it elevates the levels of Th1 cytokines like IL-2 and interferon-gamma (IFN-γ), suggesting a rebalancing of the immune response away from an allergic phenotype.[1]
Q2: What is a recommended starting dose for in vivo studies in a murine model of asthma?
A2: Based on preclinical evaluations in an ovalbumin-sensitized and challenged murine model of allergic lung inflammation, oral administration of this compound has shown efficacy.[1] A starting dose range for dose-response studies would be appropriate to determine the optimal dose for your specific experimental conditions. The magnitude of suppression of lung inflammation is dependent on both the dose and the duration of the treatment.[1]
Q3: What are the known steroid-sparing effects of this compound?
A3: In preclinical models, combined therapy of this compound with suboptimal doses of dexamethasone has demonstrated steroid-sparing effects.[1] This suggests that this compound may allow for a reduction in the required dosage of corticosteroids to achieve a similar or enhanced anti-inflammatory effect.
Q4: What is the bioavailability profile of this compound?
A4: this compound has been reported to have a good bioavailability profile in animals.[2][3]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in in vivo results | Inconsistent drug administration, animal handling stress, or variability in the induction of the inflammatory model. | Ensure consistent oral gavage technique and timing. Minimize animal stress by acclimatizing them to handling. Standardize the sensitization and challenge protocol for the inflammation model. |
| Lower than expected efficacy in vivo | Suboptimal dosage, insufficient treatment duration, or poor absorption. | Perform a dose-response study to identify the optimal dosage. Increase the duration of treatment as efficacy is dependent on it.[1] Although bioavailability is reported as good,[2][3] consider formulating the compound in a different vehicle to enhance absorption. |
| Inconsistent results in in vitro cytokine assays | Cell viability issues, incorrect timing of sample collection, or assay variability. | Perform a cytotoxicity assay to ensure the concentrations of this compound used are not affecting cell viability. Optimize the time course of the experiment to capture the peak of cytokine production. Include appropriate positive and negative controls in your cytokine measurement assay (e.g., ELISA). |
| Difficulty dissolving this compound for in vitro studies | Poor solubility of the compound in aqueous media. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it to the final working concentration in the cell culture medium. Ensure the final concentration of the organic solvent is minimal and does not affect cell viability. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Murine Asthma Model
| Parameter | Effect of this compound Treatment | Reference |
| Eosinophil Accumulation in Airways | Dose-dependent inhibition | [1] |
| Lymphocyte Accumulation in Airways | Dose-dependent inhibition | [1] |
| Bronchoalveolar Lavage Fluid IL-5 Levels | Reduction | [1] |
| Bronchoalveolar Lavage Fluid IL-6 Levels | Reduction | [1] |
| Plasma IL-5 Concentration | Lowered | [1] |
| Plasma Total IgE Concentration | Lowered | [1] |
| Mucus Glycoprotein in Lungs | Significantly less | [1] |
| Th2 Cytokine mRNA in Lung Tissue | Less than vehicle-treated controls | [1] |
| Th1 Cytokine (IL-2, IFN-γ) Release | Elevated | [1] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a Murine Model of Allergic Asthma
Objective: To evaluate the dose-dependent efficacy of this compound in reducing airway inflammation in an ovalbumin (OA)-induced murine model of asthma.
Methodology:
-
Animal Model: Use C57BL/6 mice.
-
Sensitization: Sensitize mice with an intraperitoneal injection of ovalbumin (OA) emulsified in alum on days 0 and 14.
-
Drug Administration: From day 21 to day 27, administer this compound orally once daily at various doses (e.g., 1, 3, 10 mg/kg). A vehicle control group should receive the vehicle alone. A positive control group can be treated with dexamethasone.
-
Airway Challenge: On days 25, 26, and 27, challenge the mice with aerosolized OA for 20 minutes.
-
Sample Collection: 48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Analysis:
-
Perform differential cell counts on the BAL fluid to determine the number of eosinophils and lymphocytes.
-
Measure cytokine levels (IL-4, IL-5, IL-10, IL-2, IFN-γ) in the BAL fluid using ELISA.
-
Process lung tissue for histology to assess cellular infiltration and mucus production.
-
Extract RNA from lung tissue for RT-PCR analysis of Th2 cytokine mRNA levels.
-
Protocol 2: In Vitro Assessment of Th2 Cytokine Inhibition
Objective: To determine the in vitro efficacy of this compound in inhibiting Th2 cytokine production from splenocytes.
Methodology:
-
Splenocyte Isolation: Isolate splenocytes from OA-sensitized mice (as described in Protocol 1).
-
Cell Culture: Culture the splenocytes in 96-well plates at a density of 2 x 10^6 cells/mL.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour. Include a vehicle control (e.g., DMSO).
-
Stimulation: Stimulate the splenocytes with OA (100 µg/mL).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of IL-5 and IL-10 using ELISA.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of this compound compared to the vehicle control.
Visualizations
Caption: Proposed signaling pathway of this compound.
Caption: Experimental workflows for this compound evaluation.
Caption: Troubleshooting logic for this compound experiments.
References
Troubleshooting PNU-142731A insolubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with PNU-142731A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug that has been evaluated as a potential treatment for asthma.[1][2] It functions as a potent inhibitor of eosinophilic lung inflammation in animal models.[1][2][3] The compound has been shown to reduce the accumulation of eosinophils and lymphocytes in the airways.[3] this compound appears to exert its anti-inflammatory effects by modulating T-helper 2 (Th2) cytokine production, leading to a decrease in interleukin (IL)-5 and IL-10, and an increase in Th1 cytokines like IL-2 and interferon-gamma.[3]
Q2: I am observing precipitation when I add this compound to my aqueous buffer. What are the initial steps to troubleshoot this?
When a compound precipitates upon addition to an aqueous buffer, it is often due to its low aqueous solubility. Here are some initial troubleshooting steps:
-
Method of Addition: Ensure you are adding the concentrated stock solution of this compound (likely in an organic solvent like DMSO) to the aqueous buffer, not the other way around. This allows for rapid dispersion.
-
Vigorous Mixing: Immediately after adding the compound, vortex or mix the solution vigorously to prevent localized high concentrations that can lead to precipitation.[4]
-
Gentle Warming: Gently warming the solution to 37°C can sometimes aid in dissolution. However, be cautious as excessive heat can degrade the compound.[4]
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility.[4]
Q3: What solvents are recommended for preparing a stock solution of this compound?
Troubleshooting Insolubility
Problem: this compound is insoluble in my experimental system.
This section provides a systematic approach to addressing solubility challenges with this compound.
Initial Assessment and Solvent Selection
The first step is to determine the optimal solvent for your stock solution and the acceptable concentration of that solvent in your final experimental setup.
Table 1: General Solubility of Poorly Soluble Compounds in Common Solvents
| Solvent | General Utility for Poorly Soluble Compounds | Notes |
| DMSO | High | A common solvent for creating concentrated stock solutions of hydrophobic compounds.[5][6] |
| Ethanol | Moderate | Can be used as a co-solvent to improve aqueous solubility.[4] |
| Methanol | Moderate | Similar to ethanol, can be used in co-solvent systems. |
| Propylene Glycol | Moderate | Often used in formulations to enhance solubility.[4] |
| Polyethylene Glycols (PEGs) | Moderate | Can improve solubility, particularly for in vivo studies.[4] |
| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution is often challenging for poorly soluble compounds. |
Note: This table provides a general guide. The specific solubility of this compound in these solvents should be empirically determined.
Experimental Protocols for Enhancing Solubility
If insolubility persists, consider the following formulation strategies.
1. Co-Solvent System
Using a mixture of solvents can enhance the solubility of a compound in an aqueous medium.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution in a co-solvent such as ethanol or propylene glycol.
-
Slowly add the intermediate dilution to your final aqueous buffer with vigorous stirring.
-
2. pH Adjustment
For compounds with ionizable groups, modifying the pH of the aqueous buffer can significantly improve solubility.[4]
-
Protocol:
-
Determine if this compound has acidic or basic functional groups.
-
For acidic compounds, increasing the pH of the buffer can increase solubility.
-
For basic compounds, decreasing the pH can increase solubility.
-
Prepare a range of buffers with different pH values to test for optimal solubility, ensuring the final pH is compatible with your experimental system.
-
3. Use of Surfactants
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20 or Triton™ X-100).
-
Add the concentrated stock solution of this compound to the surfactant-containing buffer with vigorous mixing.
-
4. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4]
-
Protocol:
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Add the this compound stock solution to the cyclodextrin solution and stir to allow for complex formation.
-
Visual Guides
Troubleshooting Workflow for this compound Insolubility
The following diagram outlines a logical workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting PNU-142731A insolubility in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with PNU-142731A in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational drug that has been evaluated as a potential treatment for asthma.[1][2] It functions as a potent inhibitor of eosinophilic lung inflammation in animal models.[1][2][3] The compound has been shown to reduce the accumulation of eosinophils and lymphocytes in the airways.[3] this compound appears to exert its anti-inflammatory effects by modulating T-helper 2 (Th2) cytokine production, leading to a decrease in interleukin (IL)-5 and IL-10, and an increase in Th1 cytokines like IL-2 and interferon-gamma.[3]
Q2: I am observing precipitation when I add this compound to my aqueous buffer. What are the initial steps to troubleshoot this?
When a compound precipitates upon addition to an aqueous buffer, it is often due to its low aqueous solubility. Here are some initial troubleshooting steps:
-
Method of Addition: Ensure you are adding the concentrated stock solution of this compound (likely in an organic solvent like DMSO) to the aqueous buffer, not the other way around. This allows for rapid dispersion.
-
Vigorous Mixing: Immediately after adding the compound, vortex or mix the solution vigorously to prevent localized high concentrations that can lead to precipitation.[4]
-
Gentle Warming: Gently warming the solution to 37°C can sometimes aid in dissolution. However, be cautious as excessive heat can degrade the compound.[4]
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility.[4]
Q3: What solvents are recommended for preparing a stock solution of this compound?
Troubleshooting Insolubility
Problem: this compound is insoluble in my experimental system.
This section provides a systematic approach to addressing solubility challenges with this compound.
Initial Assessment and Solvent Selection
The first step is to determine the optimal solvent for your stock solution and the acceptable concentration of that solvent in your final experimental setup.
Table 1: General Solubility of Poorly Soluble Compounds in Common Solvents
| Solvent | General Utility for Poorly Soluble Compounds | Notes |
| DMSO | High | A common solvent for creating concentrated stock solutions of hydrophobic compounds.[5][6] |
| Ethanol | Moderate | Can be used as a co-solvent to improve aqueous solubility.[4] |
| Methanol | Moderate | Similar to ethanol, can be used in co-solvent systems. |
| Propylene Glycol | Moderate | Often used in formulations to enhance solubility.[4] |
| Polyethylene Glycols (PEGs) | Moderate | Can improve solubility, particularly for in vivo studies.[4] |
| Aqueous Buffers (e.g., PBS) | Low | Direct dissolution is often challenging for poorly soluble compounds. |
Note: This table provides a general guide. The specific solubility of this compound in these solvents should be empirically determined.
Experimental Protocols for Enhancing Solubility
If insolubility persists, consider the following formulation strategies.
1. Co-Solvent System
Using a mixture of solvents can enhance the solubility of a compound in an aqueous medium.
-
Protocol:
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Create an intermediate dilution in a co-solvent such as ethanol or propylene glycol.
-
Slowly add the intermediate dilution to your final aqueous buffer with vigorous stirring.
-
2. pH Adjustment
For compounds with ionizable groups, modifying the pH of the aqueous buffer can significantly improve solubility.[4]
-
Protocol:
-
Determine if this compound has acidic or basic functional groups.
-
For acidic compounds, increasing the pH of the buffer can increase solubility.
-
For basic compounds, decreasing the pH can increase solubility.
-
Prepare a range of buffers with different pH values to test for optimal solubility, ensuring the final pH is compatible with your experimental system.
-
3. Use of Surfactants
Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[4]
-
Protocol:
-
Prepare your aqueous buffer containing a low concentration of a non-ionic surfactant (e.g., 0.01% - 0.1% Tween® 20 or Triton™ X-100).
-
Add the concentrated stock solution of this compound to the surfactant-containing buffer with vigorous mixing.
-
4. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[4]
-
Protocol:
-
Prepare a solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) in your aqueous buffer.
-
Add the this compound stock solution to the cyclodextrin solution and stir to allow for complex formation.
-
Visual Guides
Troubleshooting Workflow for this compound Insolubility
The following diagram outlines a logical workflow for addressing solubility issues.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming PNU-142731A experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with PNU-142731A.
Introduction to this compound
This compound is a novel pyrrolopyrimidine compound with anti-inflammatory properties. It has been investigated as a potential treatment for asthma.[1] Preclinical studies in murine models of antigen-induced eosinophilic lung inflammation have shown that this compound can dose-dependently inhibit the accumulation of eosinophils and lymphocytes in the airways.[1] The compound is known to modulate T-helper cell responses, reducing the expression and release of Th2 cytokines (e.g., IL-4, IL-5, IL-10) while increasing the release of Th1 cytokines (e.g., IL-2, IFN-γ).[1] It also reduces mucus glycoproteins in the lungs of treated mice.[2] Developed by Pharmacia, this compound reached Phase I clinical trials and demonstrated a good bioavailability profile in animals.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to experimental variability.
Q1: I am observing inconsistent results between experiments. What are the likely causes?
A1: Inconsistent results with this compound can stem from several factors, primarily related to its formulation and the complexity of the biological systems being studied. Key areas to investigate are:
-
Solubility and Precipitation: As a pyrrolopyrimidine derivative, this compound may have limited aqueous solubility. If the compound precipitates in your stock solutions or culture media, the effective concentration will be lower and more variable than intended. See Q2 for detailed guidance on solubility.
-
Compound Stability: Ensure the compound is stored correctly (as per the supplier's instructions) and that stock solutions are not stored for excessive periods or subjected to multiple freeze-thaw cycles.
-
Assay Variability: The downstream assays used to measure the effects of this compound, such as cytokine quantification, are inherently variable. See Q4 for troubleshooting cytokine assays.
-
Cell Culture Conditions: Variations in cell passage number, density, and serum lot can all impact cellular responses to treatment. Maintain consistent cell culture practices.
Q2: My this compound solution appears cloudy, or I suspect it is precipitating. How can I improve its solubility?
A2: Poor solubility is a common issue for many small molecule inhibitors and a likely source of variability.
-
Initial Solubilization: Use an appropriate organic solvent like DMSO to prepare a high-concentration stock solution.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to do so carefully to avoid precipitation. Adding the DMSO stock directly to a large volume of aqueous solution can cause the compound to "crash out." A serial dilution approach is often more effective.
-
Visual Inspection: Always visually inspect your final working solutions under a microscope for any signs of precipitation before adding them to your cells or animals.
Q3: What is the direct molecular target and signaling pathway for this compound?
A3: The precise molecular target of this compound is not definitively stated in the available public literature. The mechanism of action has been characterized by its downstream effects on immune cells.[3] It is known to suppress Th2 cytokine production and enhance Th1 responses.[1] This suggests it likely targets a key upstream regulator in T-cell signaling or a related pathway controlling inflammatory responses. Below is a diagram illustrating the known downstream effects of the compound.
Q4: I am seeing high variability in my cytokine measurements after this compound treatment. How can I reduce this?
A4: Cytokine assays, such as multiplex bead-based assays (e.g., Luminex) or ELISAs, are prone to variability.[4][5]
-
Standardize Sample Handling: Ensure consistent sample collection, processing, and storage. Multiple freeze-thaw cycles of plasma or serum can degrade cytokines.
-
Assay Choice and Vendor: Different assay kits and platforms can yield different results.[5] For a longitudinal study, it is crucial to use the same kit vendor and lot number where possible.
-
Technical Proficiency: Technical skill is a significant contributor to variability.[4] Ensure consistent pipetting, washing, and incubation times. The use of automated plate washers did not appear to be a major contributor to variability in one large study.[4]
-
Concentration-Dependent Variability: Variability is often highest at low analyte concentrations (<100 pg/mL).[4] If your measurements are consistently in this low range, consider concentrating your samples or using a more sensitive assay platform.
-
Run Controls: Always include appropriate controls (e.g., vehicle-treated, positive/negative controls) in every plate to monitor inter-assay variability.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for treating cultured cells (e.g., primary T-cells, splenocytes) with this compound.
-
Cell Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for downstream analysis, such as cytokine measurement by ELISA or multiplex assay, or gene expression analysis by RT-qPCR.
General Protocol for In Vivo Murine Asthma Model
This protocol is based on the methods described for evaluating this compound in an ovalbumin (OA)-sensitized mouse model.[1]
-
Sensitization: Sensitize mice (e.g., C57BL/6) with an intraperitoneal injection of ovalbumin (OA) mixed with an adjuvant like alum. Repeat as necessary based on the specific model.
-
Challenge: Challenge the sensitized mice by intranasal administration or aerosol exposure to OA to induce an inflammatory response in the lungs.
-
Compound Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., gavage).
-
Administer this compound orally at various doses (e.g., 1-30 mg/kg) at specific time points before and/or after the OA challenge. The treatment duration can be varied to assess its impact.[1]
-
A vehicle control group must be included.
-
-
Endpoint Analysis: At a defined time point after the final challenge:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze cell counts (eosinophils, lymphocytes) and cytokine levels (IL-5, IL-6).[1]
-
Collect blood to measure plasma concentrations of IgE, IgG1, and cytokines.[1]
-
Harvest lung tissue for histological analysis (to assess eosinophil accumulation and mucus production) and for RT-qPCR analysis of cytokine mRNA.[1]
-
Quantitative Data Summary
| Parameter | Observation | Species/Model | Reference |
| Eosinophil Infiltration | Dose-dependent inhibition in BALF | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Lymphocyte Infiltration | Dose-dependent inhibition in BALF | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Th2 Cytokines (IL-4, IL-5) | Reduced levels in BALF and plasma | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Th1 Cytokines (IL-2, IFN-γ) | Elevated release from splenocytes | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Mucus Glycoproteins | Significantly reduced in lung tissue | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Immunoglobulins | Lowered plasma levels of total IgE and OA-specific IgG1 | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Bioavailability | Good oral bioavailability profile | Animals (species not specified) | [3] |
| Clinical Development | Reached Phase I clinical trials | Humans | [3] |
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Sources of variability in Luminex bead-based cytokine assays: Evidence from twelve years of multi-site proficiency testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming PNU-142731A experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome experimental variability when working with PNU-142731A.
Introduction to this compound
This compound is a novel pyrrolopyrimidine compound with anti-inflammatory properties. It has been investigated as a potential treatment for asthma.[1] Preclinical studies in murine models of antigen-induced eosinophilic lung inflammation have shown that this compound can dose-dependently inhibit the accumulation of eosinophils and lymphocytes in the airways.[1] The compound is known to modulate T-helper cell responses, reducing the expression and release of Th2 cytokines (e.g., IL-4, IL-5, IL-10) while increasing the release of Th1 cytokines (e.g., IL-2, IFN-γ).[1] It also reduces mucus glycoproteins in the lungs of treated mice.[2] Developed by Pharmacia, this compound reached Phase I clinical trials and demonstrated a good bioavailability profile in animals.[3]
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that can lead to experimental variability.
Q1: I am observing inconsistent results between experiments. What are the likely causes?
A1: Inconsistent results with this compound can stem from several factors, primarily related to its formulation and the complexity of the biological systems being studied. Key areas to investigate are:
-
Solubility and Precipitation: As a pyrrolopyrimidine derivative, this compound may have limited aqueous solubility. If the compound precipitates in your stock solutions or culture media, the effective concentration will be lower and more variable than intended. See Q2 for detailed guidance on solubility.
-
Compound Stability: Ensure the compound is stored correctly (as per the supplier's instructions) and that stock solutions are not stored for excessive periods or subjected to multiple freeze-thaw cycles.
-
Assay Variability: The downstream assays used to measure the effects of this compound, such as cytokine quantification, are inherently variable. See Q4 for troubleshooting cytokine assays.
-
Cell Culture Conditions: Variations in cell passage number, density, and serum lot can all impact cellular responses to treatment. Maintain consistent cell culture practices.
Q2: My this compound solution appears cloudy, or I suspect it is precipitating. How can I improve its solubility?
A2: Poor solubility is a common issue for many small molecule inhibitors and a likely source of variability.
-
Initial Solubilization: Use an appropriate organic solvent like DMSO to prepare a high-concentration stock solution.
-
Working Dilutions: When preparing working dilutions in aqueous buffers or cell culture media, it is critical to do so carefully to avoid precipitation. Adding the DMSO stock directly to a large volume of aqueous solution can cause the compound to "crash out." A serial dilution approach is often more effective.
-
Visual Inspection: Always visually inspect your final working solutions under a microscope for any signs of precipitation before adding them to your cells or animals.
Q3: What is the direct molecular target and signaling pathway for this compound?
A3: The precise molecular target of this compound is not definitively stated in the available public literature. The mechanism of action has been characterized by its downstream effects on immune cells.[3] It is known to suppress Th2 cytokine production and enhance Th1 responses.[1] This suggests it likely targets a key upstream regulator in T-cell signaling or a related pathway controlling inflammatory responses. Below is a diagram illustrating the known downstream effects of the compound.
Q4: I am seeing high variability in my cytokine measurements after this compound treatment. How can I reduce this?
A4: Cytokine assays, such as multiplex bead-based assays (e.g., Luminex) or ELISAs, are prone to variability.[4][5]
-
Standardize Sample Handling: Ensure consistent sample collection, processing, and storage. Multiple freeze-thaw cycles of plasma or serum can degrade cytokines.
-
Assay Choice and Vendor: Different assay kits and platforms can yield different results.[5] For a longitudinal study, it is crucial to use the same kit vendor and lot number where possible.
-
Technical Proficiency: Technical skill is a significant contributor to variability.[4] Ensure consistent pipetting, washing, and incubation times. The use of automated plate washers did not appear to be a major contributor to variability in one large study.[4]
-
Concentration-Dependent Variability: Variability is often highest at low analyte concentrations (<100 pg/mL).[4] If your measurements are consistently in this low range, consider concentrating your samples or using a more sensitive assay platform.
-
Run Controls: Always include appropriate controls (e.g., vehicle-treated, positive/negative controls) in every plate to monitor inter-assay variability.
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general framework for treating cultured cells (e.g., primary T-cells, splenocytes) with this compound.
-
Cell Plating: Seed cells in a multi-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Note: To avoid precipitation, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all treatment groups, including the vehicle control.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or vehicle (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Downstream Analysis: Following incubation, harvest the cells or supernatant for downstream analysis, such as cytokine measurement by ELISA or multiplex assay, or gene expression analysis by RT-qPCR.
General Protocol for In Vivo Murine Asthma Model
This protocol is based on the methods described for evaluating this compound in an ovalbumin (OA)-sensitized mouse model.[1]
-
Sensitization: Sensitize mice (e.g., C57BL/6) with an intraperitoneal injection of ovalbumin (OA) mixed with an adjuvant like alum. Repeat as necessary based on the specific model.
-
Challenge: Challenge the sensitized mice by intranasal administration or aerosol exposure to OA to induce an inflammatory response in the lungs.
-
Compound Administration:
-
Formulate this compound in a suitable vehicle for oral administration (e.g., gavage).
-
Administer this compound orally at various doses (e.g., 1-30 mg/kg) at specific time points before and/or after the OA challenge. The treatment duration can be varied to assess its impact.[1]
-
A vehicle control group must be included.
-
-
Endpoint Analysis: At a defined time point after the final challenge:
-
Collect bronchoalveolar lavage fluid (BALF) to analyze cell counts (eosinophils, lymphocytes) and cytokine levels (IL-5, IL-6).[1]
-
Collect blood to measure plasma concentrations of IgE, IgG1, and cytokines.[1]
-
Harvest lung tissue for histological analysis (to assess eosinophil accumulation and mucus production) and for RT-qPCR analysis of cytokine mRNA.[1]
-
Quantitative Data Summary
| Parameter | Observation | Species/Model | Reference |
| Eosinophil Infiltration | Dose-dependent inhibition in BALF | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Lymphocyte Infiltration | Dose-dependent inhibition in BALF | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Th2 Cytokines (IL-4, IL-5) | Reduced levels in BALF and plasma | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Th1 Cytokines (IL-2, IFN-γ) | Elevated release from splenocytes | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Mucus Glycoproteins | Significantly reduced in lung tissue | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Immunoglobulins | Lowered plasma levels of total IgE and OA-specific IgG1 | Ovalbumin-sensitized C57BL/6 Mice | [1] |
| Bioavailability | Good oral bioavailability profile | Animals (species not specified) | [3] |
| Clinical Development | Reached Phase I clinical trials | Humans | [3] |
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. Sources of variability in Luminex bead-based cytokine assays: Evidence from twelve years of multi-site proficiency testing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Variability in the Laboratory Measurement of Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PNU-142731A Formulation for Consistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the formulation and use of PNU-142731A in experimental settings. Due to the limited publicly available data on the specific formulation of this compound, this guide incorporates best practices for similar pyrrolopyrimidine-based small molecule inhibitors, with specific examples from the well-characterized compound, tofacitinib. These recommendations are intended to help researchers achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational anti-inflammatory compound, identified as a potential treatment for asthma. It is a potent inhibitor of eosinophilic lung inflammation. While its precise mechanism of action is still under investigation, it is known to affect Th2 cytokine pathways, suggesting it may inhibit key signaling molecules involved in the inflammatory cascade.
Q2: I am observing inconsistent results between experiments. What are the common causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Solubility and Stability: The compound may not be fully dissolved or may be degrading in your stock solution or experimental medium.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.
-
Experimental Technique: Inconsistent pipetting, incubation times, or cell seeding densities are common sources of variability.
-
Compound Concentration: Inaccurate serial dilutions or "hot spots" of concentrated compound in wells can lead to variable effects.
Q3: How should I prepare a stock solution of this compound?
Given that this compound is a pyrrolopyrimidine derivative, it is likely to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Recommendation: Prepare a 10 mM stock solution in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?
High concentrations of DMSO can be toxic to cells and may have off-target effects.
-
General Guideline: The final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Media
This is a common problem with hydrophobic compounds dissolved in DMSO.
| Possible Cause | Suggested Solution |
| "Crashing out" due to poor aqueous solubility. | 1. Pre-warm the aqueous medium: Warming your cell culture medium to 37°C can help maintain solubility during dilution. 2. Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution. 3. Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25%) may be necessary. Always validate with a vehicle control. |
| Supersaturation of the compound. | 1. Determine the Kinetic Solubility: Perform a solubility test to find the maximum concentration of this compound that remains in solution in your specific experimental medium. |
Issue 2: Loss of Compound Activity Over Time in Culture
Small molecule inhibitors can be unstable in cell culture medium at 37°C.
| Possible Cause | Suggested Solution |
| Chemical degradation. | 1. Assess Stability: Perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24 hours) and then measuring the remaining compound concentration by HPLC-MS. 2. Replenish Compound: For long-term experiments, consider replacing the medium with fresh compound at regular intervals (e.g., every 24 hours). |
| Metabolism by cells. | 1. Use a More Stable Analog: If available, consider using a more stable analog of the inhibitor. 2. Include Metabolic Inhibitors: If the metabolic pathway is known, the inclusion of specific inhibitors may prevent degradation, but this can introduce other confounding variables. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O |
| Molecular Weight | 418.54 g/mol |
Table 2: Inferred Solubility and Stability of this compound based on Tofacitinib Data
Disclaimer: The following data for Tofacitinib, a structurally related pyrrolopyrimidine, is provided as a guide. The actual properties of this compound may differ.
| Parameter | Tofacitinib Data | Implication for this compound |
| Intrinsic Solubility (pH 7.1) | 147 µg/mL[2][3] | This compound is likely to have low intrinsic aqueous solubility. |
| Solubility at pH 2.2 | 5.2 mg/mL[2][3] | Solubility is likely to be pH-dependent. Acidic conditions may improve solubility. |
| Solubility at pH 3.5 | 1.8 mg/mL[2][3] | |
| Stability | Maximum stability below pH 5.0[2][3] | Consider the pH of your experimental buffer. Optimal stability is likely in acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO production using the Griess reagent.
-
Cytokine Analysis: The supernatant can also be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
Mandatory Visualization
References
Technical Support Center: PNU-142731A Formulation for Consistent Results
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the formulation and use of PNU-142731A in experimental settings. Due to the limited publicly available data on the specific formulation of this compound, this guide incorporates best practices for similar pyrrolopyrimidine-based small molecule inhibitors, with specific examples from the well-characterized compound, tofacitinib. These recommendations are intended to help researchers achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an investigational anti-inflammatory compound, identified as a potential treatment for asthma. It is a potent inhibitor of eosinophilic lung inflammation. While its precise mechanism of action is still under investigation, it is known to affect Th2 cytokine pathways, suggesting it may inhibit key signaling molecules involved in the inflammatory cascade.
Q2: I am observing inconsistent results between experiments. What are the common causes?
Inconsistent results with small molecule inhibitors like this compound can stem from several factors:
-
Compound Solubility and Stability: The compound may not be fully dissolved or may be degrading in your stock solution or experimental medium.
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.
-
Experimental Technique: Inconsistent pipetting, incubation times, or cell seeding densities are common sources of variability.
-
Compound Concentration: Inaccurate serial dilutions or "hot spots" of concentrated compound in wells can lead to variable effects.
Q3: How should I prepare a stock solution of this compound?
Given that this compound is a pyrrolopyrimidine derivative, it is likely to have low aqueous solubility. Therefore, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.
-
Recommendation: Prepare a 10 mM stock solution in 100% DMSO. Ensure the compound is completely dissolved by vortexing. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q4: What is the maximum recommended concentration of DMSO in my cell-based assays?
High concentrations of DMSO can be toxic to cells and may have off-target effects.
-
General Guideline: The final concentration of DMSO in your cell culture medium should be kept below 0.5%, and ideally below 0.1%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent effects.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation Upon Dilution into Aqueous Media
This is a common problem with hydrophobic compounds dissolved in DMSO.
| Possible Cause | Suggested Solution |
| "Crashing out" due to poor aqueous solubility. | 1. Pre-warm the aqueous medium: Warming your cell culture medium to 37°C can help maintain solubility during dilution. 2. Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution. 3. Increase Final DMSO Concentration: If your cells can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25%) may be necessary. Always validate with a vehicle control. |
| Supersaturation of the compound. | 1. Determine the Kinetic Solubility: Perform a solubility test to find the maximum concentration of this compound that remains in solution in your specific experimental medium. |
Issue 2: Loss of Compound Activity Over Time in Culture
Small molecule inhibitors can be unstable in cell culture medium at 37°C.
| Possible Cause | Suggested Solution |
| Chemical degradation. | 1. Assess Stability: Perform a stability study by incubating this compound in your cell culture medium at 37°C for various time points (e.g., 0, 2, 8, 24 hours) and then measuring the remaining compound concentration by HPLC-MS. 2. Replenish Compound: For long-term experiments, consider replacing the medium with fresh compound at regular intervals (e.g., every 24 hours). |
| Metabolism by cells. | 1. Use a More Stable Analog: If available, consider using a more stable analog of the inhibitor. 2. Include Metabolic Inhibitors: If the metabolic pathway is known, the inclusion of specific inhibitors may prevent degradation, but this can introduce other confounding variables. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₄H₃₀N₆O |
| Molecular Weight | 418.54 g/mol |
Table 2: Inferred Solubility and Stability of this compound based on Tofacitinib Data
Disclaimer: The following data for Tofacitinib, a structurally related pyrrolopyrimidine, is provided as a guide. The actual properties of this compound may differ.
| Parameter | Tofacitinib Data | Implication for this compound |
| Intrinsic Solubility (pH 7.1) | 147 µg/mL[2][3] | This compound is likely to have low intrinsic aqueous solubility. |
| Solubility at pH 2.2 | 5.2 mg/mL[2][3] | Solubility is likely to be pH-dependent. Acidic conditions may improve solubility. |
| Solubility at pH 3.5 | 1.8 mg/mL[2][3] | |
| Stability | Maximum stability below pH 5.0[2][3] | Consider the pH of your experimental buffer. Optimal stability is likely in acidic conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of 100% DMSO to achieve a 10 mM stock solution.
-
Vortexing: Vortex the solution thoroughly for at least 2 minutes to ensure complete dissolution. Visually inspect for any remaining particulate matter.
-
Aliquoting: Dispense the stock solution into small, single-use aliquots in sterile polypropylene tubes.
-
Storage: Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: In Vitro Anti-Inflammatory Assay Using RAW 264.7 Macrophages
This protocol provides a general framework for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Pre-incubation: Incubate the cells with this compound for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the NO production using the Griess reagent.
-
Cytokine Analysis: The supernatant can also be used to measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.
-
Cell Viability Assay: Assess cell viability using an MTT or similar assay to ensure the observed effects are not due to cytotoxicity.
Mandatory Visualization
References
Potential side effects of PNU-142731A in animal studies
Disclaimer: The following information is for research and informational purposes only. PNU-142731A is an investigational compound, and its safety and efficacy have not been fully established. All laboratory work should be conducted by trained professionals in accordance with institutional and national safety guidelines.
This technical support center provides guidance and answers frequently asked questions for researchers and drug development professionals working with this compound. The information is based on publicly available data from preclinical animal studies.
Troubleshooting Guides and FAQs
I. Efficacy and Mechanism of Action
Q1: We are not observing the expected anti-inflammatory effects of this compound in our murine asthma model. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration: this compound has been shown to have a dose-dependent effect.[1] Verify that the administered dose is within the effective range reported in the literature. The oral route of administration has been documented as effective.[1] Ensure correct formulation and administration technique to guarantee bioavailability.
-
Animal Model: The primary efficacy data for this compound was generated in an ovalbumin (OA)-sensitized and challenged C57BL/6 mouse model of allergic inflammation.[1] Differences in the animal strain, age, or the sensitization/challenge protocol can significantly impact the outcome.
-
Timing of Administration: The therapeutic effect of this compound may be dependent on the timing of administration relative to the antigen challenge. Review the experimental protocol to ensure the dosing schedule is appropriate for the intended therapeutic effect (prophylactic vs. therapeutic).
-
Endpoint Analysis: this compound has been shown to reduce eosinophil and lymphocyte accumulation in the airways, as well as levels of Th2 cytokines (IL-4, IL-5, IL-10) in bronchoalveolar lavage fluid and plasma.[1] Conversely, it may elevate Th1 cytokines (IL-2, IFN-γ).[1] Ensure your analytical methods are sensitive and specific for these endpoints.
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism of action is still under investigation.[2][3] However, preclinical studies in murine models of allergic inflammation suggest that this compound modulates the balance between Th1 and Th2 immune responses.[1] It has been shown to suppress the production of Th2 cytokines, which are key drivers of allergic inflammation, while promoting a Th1-type response.[1]
II. Safety and Toxicology
Q3: What are the known side effects of this compound in animal studies?
Q4: Are there any known class-effects or common side effects associated with pyrrolopyrimidine derivatives?
A4: Pyrrolopyrimidines are a broad class of compounds with diverse biological activities. Therefore, it is difficult to assign specific class-wide side effects. The toxicological profile of each derivative is highly dependent on its specific structure and target. Researchers should consult toxicology literature for the specific subclass of pyrrolopyrimidine they are working with.
Data on Side Effects in Animal Studies
As of the latest review of publicly available literature, there is no quantitative data available to summarize in a table regarding the specific side effects of this compound in animal studies, other than the notable absence of gall bladder toxicity. Researchers are advised to establish their own safety monitoring protocols and baseline data for their specific animal models.
Experimental Protocols
Key Experiment: Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
This protocol is a summary of the methodology described in the preclinical evaluation of this compound.[1]
-
Animals: C57BL/6 mice.
-
Sensitization: Sensitize mice with an intraperitoneal injection of ovalbumin (OA) mixed with an adjuvant (e.g., alum).
-
Challenge: After a period of time to allow for an immune response to develop, challenge the mice with an aerosolized solution of OA to induce lung inflammation.
-
Drug Administration: Administer this compound orally at various doses and schedules relative to the OA challenge. A vehicle control group should be included.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify eosinophil and lymphocyte infiltration.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, IL-10, IL-2, and IFN-γ in BAL fluid and/or plasma using ELISA or other immunoassays.
-
Histology: Perfuse and fix lung tissue for histological analysis to assess cellular infiltration and mucus production.
-
Gene Expression: Analyze lung tissue for the expression of relevant cytokine mRNAs using RT-PCR.
-
Visualizations
Caption: Proposed mechanism of this compound in modulating the Th1/Th2 immune balance.
Caption: General experimental workflow for evaluating this compound in a murine model.
References
Potential side effects of PNU-142731A in animal studies
Disclaimer: The following information is for research and informational purposes only. PNU-142731A is an investigational compound, and its safety and efficacy have not been fully established. All laboratory work should be conducted by trained professionals in accordance with institutional and national safety guidelines.
This technical support center provides guidance and answers frequently asked questions for researchers and drug development professionals working with this compound. The information is based on publicly available data from preclinical animal studies.
Troubleshooting Guides and FAQs
I. Efficacy and Mechanism of Action
Q1: We are not observing the expected anti-inflammatory effects of this compound in our murine asthma model. What are the possible reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Dosage and Administration: this compound has been shown to have a dose-dependent effect.[1] Verify that the administered dose is within the effective range reported in the literature. The oral route of administration has been documented as effective.[1] Ensure correct formulation and administration technique to guarantee bioavailability.
-
Animal Model: The primary efficacy data for this compound was generated in an ovalbumin (OA)-sensitized and challenged C57BL/6 mouse model of allergic inflammation.[1] Differences in the animal strain, age, or the sensitization/challenge protocol can significantly impact the outcome.
-
Timing of Administration: The therapeutic effect of this compound may be dependent on the timing of administration relative to the antigen challenge. Review the experimental protocol to ensure the dosing schedule is appropriate for the intended therapeutic effect (prophylactic vs. therapeutic).
-
Endpoint Analysis: this compound has been shown to reduce eosinophil and lymphocyte accumulation in the airways, as well as levels of Th2 cytokines (IL-4, IL-5, IL-10) in bronchoalveolar lavage fluid and plasma.[1] Conversely, it may elevate Th1 cytokines (IL-2, IFN-γ).[1] Ensure your analytical methods are sensitive and specific for these endpoints.
Q2: What is the proposed mechanism of action for this compound?
A2: The precise mechanism of action is still under investigation.[2][3] However, preclinical studies in murine models of allergic inflammation suggest that this compound modulates the balance between Th1 and Th2 immune responses.[1] It has been shown to suppress the production of Th2 cytokines, which are key drivers of allergic inflammation, while promoting a Th1-type response.[1]
II. Safety and Toxicology
Q3: What are the known side effects of this compound in animal studies?
Q4: Are there any known class-effects or common side effects associated with pyrrolopyrimidine derivatives?
A4: Pyrrolopyrimidines are a broad class of compounds with diverse biological activities. Therefore, it is difficult to assign specific class-wide side effects. The toxicological profile of each derivative is highly dependent on its specific structure and target. Researchers should consult toxicology literature for the specific subclass of pyrrolopyrimidine they are working with.
Data on Side Effects in Animal Studies
As of the latest review of publicly available literature, there is no quantitative data available to summarize in a table regarding the specific side effects of this compound in animal studies, other than the notable absence of gall bladder toxicity. Researchers are advised to establish their own safety monitoring protocols and baseline data for their specific animal models.
Experimental Protocols
Key Experiment: Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
This protocol is a summary of the methodology described in the preclinical evaluation of this compound.[1]
-
Animals: C57BL/6 mice.
-
Sensitization: Sensitize mice with an intraperitoneal injection of ovalbumin (OA) mixed with an adjuvant (e.g., alum).
-
Challenge: After a period of time to allow for an immune response to develop, challenge the mice with an aerosolized solution of OA to induce lung inflammation.
-
Drug Administration: Administer this compound orally at various doses and schedules relative to the OA challenge. A vehicle control group should be included.
-
Endpoint Analysis:
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid and perform total and differential cell counts to quantify eosinophil and lymphocyte infiltration.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, IL-10, IL-2, and IFN-γ in BAL fluid and/or plasma using ELISA or other immunoassays.
-
Histology: Perfuse and fix lung tissue for histological analysis to assess cellular infiltration and mucus production.
-
Gene Expression: Analyze lung tissue for the expression of relevant cytokine mRNAs using RT-PCR.
-
Visualizations
Caption: Proposed mechanism of this compound in modulating the Th1/Th2 immune balance.
Caption: General experimental workflow for evaluating this compound in a murine model.
References
Technical Support Center: PNU-142731A Degradation and Stability
Disclaimer: The following information is based on the general chemical properties of the structural motifs (pyrrolopyrimidine and indole) present in PNU-142731A and not on specific experimental studies of the compound itself. The degradation pathways and troubleshooting advice provided are hypothetical and should be used as a guide for further investigation. Experimental verification is essential.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored after a few days of storage. What could be the cause?
A1: Discoloration of solutions containing indole-based compounds can be an indicator of oxidative degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and certain metal ions. We recommend preparing fresh solutions and storing them under an inert atmosphere (e.g., argon or nitrogen) in amber vials to minimize light exposure.
Q2: I am observing a loss of potency of my this compound stock solution over time, even when stored at low temperatures. What are the potential degradation mechanisms?
A2: Loss of potency can be attributed to several degradation pathways. Based on the pyrrolopyrimidine and indole structures, the most likely mechanisms are:
-
Oxidation: The indole ring is electron-rich and prone to oxidation. This can lead to the formation of various oxidized derivatives, altering the molecule's biological activity.
-
Hydrolysis: If your compound has ester or amide-like functionalities, or if it is formulated in a solution with a non-neutral pH, hydrolysis could be a factor. While the core structure of this compound is not immediately suggestive of highly labile groups, formulation excipients or extreme pH conditions during experiments could promote hydrolysis.
-
Photodegradation: Indole derivatives are known to be sensitive to light, particularly UV radiation.[1][2][3] Exposure to light can provide the energy for various degradation reactions, including oxidation and ring cleavage.[1]
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C or lower, protected from light.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in amber or foil-wrapped vials under an inert atmosphere. The choice of solvent is also critical; ensure it is of high purity and free of peroxides.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from solid material. Compare the activity of the new stock with the old one. | To determine if the loss of activity is due to the degradation of the compound in solution over time. |
| Photodegradation during experiment | Protect the experimental setup (e.g., cell culture plates) from direct light exposure by covering it with aluminum foil. | Indole-containing compounds can degrade upon exposure to light, leading to variable effective concentrations.[1] |
| Reaction with media components | Analyze the stability of this compound in the cell culture medium over the time course of the experiment using an appropriate analytical method like HPLC. | Components in the cell culture medium could potentially react with and degrade the compound. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative degradation | Purge all solvents with an inert gas (nitrogen or argon) before preparing samples. Ensure sample vials have minimal headspace. | To minimize the presence of oxygen, which can cause oxidative degradation of the indole moiety. |
| Hydrolysis | Check the pH of your sample and mobile phase. If possible, adjust to a more neutral pH. | Extreme pH can catalyze the hydrolysis of susceptible functional groups. |
| Photodegradation | Use amber autosampler vials or protect the autosampler from light. | To prevent light-induced degradation of the analyte while it is waiting for injection.[4][5] |
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways for the core structures of this compound. These are generalized pathways and have not been confirmed for this compound itself.
Caption: Potential oxidative degradation pathway of an indole ring.[6][7][8]
Caption: Potential degradation pathways for a pyrrolopyrimidine ring.
Illustrative Data Presentation
The following tables are examples of how to present quantitative stability data for this compound. The data shown is for illustrative purposes only.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| pH | Time (hours) | % Remaining this compound (Mean ± SD) |
| 3.0 | 0 | 100 ± 0.5 |
| 24 | 95.2 ± 1.2 | |
| 48 | 89.8 ± 1.5 | |
| 7.4 | 0 | 100 ± 0.3 |
| 24 | 99.1 ± 0.8 | |
| 48 | 98.5 ± 0.9 | |
| 9.0 | 0 | 100 ± 0.4 |
| 24 | 92.3 ± 1.8 | |
| 48 | 85.1 ± 2.1 |
Table 2: Photostability of this compound Solution (10 µM in PBS, pH 7.4)
| Condition | Exposure Time (hours) | % Remaining this compound (Mean ± SD) |
| Dark Control | 24 | 99.5 ± 0.6 |
| Ambient Light | 24 | 90.1 ± 2.5 |
| UV-A (365 nm) | 2 | 65.4 ± 3.1 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability of this compound
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM), ensuring the final concentration of the organic solvent is low (e.g., <0.1%).
-
Sampling: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further degradation by adding the aliquot to a solution that stops the reaction (e.g., a strong acid or base, or by freezing at -80°C).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
Protocol 2: Photostability Testing of this compound
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent or buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Exposure:
-
Test Sample: Place the solution in a photostability chamber and expose it to a controlled light source (e.g., consistent with ICH Q1B guidelines).
-
Dark Control: Wrap an identical sample in aluminum foil and place it in the same chamber to serve as a dark control.
-
-
Sampling: At predetermined time intervals, take samples from both the exposed and dark control solutions.
-
Analysis: Analyze the samples using an HPLC method to quantify the amount of this compound remaining and to observe the formation of any degradation products.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: PNU-142731A Degradation and Stability
Disclaimer: The following information is based on the general chemical properties of the structural motifs (pyrrolopyrimidine and indole) present in PNU-142731A and not on specific experimental studies of the compound itself. The degradation pathways and troubleshooting advice provided are hypothetical and should be used as a guide for further investigation. Experimental verification is essential.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears discolored after a few days of storage. What could be the cause?
A1: Discoloration of solutions containing indole-based compounds can be an indicator of oxidative degradation. The indole nucleus is susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, air (oxygen), and certain metal ions. We recommend preparing fresh solutions and storing them under an inert atmosphere (e.g., argon or nitrogen) in amber vials to minimize light exposure.
Q2: I am observing a loss of potency of my this compound stock solution over time, even when stored at low temperatures. What are the potential degradation mechanisms?
A2: Loss of potency can be attributed to several degradation pathways. Based on the pyrrolopyrimidine and indole structures, the most likely mechanisms are:
-
Oxidation: The indole ring is electron-rich and prone to oxidation. This can lead to the formation of various oxidized derivatives, altering the molecule's biological activity.
-
Hydrolysis: If your compound has ester or amide-like functionalities, or if it is formulated in a solution with a non-neutral pH, hydrolysis could be a factor. While the core structure of this compound is not immediately suggestive of highly labile groups, formulation excipients or extreme pH conditions during experiments could promote hydrolysis.
-
Photodegradation: Indole derivatives are known to be sensitive to light, particularly UV radiation.[1][2][3] Exposure to light can provide the energy for various degradation reactions, including oxidation and ring cleavage.[1]
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, we recommend the following storage conditions:
-
Solid Form: Store as a solid in a tightly sealed container at -20°C or lower, protected from light.
-
In Solution: Prepare solutions fresh for each experiment. If short-term storage is necessary, store solutions at -80°C in small aliquots to avoid repeated freeze-thaw cycles. Solutions should be stored in amber or foil-wrapped vials under an inert atmosphere. The choice of solvent is also critical; ensure it is of high purity and free of peroxides.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays with this compound.
| Possible Cause | Troubleshooting Step | Rationale |
| Degradation of stock solution | Prepare a fresh stock solution of this compound from solid material. Compare the activity of the new stock with the old one. | To determine if the loss of activity is due to the degradation of the compound in solution over time. |
| Photodegradation during experiment | Protect the experimental setup (e.g., cell culture plates) from direct light exposure by covering it with aluminum foil. | Indole-containing compounds can degrade upon exposure to light, leading to variable effective concentrations.[1] |
| Reaction with media components | Analyze the stability of this compound in the cell culture medium over the time course of the experiment using an appropriate analytical method like HPLC. | Components in the cell culture medium could potentially react with and degrade the compound. |
Issue 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidative degradation | Purge all solvents with an inert gas (nitrogen or argon) before preparing samples. Ensure sample vials have minimal headspace. | To minimize the presence of oxygen, which can cause oxidative degradation of the indole moiety. |
| Hydrolysis | Check the pH of your sample and mobile phase. If possible, adjust to a more neutral pH. | Extreme pH can catalyze the hydrolysis of susceptible functional groups. |
| Photodegradation | Use amber autosampler vials or protect the autosampler from light. | To prevent light-induced degradation of the analyte while it is waiting for injection.[4][5] |
Hypothetical Degradation Pathways
The following diagrams illustrate potential degradation pathways for the core structures of this compound. These are generalized pathways and have not been confirmed for this compound itself.
Caption: Potential oxidative degradation pathway of an indole ring.[6][7][8]
Caption: Potential degradation pathways for a pyrrolopyrimidine ring.
Illustrative Data Presentation
The following tables are examples of how to present quantitative stability data for this compound. The data shown is for illustrative purposes only.
Table 1: Stability of this compound in Aqueous Buffers at 37°C
| pH | Time (hours) | % Remaining this compound (Mean ± SD) |
| 3.0 | 0 | 100 ± 0.5 |
| 24 | 95.2 ± 1.2 | |
| 48 | 89.8 ± 1.5 | |
| 7.4 | 0 | 100 ± 0.3 |
| 24 | 99.1 ± 0.8 | |
| 48 | 98.5 ± 0.9 | |
| 9.0 | 0 | 100 ± 0.4 |
| 24 | 92.3 ± 1.8 | |
| 48 | 85.1 ± 2.1 |
Table 2: Photostability of this compound Solution (10 µM in PBS, pH 7.4)
| Condition | Exposure Time (hours) | % Remaining this compound (Mean ± SD) |
| Dark Control | 24 | 99.5 ± 0.6 |
| Ambient Light | 24 | 90.1 ± 2.5 |
| UV-A (365 nm) | 2 | 65.4 ± 3.1 |
Experimental Protocols
Protocol 1: General Procedure for Assessing Aqueous Stability of this compound
-
Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 3, 5, 7.4, 9).
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Incubation: Add a small volume of the stock solution to each buffer to achieve the desired final concentration (e.g., 10 µM), ensuring the final concentration of the organic solvent is low (e.g., <0.1%).
-
Sampling: Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C). At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
-
Quenching: Immediately quench any further degradation by adding the aliquot to a solution that stops the reaction (e.g., a strong acid or base, or by freezing at -80°C).
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
Protocol 2: Photostability Testing of this compound
-
Sample Preparation: Prepare a solution of this compound in a relevant solvent or buffer (e.g., PBS, pH 7.4) at a known concentration.
-
Exposure:
-
Test Sample: Place the solution in a photostability chamber and expose it to a controlled light source (e.g., consistent with ICH Q1B guidelines).
-
Dark Control: Wrap an identical sample in aluminum foil and place it in the same chamber to serve as a dark control.
-
-
Sampling: At predetermined time intervals, take samples from both the exposed and dark control solutions.
-
Analysis: Analyze the samples using an HPLC method to quantify the amount of this compound remaining and to observe the formation of any degradation products.
Caption: A general experimental workflow for assessing the stability of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Studies on photodegradation process of psychotropic drugs: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jinjingchemical.com [jinjingchemical.com]
- 4. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Gallbladder Toxicity of PNU-142731A and PNU-104067F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gallbladder toxicity profiles of two related compounds, PNU-142731A and PNU-104067F. The information presented is based on publicly available data and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
PNU-104067F, a compound under investigation for the treatment of asthma, was found to cause significant gallbladder toxicity in preclinical studies. This adverse effect led to the development of a successor compound, this compound, which was specifically designed to eliminate this toxicity.[1][2] Preclinical data confirms that this compound does not induce gallbladder toxicity, a critical improvement in its safety profile that allowed it to advance to Phase I clinical trials.[1][2]
Comparative Overview
| Feature | PNU-104067F | This compound |
| Gallbladder Toxicity | Present | Absent |
| Developmental Status | Discontinued in preclinical development | Advanced to Phase I clinical trials |
| Key Differentiator | Gallbladder toxicity identified as a major liability. | Designed to mitigate the gallbladder toxicity of PNU-104067F.[1][2] |
Quantitative Data
Note: Specific quantitative data from the head-to-head comparative toxicology studies of this compound and PNU-104067F are not publicly available. The following table represents a generalized summary based on the qualitative statements found in the literature.
Table 1: Summary of Preclinical Gallbladder Toxicity Findings
| Parameter | PNU-104067F | This compound |
| Animal Species | Data not publicly available (likely dog or non-human primate) | Data not publicly available |
| Dose at Onset of Toxicity | Data not publicly available | No toxicity observed at tested doses |
| Key Pathological Findings | Data not publicly available (e.g., inflammation, necrosis, epithelial hyperplasia) | No adverse findings reported |
Experimental Protocols
Detailed experimental protocols for the specific toxicology studies on PNU-104067F and this compound are not available in the public domain. However, a standard preclinical protocol to assess drug-induced gallbladder toxicity would typically involve the following steps:
General Protocol for a 28-Day Repeat-Dose Oral Toxicity Study
-
Animal Model: Beagle dogs are often used as a non-rodent species for toxicology studies due to their physiological similarities to humans, including the presence of a gallbladder.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose of the test article
-
Group 3: Mid dose of the test article
-
Group 4: High dose of the test article
-
-
Administration: The test article is administered orally via gavage once daily for 28 consecutive days.
-
In-Life Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured daily.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry (including liver and gallbladder function markers such as ALP, GGT, and bilirubin), and urinalysis.
-
-
Terminal Procedures:
-
Necropsy: At the end of the 28-day dosing period, animals are euthanized and a full gross necropsy is performed. The gallbladder is examined for any macroscopic abnormalities.
-
Organ Weights: The gallbladder and other organs are weighed.
-
Histopathology: The gallbladder is preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
-
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms and signaling pathways underlying the gallbladder toxicity of PNU-104067F have not been publicly disclosed. Below are diagrams illustrating a general experimental workflow for assessing gallbladder toxicity and a hypothetical signaling pathway that could be involved in drug-induced gallbladder injury.
Caption: A typical experimental workflow for evaluating gallbladder toxicity in preclinical studies.
Caption: A hypothetical signaling cascade illustrating how a drug metabolite could induce gallbladder toxicity.
Conclusion
The development of this compound represents a successful example of medicinal chemistry efforts to mitigate a specific organ toxicity identified in a promising lead compound. While detailed quantitative data and experimental protocols for the comparative toxicology of this compound and PNU-104067F are not publicly available, the qualitative reports consistently indicate a clear differentiation in their gallbladder toxicity profiles. This case study underscores the importance of thorough preclinical safety assessment and the potential for rational drug design to overcome toxicity liabilities.
References
A Comparative Guide to the Gallbladder Toxicity of PNU-142731A and PNU-104067F
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gallbladder toxicity profiles of two related compounds, PNU-142731A and PNU-104067F. The information presented is based on publicly available data and is intended to inform researchers and professionals in the field of drug development.
Executive Summary
PNU-104067F, a compound under investigation for the treatment of asthma, was found to cause significant gallbladder toxicity in preclinical studies. This adverse effect led to the development of a successor compound, this compound, which was specifically designed to eliminate this toxicity.[1][2] Preclinical data confirms that this compound does not induce gallbladder toxicity, a critical improvement in its safety profile that allowed it to advance to Phase I clinical trials.[1][2]
Comparative Overview
| Feature | PNU-104067F | This compound |
| Gallbladder Toxicity | Present | Absent |
| Developmental Status | Discontinued in preclinical development | Advanced to Phase I clinical trials |
| Key Differentiator | Gallbladder toxicity identified as a major liability. | Designed to mitigate the gallbladder toxicity of PNU-104067F.[1][2] |
Quantitative Data
Note: Specific quantitative data from the head-to-head comparative toxicology studies of this compound and PNU-104067F are not publicly available. The following table represents a generalized summary based on the qualitative statements found in the literature.
Table 1: Summary of Preclinical Gallbladder Toxicity Findings
| Parameter | PNU-104067F | This compound |
| Animal Species | Data not publicly available (likely dog or non-human primate) | Data not publicly available |
| Dose at Onset of Toxicity | Data not publicly available | No toxicity observed at tested doses |
| Key Pathological Findings | Data not publicly available (e.g., inflammation, necrosis, epithelial hyperplasia) | No adverse findings reported |
Experimental Protocols
Detailed experimental protocols for the specific toxicology studies on PNU-104067F and this compound are not available in the public domain. However, a standard preclinical protocol to assess drug-induced gallbladder toxicity would typically involve the following steps:
General Protocol for a 28-Day Repeat-Dose Oral Toxicity Study
-
Animal Model: Beagle dogs are often used as a non-rodent species for toxicology studies due to their physiological similarities to humans, including the presence of a gallbladder.
-
Dose Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose)
-
Group 2: Low dose of the test article
-
Group 3: Mid dose of the test article
-
Group 4: High dose of the test article
-
-
Administration: The test article is administered orally via gavage once daily for 28 consecutive days.
-
In-Life Observations:
-
Clinical Signs: Animals are observed daily for any signs of toxicity.
-
Body Weight: Recorded weekly.
-
Food Consumption: Measured daily.
-
Clinical Pathology: Blood and urine samples are collected at baseline and at the end of the study for hematology, clinical chemistry (including liver and gallbladder function markers such as ALP, GGT, and bilirubin), and urinalysis.
-
-
Terminal Procedures:
-
Necropsy: At the end of the 28-day dosing period, animals are euthanized and a full gross necropsy is performed. The gallbladder is examined for any macroscopic abnormalities.
-
Organ Weights: The gallbladder and other organs are weighed.
-
Histopathology: The gallbladder is preserved in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination by a board-certified veterinary pathologist.
-
Signaling Pathways and Experimental Workflows
The precise molecular mechanisms and signaling pathways underlying the gallbladder toxicity of PNU-104067F have not been publicly disclosed. Below are diagrams illustrating a general experimental workflow for assessing gallbladder toxicity and a hypothetical signaling pathway that could be involved in drug-induced gallbladder injury.
Caption: A typical experimental workflow for evaluating gallbladder toxicity in preclinical studies.
Caption: A hypothetical signaling cascade illustrating how a drug metabolite could induce gallbladder toxicity.
Conclusion
The development of this compound represents a successful example of medicinal chemistry efforts to mitigate a specific organ toxicity identified in a promising lead compound. While detailed quantitative data and experimental protocols for the comparative toxicology of this compound and PNU-104067F are not publicly available, the qualitative reports consistently indicate a clear differentiation in their gallbladder toxicity profiles. This case study underscores the importance of thorough preclinical safety assessment and the potential for rational drug design to overcome toxicity liabilities.
References
A Comparative Guide to Asthma Research Compounds: PNU-142731A in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of PNU-142731A, an early-stage asthma research compound, with that of newer, more recently developed therapeutic agents. The information is intended to offer a historical perspective and a comparative framework for researchers in the field of respiratory drug discovery.
Executive Summary
This compound, a novel pyrrolopyrimidine, demonstrated notable anti-inflammatory properties in preclinical asthma models, primarily through the modulation of Th2-mediated immune responses. Its development, however, appears to have ceased in the early 2000s. In contrast, the current landscape of asthma research is dominated by highly specific biologics and targeted small molecule inhibitors that have advanced to later stages of clinical development and, in many cases, regulatory approval. This guide will summarize the available preclinical data for this compound and juxtapose its mechanistic profile with that of representative modern asthma research compounds.
This compound: Preclinical Performance
This compound was investigated as a potential oral treatment for asthma. Preclinical studies, particularly in murine models of allergic inflammation, revealed its capacity to inhibit key features of the asthmatic phenotype.
Mechanism of Action
This compound appears to exert its anti-inflammatory effects by suppressing the Th2-mediated inflammatory cascade. In a key preclinical study using an ovalbumin (OA)-sensitized and challenged murine model, oral administration of this compound led to a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways[1]. Further investigation revealed that the compound reduced the levels of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10), while interestingly increasing the levels of Th1 cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)[1]. This suggests a potential immunomodulatory effect, shifting the immune response away from the pro-allergic Th2 phenotype.
Quantitative Efficacy Data (Murine Model)
The following table summarizes the key quantitative findings from a preclinical study of this compound in an OA-sensitized and challenged murine model of asthma[1].
| Parameter | Effect of this compound Treatment |
| Airway Inflammation | Dose-dependent inhibition of eosinophil and lymphocyte accumulation |
| Bronchoalveolar Lavage (BAL) Fluid Cytokines | Reduction in Interleukin-5 (IL-5) and Interleukin-6 (IL-6) levels |
| BAL Fluid Immunoglobulins | Reduction in Immunoglobulin A (IgA) levels |
| Plasma Cytokines | Lowered concentrations of Interleukin-5 (IL-5) |
| Plasma Immunoglobulins | Lowered concentrations of total Immunoglobulin E (IgE) and OA-specific Immunoglobulin G1 (IgG1) |
| Lung Histology | Blocked accumulation of eosinophils in airway tissue; reduced mucus glycoproteins |
| Lung Tissue Cytokine mRNA | Reduced messenger RNA for Th2 cytokines |
| Splenocyte Cytokine Release | Inhibition of OA-stimulated release of IL-5 and IL-10 |
Comparison with Modern Asthma Research Compounds
Direct comparative studies between this compound and newer asthma therapies are unavailable. The following sections provide an overview of the mechanisms and reported efficacy of representative modern compounds to allow for an indirect comparison.
Biologics: Targeting Specific Inflammatory Pathways
Modern asthma treatment has been revolutionized by monoclonal antibodies (biologics) that target specific cytokines or their receptors.
-
Tezepelumab (Anti-TSLP) : Tezepelumab is a human monoclonal antibody that blocks thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is a key initiator of the inflammatory cascade in asthma[2][3]. By acting upstream, it can impact a broad range of inflammatory pathways, including those mediated by Th2 cells.
-
Dupilumab (Anti-IL-4Rα) : Dupilumab is a monoclonal antibody that inhibits the signaling of both IL-4 and IL-13, two central Th2 cytokines, by blocking the shared alpha subunit of their receptors[2]. This dual inhibition effectively suppresses multiple aspects of the allergic inflammatory response.
| Compound | Target | Key Effects |
| This compound | Unknown (likely upstream of Th2 cytokine production) | Broadly suppresses Th2 cytokines (IL-4, IL-5, IL-10) and airway eosinophilia[1]. |
| Tezepelumab | Thymic Stromal Lymphopoietin (TSLP) | Reduces a broad range of inflammatory biomarkers, including blood eosinophils, IgE, and FeNO[2][3]. |
| Dupilumab | IL-4 Receptor Alpha (IL-4Rα) | Inhibits IL-4 and IL-13 signaling, leading to reduced eosinophilic inflammation and improved lung function[2]. |
Small Molecule Inhibitors: Oral Therapeutic Options
The development of oral small molecule inhibitors continues to be a major focus of asthma research, offering a convenient alternative to injectable biologics.
-
Rilzabrutinib (BTK Inhibitor) : Rilzabrutinib is an oral, reversible Bruton's tyrosine kinase (BTK) inhibitor. BTK is a key enzyme in the signaling pathways of various immune cells, including B cells and mast cells[2]. By inhibiting BTK, rilzabrutinib can potentially modulate multiple aspects of the allergic inflammatory response.
-
GB001 (CRTH2 Antagonist) : GB001 is an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is the receptor for prostaglandin D2 (PGD2). PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils[3].
| Compound | Target | Key Effects |
| This compound | Unknown (likely upstream of Th2 cytokine production) | Oral administration inhibits eosinophilic inflammation and Th2 cytokine production in preclinical models[1]. |
| Rilzabrutinib | Bruton's Tyrosine Kinase (BTK) | Oral administration shows potential in reducing loss of asthma control and improving symptoms in early clinical studies[2]. |
| GB001 | CRTH2 Receptor | Aims to block the recruitment of key inflammatory cells (Th2 cells, eosinophils) to the airways[3]. |
Experimental Protocols
The primary preclinical model used to evaluate the anti-inflammatory activity of this compound was the Ovalbumin (OA)-Sensitized and Challenged Murine Model of Allergic Asthma . The following is a generalized protocol based on standard methodologies.
Ovalbumin-Sensitized Murine Model of Allergic Asthma
-
Sensitization:
-
Mice (e.g., C57BL/6 or BALB/c strains) are sensitized by intraperitoneal (i.p.) injection of ovalbumin (e.g., 10-20 µg) emulsified in an adjuvant such as aluminum hydroxide.
-
This initial sensitization is typically followed by a booster injection approximately 14 days later.
-
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle control is administered to the mice, often orally, for a specified period before and/or during the challenge phase.
-
-
Airway Challenge:
-
Following the sensitization and drug administration period, mice are challenged with an aerosolized solution of ovalbumin (e.g., 1-5% in saline) for a set duration (e.g., 20-30 minutes) on several consecutive days.
-
-
Outcome Measures (24-48 hours after final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid. Total and differential cell counts (eosinophils, lymphocytes, neutrophils, macrophages) are performed. The supernatant can be used for cytokine and immunoglobulin analysis (e.g., ELISA).
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus) to assess the degree of cellular infiltration and mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) can be measured using techniques like whole-body plethysmography.
-
Gene Expression Analysis: Lung tissue can be harvested for RNA extraction and analysis of cytokine mRNA levels by RT-PCR.
-
Serum Analysis: Blood is collected to measure plasma levels of immunoglobulins (IgE, IgG1) and cytokines.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound in allergic asthma.
Caption: Generalized experimental workflow for preclinical evaluation.
Caption: Logical relationship of drug targets in the Th2 inflammatory pathway.
References
A Comparative Guide to Asthma Research Compounds: PNU-142731A in Context
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of PNU-142731A, an early-stage asthma research compound, with that of newer, more recently developed therapeutic agents. The information is intended to offer a historical perspective and a comparative framework for researchers in the field of respiratory drug discovery.
Executive Summary
This compound, a novel pyrrolopyrimidine, demonstrated notable anti-inflammatory properties in preclinical asthma models, primarily through the modulation of Th2-mediated immune responses. Its development, however, appears to have ceased in the early 2000s. In contrast, the current landscape of asthma research is dominated by highly specific biologics and targeted small molecule inhibitors that have advanced to later stages of clinical development and, in many cases, regulatory approval. This guide will summarize the available preclinical data for this compound and juxtapose its mechanistic profile with that of representative modern asthma research compounds.
This compound: Preclinical Performance
This compound was investigated as a potential oral treatment for asthma. Preclinical studies, particularly in murine models of allergic inflammation, revealed its capacity to inhibit key features of the asthmatic phenotype.
Mechanism of Action
This compound appears to exert its anti-inflammatory effects by suppressing the Th2-mediated inflammatory cascade. In a key preclinical study using an ovalbumin (OA)-sensitized and challenged murine model, oral administration of this compound led to a dose-dependent inhibition of eosinophil and lymphocyte accumulation in the airways[1]. Further investigation revealed that the compound reduced the levels of Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10), while interestingly increasing the levels of Th1 cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ)[1]. This suggests a potential immunomodulatory effect, shifting the immune response away from the pro-allergic Th2 phenotype.
Quantitative Efficacy Data (Murine Model)
The following table summarizes the key quantitative findings from a preclinical study of this compound in an OA-sensitized and challenged murine model of asthma[1].
| Parameter | Effect of this compound Treatment |
| Airway Inflammation | Dose-dependent inhibition of eosinophil and lymphocyte accumulation |
| Bronchoalveolar Lavage (BAL) Fluid Cytokines | Reduction in Interleukin-5 (IL-5) and Interleukin-6 (IL-6) levels |
| BAL Fluid Immunoglobulins | Reduction in Immunoglobulin A (IgA) levels |
| Plasma Cytokines | Lowered concentrations of Interleukin-5 (IL-5) |
| Plasma Immunoglobulins | Lowered concentrations of total Immunoglobulin E (IgE) and OA-specific Immunoglobulin G1 (IgG1) |
| Lung Histology | Blocked accumulation of eosinophils in airway tissue; reduced mucus glycoproteins |
| Lung Tissue Cytokine mRNA | Reduced messenger RNA for Th2 cytokines |
| Splenocyte Cytokine Release | Inhibition of OA-stimulated release of IL-5 and IL-10 |
Comparison with Modern Asthma Research Compounds
Direct comparative studies between this compound and newer asthma therapies are unavailable. The following sections provide an overview of the mechanisms and reported efficacy of representative modern compounds to allow for an indirect comparison.
Biologics: Targeting Specific Inflammatory Pathways
Modern asthma treatment has been revolutionized by monoclonal antibodies (biologics) that target specific cytokines or their receptors.
-
Tezepelumab (Anti-TSLP) : Tezepelumab is a human monoclonal antibody that blocks thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is a key initiator of the inflammatory cascade in asthma[2][3]. By acting upstream, it can impact a broad range of inflammatory pathways, including those mediated by Th2 cells.
-
Dupilumab (Anti-IL-4Rα) : Dupilumab is a monoclonal antibody that inhibits the signaling of both IL-4 and IL-13, two central Th2 cytokines, by blocking the shared alpha subunit of their receptors[2]. This dual inhibition effectively suppresses multiple aspects of the allergic inflammatory response.
| Compound | Target | Key Effects |
| This compound | Unknown (likely upstream of Th2 cytokine production) | Broadly suppresses Th2 cytokines (IL-4, IL-5, IL-10) and airway eosinophilia[1]. |
| Tezepelumab | Thymic Stromal Lymphopoietin (TSLP) | Reduces a broad range of inflammatory biomarkers, including blood eosinophils, IgE, and FeNO[2][3]. |
| Dupilumab | IL-4 Receptor Alpha (IL-4Rα) | Inhibits IL-4 and IL-13 signaling, leading to reduced eosinophilic inflammation and improved lung function[2]. |
Small Molecule Inhibitors: Oral Therapeutic Options
The development of oral small molecule inhibitors continues to be a major focus of asthma research, offering a convenient alternative to injectable biologics.
-
Rilzabrutinib (BTK Inhibitor) : Rilzabrutinib is an oral, reversible Bruton's tyrosine kinase (BTK) inhibitor. BTK is a key enzyme in the signaling pathways of various immune cells, including B cells and mast cells[2]. By inhibiting BTK, rilzabrutinib can potentially modulate multiple aspects of the allergic inflammatory response.
-
GB001 (CRTH2 Antagonist) : GB001 is an antagonist of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), which is the receptor for prostaglandin D2 (PGD2). PGD2 is a potent chemoattractant for Th2 cells, eosinophils, and basophils[3].
| Compound | Target | Key Effects |
| This compound | Unknown (likely upstream of Th2 cytokine production) | Oral administration inhibits eosinophilic inflammation and Th2 cytokine production in preclinical models[1]. |
| Rilzabrutinib | Bruton's Tyrosine Kinase (BTK) | Oral administration shows potential in reducing loss of asthma control and improving symptoms in early clinical studies[2]. |
| GB001 | CRTH2 Receptor | Aims to block the recruitment of key inflammatory cells (Th2 cells, eosinophils) to the airways[3]. |
Experimental Protocols
The primary preclinical model used to evaluate the anti-inflammatory activity of this compound was the Ovalbumin (OA)-Sensitized and Challenged Murine Model of Allergic Asthma . The following is a generalized protocol based on standard methodologies.
Ovalbumin-Sensitized Murine Model of Allergic Asthma
-
Sensitization:
-
Mice (e.g., C57BL/6 or BALB/c strains) are sensitized by intraperitoneal (i.p.) injection of ovalbumin (e.g., 10-20 µg) emulsified in an adjuvant such as aluminum hydroxide.
-
This initial sensitization is typically followed by a booster injection approximately 14 days later.
-
-
Drug Administration:
-
The test compound (e.g., this compound) or vehicle control is administered to the mice, often orally, for a specified period before and/or during the challenge phase.
-
-
Airway Challenge:
-
Following the sensitization and drug administration period, mice are challenged with an aerosolized solution of ovalbumin (e.g., 1-5% in saline) for a set duration (e.g., 20-30 minutes) on several consecutive days.
-
-
Outcome Measures (24-48 hours after final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline to collect cells and fluid. Total and differential cell counts (eosinophils, lymphocytes, neutrophils, macrophages) are performed. The supernatant can be used for cytokine and immunoglobulin analysis (e.g., ELISA).
-
Lung Histology: Lung tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation, Periodic acid-Schiff for mucus) to assess the degree of cellular infiltration and mucus production.
-
Airway Hyperresponsiveness (AHR): AHR to a bronchoconstrictor agent (e.g., methacholine) can be measured using techniques like whole-body plethysmography.
-
Gene Expression Analysis: Lung tissue can be harvested for RNA extraction and analysis of cytokine mRNA levels by RT-PCR.
-
Serum Analysis: Blood is collected to measure plasma levels of immunoglobulins (IgE, IgG1) and cytokines.
-
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action for this compound in allergic asthma.
Caption: Generalized experimental workflow for preclinical evaluation.
Caption: Logical relationship of drug targets in the Th2 inflammatory pathway.
References
PNU-142731A and Corticosteroids in Asthma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of PNU-142731A, an investigational compound, and corticosteroids, the current standard of care for asthma treatment. The information is based on available preclinical data, primarily from murine models of allergic asthma.
Executive Summary
This compound has demonstrated potent anti-inflammatory effects in preclinical models of asthma, primarily by inhibiting eosinophilic lung inflammation and modulating the immune response. While direct head-to-head comparative studies with corticosteroids are not available in the published literature, existing data suggests that this compound may offer a distinct mechanism of action with potential steroid-sparing effects. This guide will delve into the known mechanisms, present available quantitative data, and provide detailed experimental protocols to aid researchers in understanding the therapeutic potential of this compound in the context of current asthma therapies.
Mechanism of Action
This compound
This compound is a pyrrolopyrimidine compound that has been shown to be a potent inhibitor of eosinophilic lung inflammation in rodent models of asthma.[1] While its precise molecular target is still under investigation, its mechanism of action involves the modulation of the T-helper 2 (Th2) immune response, which plays a central role in allergic asthma.[1]
Key mechanistic features of this compound include:
-
Inhibition of Th2 Cytokines: this compound reduces the levels of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1]
-
Reduction of Inflammatory Mediators: The compound also lowers the levels of Interleukin-6 (IL-6), Immunoglobulin A (IgA), total Immunoglobulin E (IgE), and ovalbumin-specific Immunoglobulin G1 (IgG1).[1]
-
Suppression of Eosinophil Accumulation: Histological analysis has confirmed that this compound blocks the accumulation of eosinophils in airway tissue.[1]
-
Reduction in Mucus Secretion: Treatment with this compound has been associated with a significant decrease in mucus glycoproteins in the lungs of animal models.[1]
References
PNU-142731A and Corticosteroids in Asthma: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of PNU-142731A, an investigational compound, and corticosteroids, the current standard of care for asthma treatment. The information is based on available preclinical data, primarily from murine models of allergic asthma.
Executive Summary
This compound has demonstrated potent anti-inflammatory effects in preclinical models of asthma, primarily by inhibiting eosinophilic lung inflammation and modulating the immune response. While direct head-to-head comparative studies with corticosteroids are not available in the published literature, existing data suggests that this compound may offer a distinct mechanism of action with potential steroid-sparing effects. This guide will delve into the known mechanisms, present available quantitative data, and provide detailed experimental protocols to aid researchers in understanding the therapeutic potential of this compound in the context of current asthma therapies.
Mechanism of Action
This compound
This compound is a pyrrolopyrimidine compound that has been shown to be a potent inhibitor of eosinophilic lung inflammation in rodent models of asthma.[1] While its precise molecular target is still under investigation, its mechanism of action involves the modulation of the T-helper 2 (Th2) immune response, which plays a central role in allergic asthma.[1]
Key mechanistic features of this compound include:
-
Inhibition of Th2 Cytokines: this compound reduces the levels of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-10 (IL-10).[1]
-
Reduction of Inflammatory Mediators: The compound also lowers the levels of Interleukin-6 (IL-6), Immunoglobulin A (IgA), total Immunoglobulin E (IgE), and ovalbumin-specific Immunoglobulin G1 (IgG1).[1]
-
Suppression of Eosinophil Accumulation: Histological analysis has confirmed that this compound blocks the accumulation of eosinophils in airway tissue.[1]
-
Reduction in Mucus Secretion: Treatment with this compound has been associated with a significant decrease in mucus glycoproteins in the lungs of animal models.[1]
References
Validating PNU-142731A's Effect on Th2 Cytokines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PNU-142731A, a novel pyrrolopyrimidine compound, and its effects on T-helper 2 (Th2) cytokines. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutics for allergic inflammatory diseases such as asthma. This document summarizes the available preclinical data for this compound and compares it with other established and experimental Th2-modulating agents.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in preclinical models of allergic airway inflammation. Administered orally, it effectively inhibits the accumulation of eosinophils and lymphocytes in the airways. A key mechanism of its action is the dose-dependent reduction of Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5), at both the mRNA and protein levels.[1] Interestingly, while suppressing the Th2 response, this compound has been observed to elevate the levels of Th1 cytokines, such as IL-2 and interferon-gamma (IFN-γ).[1] This guide provides a comparative overview of this compound against other Th2-targeting strategies, including a bifunctional IL-4/IL-13 antagonist and the immunomodulator Suplatast Tosilate.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative and qualitative data on the effects of this compound and selected alternative compounds on Th2 cytokines and related inflammatory markers.
Table 1: Effect of this compound on Th2 Cytokines and Inflammatory Markers in a Murine Asthma Model
| Parameter | Effect of this compound | Source |
| Airway Eosinophils | Dose-dependent inhibition | [1] |
| Airway Lymphocytes | Dose-dependent inhibition | [1] |
| IL-4 (lung tissue) | Decreased production | [1] |
| IL-5 (BALF & Plasma) | Dose-dependent reduction | [1] |
| Th2 Cytokine mRNA (lung) | Decreased | [1] |
| Total IgE (plasma) | Lowered | [1] |
| IL-2 & IFN-γ (Th1) | Elevated | [1] |
Note: Specific IC50 values for this compound are not publicly available in the cited literature. The effects are described as dose-dependent.
Table 2: Comparison of this compound with Alternative Th2-Modulating Agents
| Compound/Agent | Mechanism of Action | Effect on IL-4 | Effect on IL-5 | Effect on IL-13 | Other Notable Effects |
| This compound | Pyrrolopyrimidine, specific target under investigation | Inhibits production[1] | Inhibits production[1] | Not specified | Increases Th1 cytokines (IL-2, IFN-γ)[1] |
| Bifunctional IL-4/IL-13 Antagonist | Neutralizes both IL-4 and IL-13 cytokines | Potent neutralization (IC50 = 0.264 nM)[2] | No direct effect | Potent neutralization (IC50 = 0.013 nM)[2] | Reduces airway hyperresponsiveness and IgE[2][3] |
| Suplatast Tosilate | Inhibits GATA-3 transcription factor | Suppresses production[4] | Suppresses production[5] | Suppresses production[6] | Shifts Th1/Th2 balance towards Th1 dominance[7] |
| Dexamethasone | Glucocorticoid receptor agonist | Suppresses synthesis | Suppresses synthesis | Suppresses synthesis | Broad anti-inflammatory effects, potential for steroid resistance in some Th subsets[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the efficacy of Th2-modulating compounds.
Murine Model of Allergic Asthma
A common method to induce allergic airway inflammation in mice involves sensitization and challenge with an allergen, such as ovalbumin (OVA).[9][10]
-
Sensitization: Mice (e.g., C57BL/6 strain) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and day 7).[10]
-
Challenge: Subsequently, mice are challenged with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 14-17).[10]
-
Treatment: The investigational compound (e.g., this compound) or vehicle is administered, typically orally or intraperitoneally, at specified doses before and/or during the challenge phase.
-
Endpoint Analysis: 24 to 48 hours after the final challenge, various parameters are assessed. This includes collecting bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, blood for plasma analysis, and lung tissue for histology and gene expression studies.[10]
Measurement of Cytokines in Bronchoalveolar Lavage Fluid (BALF) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological fluids.[11][12]
-
BALF Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline. The collected fluid is centrifuged to pellet the cells.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4).
-
The plate is blocked to prevent non-specific binding.
-
BALF supernatant and standard dilutions of the recombinant cytokine are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.[12]
-
Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells within a mixed cell population.[8][13][14]
-
Cell Preparation: Single-cell suspensions are prepared from tissues such as the spleen or lung-draining lymph nodes.
-
In Vitro Restimulation: Cells are stimulated in vitro with the relevant antigen (e.g., OVA) or a general mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This allows cytokines to accumulate within the cells.[13]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4 to identify helper T cells).
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cells.
-
Intracellular Staining: Cells are incubated with fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., anti-IL-4, anti-IL-5, anti-IFN-γ).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of specific cell populations (e.g., CD4+ T cells) that are producing a particular cytokine.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Caption: Proposed mechanism of this compound in the Th2 signaling pathway.
Caption: Workflow for evaluating Th2 inhibitors in a murine asthma model.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striking Similarity: GATA-3 Regulates ILC2 and Th2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GATA-3 transcriptional imprinting in Th2 lymphocytes: A mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. Murine Models of Allergic Asthma | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation study of cytokine levels in alveolar lavage fluid with exhaled nitric oxide and lung function in children with bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. academic.oup.com [academic.oup.com]
Validating PNU-142731A's Effect on Th2 Cytokines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of PNU-142731A, a novel pyrrolopyrimidine compound, and its effects on T-helper 2 (Th2) cytokines. The information is intended for researchers, scientists, and drug development professionals interested in novel therapeutics for allergic inflammatory diseases such as asthma. This document summarizes the available preclinical data for this compound and compares it with other established and experimental Th2-modulating agents.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties in preclinical models of allergic airway inflammation. Administered orally, it effectively inhibits the accumulation of eosinophils and lymphocytes in the airways. A key mechanism of its action is the dose-dependent reduction of Th2 cytokines, including Interleukin-4 (IL-4) and Interleukin-5 (IL-5), at both the mRNA and protein levels.[1] Interestingly, while suppressing the Th2 response, this compound has been observed to elevate the levels of Th1 cytokines, such as IL-2 and interferon-gamma (IFN-γ).[1] This guide provides a comparative overview of this compound against other Th2-targeting strategies, including a bifunctional IL-4/IL-13 antagonist and the immunomodulator Suplatast Tosilate.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative and qualitative data on the effects of this compound and selected alternative compounds on Th2 cytokines and related inflammatory markers.
Table 1: Effect of this compound on Th2 Cytokines and Inflammatory Markers in a Murine Asthma Model
| Parameter | Effect of this compound | Source |
| Airway Eosinophils | Dose-dependent inhibition | [1] |
| Airway Lymphocytes | Dose-dependent inhibition | [1] |
| IL-4 (lung tissue) | Decreased production | [1] |
| IL-5 (BALF & Plasma) | Dose-dependent reduction | [1] |
| Th2 Cytokine mRNA (lung) | Decreased | [1] |
| Total IgE (plasma) | Lowered | [1] |
| IL-2 & IFN-γ (Th1) | Elevated | [1] |
Note: Specific IC50 values for this compound are not publicly available in the cited literature. The effects are described as dose-dependent.
Table 2: Comparison of this compound with Alternative Th2-Modulating Agents
| Compound/Agent | Mechanism of Action | Effect on IL-4 | Effect on IL-5 | Effect on IL-13 | Other Notable Effects |
| This compound | Pyrrolopyrimidine, specific target under investigation | Inhibits production[1] | Inhibits production[1] | Not specified | Increases Th1 cytokines (IL-2, IFN-γ)[1] |
| Bifunctional IL-4/IL-13 Antagonist | Neutralizes both IL-4 and IL-13 cytokines | Potent neutralization (IC50 = 0.264 nM)[2] | No direct effect | Potent neutralization (IC50 = 0.013 nM)[2] | Reduces airway hyperresponsiveness and IgE[2][3] |
| Suplatast Tosilate | Inhibits GATA-3 transcription factor | Suppresses production[4] | Suppresses production[5] | Suppresses production[6] | Shifts Th1/Th2 balance towards Th1 dominance[7] |
| Dexamethasone | Glucocorticoid receptor agonist | Suppresses synthesis | Suppresses synthesis | Suppresses synthesis | Broad anti-inflammatory effects, potential for steroid resistance in some Th subsets[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments used to assess the efficacy of Th2-modulating compounds.
Murine Model of Allergic Asthma
A common method to induce allergic airway inflammation in mice involves sensitization and challenge with an allergen, such as ovalbumin (OVA).[9][10]
-
Sensitization: Mice (e.g., C57BL/6 strain) are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant like aluminum hydroxide on specific days (e.g., day 0 and day 7).[10]
-
Challenge: Subsequently, mice are challenged with aerosolized OVA for a set duration on multiple consecutive days (e.g., days 14-17).[10]
-
Treatment: The investigational compound (e.g., this compound) or vehicle is administered, typically orally or intraperitoneally, at specified doses before and/or during the challenge phase.
-
Endpoint Analysis: 24 to 48 hours after the final challenge, various parameters are assessed. This includes collecting bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis, blood for plasma analysis, and lung tissue for histology and gene expression studies.[10]
Measurement of Cytokines in Bronchoalveolar Lavage Fluid (BALF) by ELISA
Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying cytokine levels in biological fluids.[11][12]
-
BALF Collection: After euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of sterile saline. The collected fluid is centrifuged to pellet the cells.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-mouse IL-4).
-
The plate is blocked to prevent non-specific binding.
-
BALF supernatant and standard dilutions of the recombinant cytokine are added to the wells.
-
After incubation and washing, a biotinylated detection antibody specific for the cytokine is added.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate solution is added, which is converted by the enzyme to produce a colored product.
-
The absorbance is measured using a microplate reader, and the cytokine concentration in the samples is determined by comparison to the standard curve.[12]
-
Intracellular Cytokine Staining and Flow Cytometry
This technique allows for the identification and quantification of cytokine-producing cells within a mixed cell population.[8][13][14]
-
Cell Preparation: Single-cell suspensions are prepared from tissues such as the spleen or lung-draining lymph nodes.
-
In Vitro Restimulation: Cells are stimulated in vitro with the relevant antigen (e.g., OVA) or a general mitogen (e.g., PMA and ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This allows cytokines to accumulate within the cells.[13]
-
Surface Staining: Cells are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD4 to identify helper T cells).
-
Fixation and Permeabilization: Cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cells.
-
Intracellular Staining: Cells are incubated with fluorescently labeled antibodies specific for the intracellular cytokines of interest (e.g., anti-IL-4, anti-IL-5, anti-IFN-γ).
-
Flow Cytometric Analysis: The stained cells are analyzed on a flow cytometer to determine the percentage of specific cell populations (e.g., CD4+ T cells) that are producing a particular cytokine.[14]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound.
Caption: Proposed mechanism of this compound in the Th2 signaling pathway.
Caption: Workflow for evaluating Th2 inhibitors in a murine asthma model.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Striking Similarity: GATA-3 Regulates ILC2 and Th2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GATA-3 transcriptional imprinting in Th2 lymphocytes: A mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lerner.ccf.org [lerner.ccf.org]
- 6. med.virginia.edu [med.virginia.edu]
- 7. The small molecule inhibitor BX-795 uncouples IL-2 production from inhibition of Th2 inflammation and induces CD4+ T cells resembling iTreg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Intracellular Cytokine Staining: Number 2 | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 9. Murine Models of Allergic Asthma | Springer Nature Experiments [experiments.springernature.com]
- 10. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation study of cytokine levels in alveolar lavage fluid with exhaled nitric oxide and lung function in children with bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. Intracellular Flow Cytometry Staining Protocol [protocols.io]
- 14. academic.oup.com [academic.oup.com]
PNU-142731A: A Preclinical Investigation of its Steroid-Sparing Potential with Dexamethasone in Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound PNU-142731A and its potential steroid-sparing effects when used in combination with the corticosteroid dexamethasone. The data presented is based on preclinical findings and is intended to inform research and development in the field of respiratory and inflammatory diseases. This document will objectively compare the performance of the this compound-dexamethasone combination with alternative steroid-sparing strategies, supported by available experimental data.
Executive Summary
This compound, a novel pyrrolopyrimidine, has demonstrated potent anti-inflammatory properties in preclinical models of allergic asthma.[1] Notably, when administered orally in combination with a suboptimal dose of dexamethasone, this compound exhibited a significant steroid-sparing effect, suggesting its potential as an adjunct therapy to reduce the required dosage and associated side effects of corticosteroids.[1] The primary mechanism appears to involve the inhibition of eosinophilic lung inflammation and the suppression of Th2 cytokines, key drivers in the pathophysiology of allergic asthma.[1] While this compound was advanced to Phase I clinical trials for asthma, further clinical development and direct comparative data with other steroid-sparing agents in humans are not publicly available.[2] This guide will focus on the preclinical evidence for this compound and compare its potential with established steroid-sparing agents like methotrexate and azathioprine, which are used in the management of severe asthma.
Comparative Data: this compound with Dexamethasone vs. Other Steroid-Sparing Agents
The following tables summarize the available data for this compound in a preclinical setting and compare it with clinical data for other steroid-sparing agents used in asthma.
Table 1: Preclinical Efficacy of this compound in Combination with Dexamethasone in a Murine Model of Allergic Asthma
| Parameter | Vehicle Control (OA/OA mice) | This compound + Dexamethasone (suboptimal dose) | Key Findings |
| Bronchoalveolar Lavage (BAL) Fluid | |||
| Eosinophil Count | High | Significantly Reduced | This compound demonstrated a dose-related inhibition of eosinophil accumulation.[1] |
| Lymphocyte Count | Elevated | Significantly Reduced | The combination therapy effectively suppressed lymphocyte infiltration in the airways.[1] |
| Interleukin-5 (IL-5) Levels | Elevated | Reduced | A key Th2 cytokine involved in eosinophil survival and activation was suppressed.[1] |
| Interleukin-6 (IL-6) Levels | Elevated | Reduced | Levels of this pro-inflammatory cytokine were lowered by the combination treatment.[1] |
| IgA Levels | Elevated | Reduced | The treatment reduced IgA levels in the BAL fluid.[1] |
| Plasma Levels | |||
| Interleukin-5 (IL-5) | Elevated | Lowered | Systemic levels of IL-5 were also reduced.[1] |
| Total IgE | Elevated | Lowered | The treatment suppressed levels of IgE, a key mediator of allergic response.[1] |
| Ovalbumin (OA)-specific IgG1 | Elevated | Lowered | A reduction in antigen-specific antibody was observed.[1] |
| Lung Tissue | |||
| Eosinophil Accumulation | Present | Blocked | Histological analysis confirmed the inhibition of eosinophil infiltration in the lung tissue.[1] |
| Mucus Glycoproteins | Abundant | Significantly Less | The compound reduced mucus production in the airways.[1] |
| Th2 Cytokine mRNA | Elevated | Reduced | The expression of Th2 cytokine genes in the lung tissue was downregulated.[1] |
Data is qualitative based on the available abstract. The study demonstrated that combined therapy with this compound and suboptimal doses of dexamethasone showed steroid-sparing effects.[1]
Table 2: Comparison with Other Steroid-Sparing Agents in Asthma (Clinical Data)
| Agent | Mechanism of Action | Typical Steroid-Sparing Effect (Oral Corticosteroids) | Common Adverse Effects |
| Methotrexate | Folic acid antagonist with immunomodulatory and anti-inflammatory effects. | Small but statistically significant reduction in daily oral corticosteroid dose (average reduction of -4.1 mg/day in some studies).[3][4] | Hepatotoxicity, nausea, mucositis, pulmonary toxicity.[3] |
| Azathioprine | Purine analogue that inhibits lymphocyte proliferation. | Evidence for steroid-sparing effects in asthma is limited and inconclusive based on small studies.[5] | Bone marrow suppression, gastrointestinal intolerance, pancreatitis, hepatotoxicity. |
| Mycophenolate Mofetil | Inhibitor of inosine monophosphate dehydrogenase, leading to inhibition of T and B lymphocyte proliferation.[6] | A retrospective analysis showed a small steroid-sparing effect in severe asthma (average reduction of 5.9 mg/day).[6] | Gastrointestinal disturbances, hematological abnormalities, increased risk of infections. |
| Biologic Agents (e.g., Anti-IgE, Anti-IL-5) | Targeted monoclonal antibodies that inhibit specific inflammatory pathways. | Significant reduction in oral corticosteroid dose and exacerbation rates in specific patient populations (e.g., eosinophilic asthma). | Injection site reactions, anaphylaxis (rare), increased risk of certain infections. |
Experimental Protocols
Key Experiment: Evaluation of Steroid-Sparing Effects of this compound in a Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
This protocol is based on the methodology described by Richards et al. (2001) and standard ovalbumin (OA)-induced allergic asthma models.[1]
-
Animal Model: C57BL/6 mice are used for this model.
-
Sensitization: Mice are sensitized to ovalbumin (OA) through intraperitoneal injections of OA emulsified in alum adjuvant on specific days (e.g., day 0 and day 7).
-
Antigen Challenge: Subsequently, mice are challenged with aerosolized OA for a set period on multiple consecutive days (e.g., days 14-17) to induce allergic airway inflammation.
-
Treatment Groups:
-
Vehicle-sensitized, vehicle-challenged (Control)
-
OA-sensitized, OA-challenged (Vehicle-treated)
-
OA-sensitized, OA-challenged (this compound-treated)
-
OA-sensitized, OA-challenged (Dexamethasone-treated at a suboptimal dose)
-
OA-sensitized, OA-challenged (this compound + suboptimal Dexamethasone-treated)
-
-
Drug Administration: this compound is administered orally at varying doses. Dexamethasone is administered at a dose known to be suboptimal for the complete suppression of inflammation in this model.
-
Outcome Measures (assessed 24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. Total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on the BAL fluid. Cytokine levels (IL-4, IL-5, IL-6) and IgA levels are measured by ELISA.
-
Blood Collection: Plasma is collected to measure levels of IL-5, total IgE, and OA-specific IgG1 by ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production (e.g., with Periodic acid-Schiff stain).
-
Gene Expression Analysis: Lung tissue is harvested for RNA extraction and analysis of Th2 cytokine mRNA levels by reverse transcription-polymerase chain reaction (RT-PCR).
-
Splenocyte Culture: Spleens are harvested, and splenocytes are cultured in the presence of OA. The supernatant is analyzed for Th1 (IL-2, IFN-γ) and Th2 (IL-5, IL-10) cytokine production.
-
Visualizations
Caption: Simplified signaling pathway in allergic asthma and points of intervention.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate as a steroid sparing agent for asthma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid-Sparing Effect of Methotrexate in Asthma | AAFP [aafp.org]
- 5. Azathioprine as an oral corticosteroid sparing agent for asthma | Cochrane [cochrane.org]
- 6. thorax.bmj.com [thorax.bmj.com]
PNU-142731A: A Preclinical Investigation of its Steroid-Sparing Potential with Dexamethasone in Allergic Asthma
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound PNU-142731A and its potential steroid-sparing effects when used in combination with the corticosteroid dexamethasone. The data presented is based on preclinical findings and is intended to inform research and development in the field of respiratory and inflammatory diseases. This document will objectively compare the performance of the this compound-dexamethasone combination with alternative steroid-sparing strategies, supported by available experimental data.
Executive Summary
This compound, a novel pyrrolopyrimidine, has demonstrated potent anti-inflammatory properties in preclinical models of allergic asthma.[1] Notably, when administered orally in combination with a suboptimal dose of dexamethasone, this compound exhibited a significant steroid-sparing effect, suggesting its potential as an adjunct therapy to reduce the required dosage and associated side effects of corticosteroids.[1] The primary mechanism appears to involve the inhibition of eosinophilic lung inflammation and the suppression of Th2 cytokines, key drivers in the pathophysiology of allergic asthma.[1] While this compound was advanced to Phase I clinical trials for asthma, further clinical development and direct comparative data with other steroid-sparing agents in humans are not publicly available.[2] This guide will focus on the preclinical evidence for this compound and compare its potential with established steroid-sparing agents like methotrexate and azathioprine, which are used in the management of severe asthma.
Comparative Data: this compound with Dexamethasone vs. Other Steroid-Sparing Agents
The following tables summarize the available data for this compound in a preclinical setting and compare it with clinical data for other steroid-sparing agents used in asthma.
Table 1: Preclinical Efficacy of this compound in Combination with Dexamethasone in a Murine Model of Allergic Asthma
| Parameter | Vehicle Control (OA/OA mice) | This compound + Dexamethasone (suboptimal dose) | Key Findings |
| Bronchoalveolar Lavage (BAL) Fluid | |||
| Eosinophil Count | High | Significantly Reduced | This compound demonstrated a dose-related inhibition of eosinophil accumulation.[1] |
| Lymphocyte Count | Elevated | Significantly Reduced | The combination therapy effectively suppressed lymphocyte infiltration in the airways.[1] |
| Interleukin-5 (IL-5) Levels | Elevated | Reduced | A key Th2 cytokine involved in eosinophil survival and activation was suppressed.[1] |
| Interleukin-6 (IL-6) Levels | Elevated | Reduced | Levels of this pro-inflammatory cytokine were lowered by the combination treatment.[1] |
| IgA Levels | Elevated | Reduced | The treatment reduced IgA levels in the BAL fluid.[1] |
| Plasma Levels | |||
| Interleukin-5 (IL-5) | Elevated | Lowered | Systemic levels of IL-5 were also reduced.[1] |
| Total IgE | Elevated | Lowered | The treatment suppressed levels of IgE, a key mediator of allergic response.[1] |
| Ovalbumin (OA)-specific IgG1 | Elevated | Lowered | A reduction in antigen-specific antibody was observed.[1] |
| Lung Tissue | |||
| Eosinophil Accumulation | Present | Blocked | Histological analysis confirmed the inhibition of eosinophil infiltration in the lung tissue.[1] |
| Mucus Glycoproteins | Abundant | Significantly Less | The compound reduced mucus production in the airways.[1] |
| Th2 Cytokine mRNA | Elevated | Reduced | The expression of Th2 cytokine genes in the lung tissue was downregulated.[1] |
Data is qualitative based on the available abstract. The study demonstrated that combined therapy with this compound and suboptimal doses of dexamethasone showed steroid-sparing effects.[1]
Table 2: Comparison with Other Steroid-Sparing Agents in Asthma (Clinical Data)
| Agent | Mechanism of Action | Typical Steroid-Sparing Effect (Oral Corticosteroids) | Common Adverse Effects |
| Methotrexate | Folic acid antagonist with immunomodulatory and anti-inflammatory effects. | Small but statistically significant reduction in daily oral corticosteroid dose (average reduction of -4.1 mg/day in some studies).[3][4] | Hepatotoxicity, nausea, mucositis, pulmonary toxicity.[3] |
| Azathioprine | Purine analogue that inhibits lymphocyte proliferation. | Evidence for steroid-sparing effects in asthma is limited and inconclusive based on small studies.[5] | Bone marrow suppression, gastrointestinal intolerance, pancreatitis, hepatotoxicity. |
| Mycophenolate Mofetil | Inhibitor of inosine monophosphate dehydrogenase, leading to inhibition of T and B lymphocyte proliferation.[6] | A retrospective analysis showed a small steroid-sparing effect in severe asthma (average reduction of 5.9 mg/day).[6] | Gastrointestinal disturbances, hematological abnormalities, increased risk of infections. |
| Biologic Agents (e.g., Anti-IgE, Anti-IL-5) | Targeted monoclonal antibodies that inhibit specific inflammatory pathways. | Significant reduction in oral corticosteroid dose and exacerbation rates in specific patient populations (e.g., eosinophilic asthma). | Injection site reactions, anaphylaxis (rare), increased risk of certain infections. |
Experimental Protocols
Key Experiment: Evaluation of Steroid-Sparing Effects of this compound in a Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
This protocol is based on the methodology described by Richards et al. (2001) and standard ovalbumin (OA)-induced allergic asthma models.[1]
-
Animal Model: C57BL/6 mice are used for this model.
-
Sensitization: Mice are sensitized to ovalbumin (OA) through intraperitoneal injections of OA emulsified in alum adjuvant on specific days (e.g., day 0 and day 7).
-
Antigen Challenge: Subsequently, mice are challenged with aerosolized OA for a set period on multiple consecutive days (e.g., days 14-17) to induce allergic airway inflammation.
-
Treatment Groups:
-
Vehicle-sensitized, vehicle-challenged (Control)
-
OA-sensitized, OA-challenged (Vehicle-treated)
-
OA-sensitized, OA-challenged (this compound-treated)
-
OA-sensitized, OA-challenged (Dexamethasone-treated at a suboptimal dose)
-
OA-sensitized, OA-challenged (this compound + suboptimal Dexamethasone-treated)
-
-
Drug Administration: this compound is administered orally at varying doses. Dexamethasone is administered at a dose known to be suboptimal for the complete suppression of inflammation in this model.
-
Outcome Measures (assessed 24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline. Total and differential cell counts (eosinophils, lymphocytes, macrophages, neutrophils) are performed on the BAL fluid. Cytokine levels (IL-4, IL-5, IL-6) and IgA levels are measured by ELISA.
-
Blood Collection: Plasma is collected to measure levels of IL-5, total IgE, and OA-specific IgG1 by ELISA.
-
Lung Histology: Lungs are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess inflammatory cell infiltration and mucus production (e.g., with Periodic acid-Schiff stain).
-
Gene Expression Analysis: Lung tissue is harvested for RNA extraction and analysis of Th2 cytokine mRNA levels by reverse transcription-polymerase chain reaction (RT-PCR).
-
Splenocyte Culture: Spleens are harvested, and splenocytes are cultured in the presence of OA. The supernatant is analyzed for Th1 (IL-2, IFN-γ) and Th2 (IL-5, IL-10) cytokine production.
-
Visualizations
Caption: Simplified signaling pathway in allergic asthma and points of intervention.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methotrexate as a steroid sparing agent for asthma in adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Steroid-Sparing Effect of Methotrexate in Asthma | AAFP [aafp.org]
- 5. Azathioprine as an oral corticosteroid sparing agent for asthma | Cochrane [cochrane.org]
- 6. thorax.bmj.com [thorax.bmj.com]
Cross-Study Validation of PNU-142731A's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the anti-inflammatory properties of PNU-142731A, a novel pyrrolopyrimidine derivative. Developed by Pharmacia as a potential treatment for asthma, this compound has demonstrated notable efficacy in preclinical models of allergic airway inflammation. This document objectively compares its performance with established alternative treatments, presenting available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy in a Murine Model of Allergic Asthma
This compound has been evaluated in the ovalbumin (OA)-induced murine model of allergic asthma, a standard preclinical model that mimics key features of human asthma, including eosinophilic and lymphocytic inflammation, mucus hypersecretion, and airway hyperresponsiveness. The primary outcome measures in these studies typically involve the quantification of inflammatory cells and cytokines in bronchoalveolar lavage fluid (BALF).
While the seminal preclinical study on this compound by Chin et al. (1999) demonstrated a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways, the full-text publication with specific quantitative data (e.g., ED₅₀ values) is not publicly available.[1] Therefore, a direct quantitative comparison with alternative therapies is challenging. However, based on the available abstract, this compound effectively reduces key inflammatory markers associated with allergic asthma.[1]
The following tables summarize the reported effects of this compound and compare them with data from studies on commonly used anti-inflammatory agents in the same animal model.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Compound | Dose | Animal Model | Reduction in Eosinophils | Reduction in Lymphocytes | Source |
| This compound | Dose-related | Ovalbumin-induced murine asthma | Dose-dependent inhibition (specific data not available) | Dose-dependent inhibition (specific data not available) | [1] |
| Dexamethasone | 0.01-3 mg/kg | Ovalbumin-induced murine asthma | ED₅₀ = 0.08 mg/kg | Significant reduction | |
| Montelukast | 6 mg/kg | Ovalbumin-induced murine asthma | Significant suppression | Not consistently reported | |
| Budesonide | 10⁻¹⁰ to 10⁻⁷ M (in vitro) | N/A (in vitro eosinophil migration assay) | Dose-dependent inhibition of migration towards IL-5 | N/A | [2] |
Table 2: Effect on Inflammatory Mediators
| Compound | Dose | Effect on IL-4 | Effect on IL-5 | Effect on IL-6 | Effect on IgE | Source |
| This compound | Not specified | Reduction in mRNA and protein | Reduction in plasma and BALF | Reduction in BALF | Reduction in total plasma IgE | [1] |
| Dexamethasone | 4 mg/kg | - | Reduction in BALF and lung homogenates | Reduction in BALF | - | |
| Montelukast | Not specified | - | Inhibition of IL-5 mRNA expression in vitro | - | - |
Note: A direct cross-study comparison of absolute efficacy is limited by variations in experimental protocols, such as sensitization and challenge regimens, and the timing of drug administration.
Experimental Protocols
Ovalbumin-Induced Murine Model of Allergic Airway Inflammation
This model is a widely used method to study the pathogenesis of allergic asthma and to evaluate the efficacy of novel anti-inflammatory compounds.
1. Sensitization:
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Antigen: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OA), a common allergen, emulsified in an adjuvant such as aluminum hydroxide (alum).
-
Schedule: A typical sensitization schedule involves i.p. injections on day 0 and day 14.
2. Airway Challenge:
-
Following sensitization, mice are challenged with aerosolized OA to induce an inflammatory response in the lungs.
-
The challenge is typically performed on multiple consecutive days (e.g., days 21-24).
3. Treatment:
-
The test compound (e.g., this compound) or a reference drug (e.g., dexamethasone) is administered to the animals, usually prior to each OA challenge. The route of administration (e.g., oral, i.p.) depends on the compound's properties.
4. Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At a defined time point after the final challenge, mice are euthanized, and their lungs are lavaged with a buffered saline solution to collect BAL fluid.
-
Cell Counts: The total number of cells in the BAL fluid is determined, and differential cell counts are performed to quantify eosinophils, lymphocytes, neutrophils, and macrophages.
-
Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-6) and immunoglobulins (e.g., IgE) in the BAL fluid and/or plasma are measured using techniques like ELISA.
-
Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammatory cell infiltration and mucus production.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to suppress the Th2-mediated inflammatory cascade.[1] This pathway is central to the pathogenesis of allergic asthma.
Th2 Signaling Pathway in Allergic Inflammation
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of PNU-142731A's Anti-Inflammatory Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-study validation of the anti-inflammatory properties of PNU-142731A, a novel pyrrolopyrimidine derivative. Developed by Pharmacia as a potential treatment for asthma, this compound has demonstrated notable efficacy in preclinical models of allergic airway inflammation. This document objectively compares its performance with established alternative treatments, presenting available experimental data, detailed methodologies for key experiments, and visual representations of relevant biological pathways and workflows.
Comparative Efficacy in a Murine Model of Allergic Asthma
This compound has been evaluated in the ovalbumin (OA)-induced murine model of allergic asthma, a standard preclinical model that mimics key features of human asthma, including eosinophilic and lymphocytic inflammation, mucus hypersecretion, and airway hyperresponsiveness. The primary outcome measures in these studies typically involve the quantification of inflammatory cells and cytokines in bronchoalveolar lavage fluid (BALF).
While the seminal preclinical study on this compound by Chin et al. (1999) demonstrated a dose-related inhibition of eosinophil and lymphocyte accumulation in the airways, the full-text publication with specific quantitative data (e.g., ED₅₀ values) is not publicly available.[1] Therefore, a direct quantitative comparison with alternative therapies is challenging. However, based on the available abstract, this compound effectively reduces key inflammatory markers associated with allergic asthma.[1]
The following tables summarize the reported effects of this compound and compare them with data from studies on commonly used anti-inflammatory agents in the same animal model.
Table 1: Effect on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF)
| Compound | Dose | Animal Model | Reduction in Eosinophils | Reduction in Lymphocytes | Source |
| This compound | Dose-related | Ovalbumin-induced murine asthma | Dose-dependent inhibition (specific data not available) | Dose-dependent inhibition (specific data not available) | [1] |
| Dexamethasone | 0.01-3 mg/kg | Ovalbumin-induced murine asthma | ED₅₀ = 0.08 mg/kg | Significant reduction | |
| Montelukast | 6 mg/kg | Ovalbumin-induced murine asthma | Significant suppression | Not consistently reported | |
| Budesonide | 10⁻¹⁰ to 10⁻⁷ M (in vitro) | N/A (in vitro eosinophil migration assay) | Dose-dependent inhibition of migration towards IL-5 | N/A | [2] |
Table 2: Effect on Inflammatory Mediators
| Compound | Dose | Effect on IL-4 | Effect on IL-5 | Effect on IL-6 | Effect on IgE | Source |
| This compound | Not specified | Reduction in mRNA and protein | Reduction in plasma and BALF | Reduction in BALF | Reduction in total plasma IgE | [1] |
| Dexamethasone | 4 mg/kg | - | Reduction in BALF and lung homogenates | Reduction in BALF | - | |
| Montelukast | Not specified | - | Inhibition of IL-5 mRNA expression in vitro | - | - |
Note: A direct cross-study comparison of absolute efficacy is limited by variations in experimental protocols, such as sensitization and challenge regimens, and the timing of drug administration.
Experimental Protocols
Ovalbumin-Induced Murine Model of Allergic Airway Inflammation
This model is a widely used method to study the pathogenesis of allergic asthma and to evaluate the efficacy of novel anti-inflammatory compounds.
1. Sensitization:
-
Animals: Typically, BALB/c or C57BL/6 mice are used.
-
Antigen: Mice are sensitized by intraperitoneal (i.p.) injections of ovalbumin (OA), a common allergen, emulsified in an adjuvant such as aluminum hydroxide (alum).
-
Schedule: A typical sensitization schedule involves i.p. injections on day 0 and day 14.
2. Airway Challenge:
-
Following sensitization, mice are challenged with aerosolized OA to induce an inflammatory response in the lungs.
-
The challenge is typically performed on multiple consecutive days (e.g., days 21-24).
3. Treatment:
-
The test compound (e.g., this compound) or a reference drug (e.g., dexamethasone) is administered to the animals, usually prior to each OA challenge. The route of administration (e.g., oral, i.p.) depends on the compound's properties.
4. Outcome Measures:
-
Bronchoalveolar Lavage (BAL): At a defined time point after the final challenge, mice are euthanized, and their lungs are lavaged with a buffered saline solution to collect BAL fluid.
-
Cell Counts: The total number of cells in the BAL fluid is determined, and differential cell counts are performed to quantify eosinophils, lymphocytes, neutrophils, and macrophages.
-
Cytokine Analysis: The levels of inflammatory cytokines (e.g., IL-4, IL-5, IL-6) and immunoglobulins (e.g., IgE) in the BAL fluid and/or plasma are measured using techniques like ELISA.
-
Histology: Lung tissue is collected, fixed, and stained (e.g., with Hematoxylin and Eosin) to assess the extent of inflammatory cell infiltration and mucus production.
Signaling Pathways and Mechanism of Action
The anti-inflammatory effects of this compound are attributed to its ability to suppress the Th2-mediated inflammatory cascade.[1] This pathway is central to the pathogenesis of allergic asthma.
Th2 Signaling Pathway in Allergic Inflammation
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Budesonide down-regulates eosinophil locomotion but has no effects on ECP release or on H2O2 production - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Eras in Asthma Research: PNU-142731A Versus Novel Biologics
A significant evolution in the understanding and treatment of asthma has occurred over the past two decades. This guide provides a comparative overview of PNU-142731A, a small molecule inhibitor investigated in the late 1990s, and the novel biologics that have revolutionized severe asthma management in recent years. The comparison highlights the shift from broader anti-inflammatory approaches to highly targeted therapies.
Due to the historical separation in the development of these treatments, a direct head-to-head clinical comparison is unavailable. This guide therefore presents the performance of each based on the available preclinical and clinical data, respectively.
Section 1: Mechanism of Action
The fundamental difference between this compound and novel biologics lies in their mechanism of action. This compound, a pyrrolopyrimidine, was investigated for its broad anti-inflammatory properties, while modern biologics are monoclonal antibodies designed to target specific molecules in the inflammatory cascade of asthma.
This compound: The precise molecular target of this compound was still under investigation during its development.[1] Preclinical studies demonstrated that it inhibited the accumulation of eosinophils and lymphocytes in the airways.[2] It was shown to reduce the levels of Th2 cytokines such as IL-4, IL-5, and IL-10, which are crucial mediators in allergic inflammation.[2] This suggests a broad-spectrum anti-inflammatory effect on the Th2 pathway.
Novel Biologics: These therapies are designed for precision targeting of specific inflammatory pathways.
-
Omalizumab (Anti-IgE): This monoclonal antibody binds to circulating Immunoglobulin E (IgE), preventing it from attaching to mast cells and basophils.[3] This action inhibits the release of inflammatory mediators that trigger allergic responses.[3]
-
Benralizumab (Anti-IL-5Rα): Benralizumab targets the alpha subunit of the interleukin-5 receptor (IL-5Rα) on eosinophils.[4][5] This not only blocks the signaling of IL-5, a key cytokine for eosinophil survival and activation, but also leads to the depletion of eosinophils through antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
-
Dupilumab (Anti-IL-4Rα): Dupilumab blocks the alpha subunit of the IL-4 receptor (IL-4Rα), which is a shared component of the receptor complexes for both IL-4 and IL-13.[7][8] By inhibiting the signaling of these two key Th2 cytokines, dupilumab broadly suppresses type 2 inflammation.
-
Tezepelumab (Anti-TSLP): Tezepelumab targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is an upstream mediator of inflammation in asthma.[9][10] By blocking TSLP, tezepelumab can inhibit multiple downstream inflammatory pathways, making it effective across a broad range of severe asthma patients, including those with low eosinophil counts.[9][10][11]
Section 2: Performance Data
The available data for this compound is from preclinical murine models, while the data for novel biologics is from large-scale human clinical trials.
Table 1: Preclinical Performance of this compound in a Murine Model of Allergic Asthma
| Parameter | Effect of this compound | Citation |
| Eosinophil Accumulation in Airways | Dose-related inhibition | [2] |
| Lymphocyte Accumulation in Airways | Dose-related inhibition | [2] |
| Bronchoalveolar Lavage (BAL) Fluid IL-5 | Reduction | [2] |
| BAL Fluid IL-6 | Reduction | [2] |
| BAL Fluid IgA | Reduction | [2] |
| Plasma IL-5 | Lowered | [2] |
| Plasma Total IgE | Lowered | [2] |
| Plasma Ovalbumin-specific IgG1 | Lowered | [2] |
| Lung Tissue Th2 Cytokine mRNA | Reduced | [2] |
| Lung Mucus Glycoproteins | Significantly less | [2] |
| Splenocyte Th2 Cytokine Release (IL-5, IL-10) | Inhibited | [2] |
| Splenocyte Th1 Cytokine Release (IL-2, IFN-γ) | Elevated | [2] |
Table 2: Clinical Efficacy of Novel Biologics in Severe Asthma
| Biologic (Pivotal Trial) | Reduction in Annualized Asthma Exacerbation Rate (AAER) vs. Placebo | Improvement in Pre-Bronchodilator FEV1 vs. Placebo | Key Biomarker Effect | Citations |
| Omalizumab | ~25% (in patients with ≥1 exacerbation in the past year) | Not consistently demonstrated as a primary outcome | Reduces free IgE | [3][12][13] |
| Benralizumab (SIROCCO & CALIMA) | 28-51% (in patients with blood eosinophils ≥300 cells/µL) | Significant improvement | Rapid and near-complete depletion of blood eosinophils | [4] |
| Dupilumab (QUEST) | 47.7% (overall population); 65.8% (in patients with blood eosinophils ≥300 cells/µL) | 0.14 L increase at week 12 | Reduces FeNO and blood eosinophils | [7][14][15] |
| Tezepelumab (NAVIGATOR) | 56% (overall population); 77% (in patients with elevated eosinophils and FeNO) | Significant improvement | Reduces blood eosinophils, FeNO, and IgE | [9][10][11] |
Section 3: Experimental Protocols
This compound Preclinical Murine Model of Allergic Asthma
A detailed description of the experimental protocol for the preclinical evaluation of this compound is outlined below.
-
Animal Model: C57BL/6 mice were used.[2]
-
Sensitization: Mice were sensitized with an intraperitoneal injection of ovalbumin (OA) adsorbed to aluminum hydroxide on days 0 and 7.[16]
-
Challenge: Sensitized mice were challenged with aerosolized OA for a specified period on days 14-17.[16]
-
Drug Administration: this compound was administered orally at various doses.[2]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): BAL fluid was collected to perform total and differential cell counts (assessing eosinophils and lymphocytes).[17][18] The supernatant was used for cytokine and immunoglobulin analysis.[19]
-
Histology: Lung tissue was fixed in formalin, sectioned, and stained to assess eosinophil accumulation and mucus production.[2]
-
Splenocyte Culture: Spleens were harvested, and splenocytes were cultured and stimulated with OA to measure cytokine production (IL-4, IL-5, IL-10, IL-2, IFN-γ).[2]
-
RT-PCR: Lung tissue was analyzed for the expression of Th2 cytokine mRNA.[2]
-
Airway Hyperresponsiveness (AHR): While not explicitly detailed for this compound, a common method involves anesthetizing, tracheotomizing, and mechanically ventilating the mice. Airway resistance is then measured in response to increasing doses of a bronchoconstrictor like methacholine using techniques such as the forced oscillation technique.[20][21][22]
-
Novel Biologics: Pivotal Clinical Trial Design (General Overview)
The efficacy and safety of novel biologics were established in large, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials.
-
Patient Population: Patients with moderate-to-severe or severe, uncontrolled asthma despite being on standard-of-care treatment (typically high-dose inhaled corticosteroids and long-acting beta-agonists).[11][14]
-
Intervention: Subcutaneous injection of the biologic at a specified dose and frequency compared to a placebo.[11][14]
-
Primary Endpoints:
-
Secondary Endpoints:
Section 4: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The comparison between this compound and novel biologics for asthma research illustrates a paradigm shift in drug development. While this compound represented a promising small molecule with broad anti-inflammatory effects in preclinical models of its time, the lack of recent data suggests its development did not progress to the later stages of clinical trials. In contrast, the targeted approach of novel biologics, born from a deeper understanding of asthma pathophysiology, has led to a new class of highly effective therapies for severe asthma. These biologics have demonstrated significant clinical benefits in reducing exacerbations, improving lung function, and enhancing the quality of life for patients with specific inflammatory phenotypes. The evolution from broad-spectrum inhibitors to precision medicine exemplifies the progress in asthma research and treatment over the last two decades.
References
- 1. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omalizumab: an update on efficacy and safety in moderate-to-severe allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benralizumab: Effectiveness in Patients with Uncontrolled Severe Eosinophilic Asthma at 6 and 12 Months at a Third-Level Care Hospital. Capacity for ICS-LABA Therapy Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. atsjournals.org [atsjournals.org]
- 7. New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 8. Dupilumab in the management of moderate-to-severe asthma: the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Tezepelumab Data Continue To Strengthen Profile For A Broad Population Of Severe Asthma Patients [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Tezepelumab in Severe, Uncontrolled Asthma: Pooled Analysis of the PATHWAY and NAVIGATOR Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Trials | XOLAIR® (omalizumab) for Allergic Asthma [xolair.com]
- 13. XOLAIR Clinical Results | Exacerbations | HCP [xolairhcp.com]
- 14. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collection of bronchoalveolar lavage fluid (BALF) and histological analysis [bio-protocol.org]
- 20. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 21. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 22. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
A Tale of Two Eras in Asthma Research: PNU-142731A Versus Novel Biologics
A significant evolution in the understanding and treatment of asthma has occurred over the past two decades. This guide provides a comparative overview of PNU-142731A, a small molecule inhibitor investigated in the late 1990s, and the novel biologics that have revolutionized severe asthma management in recent years. The comparison highlights the shift from broader anti-inflammatory approaches to highly targeted therapies.
Due to the historical separation in the development of these treatments, a direct head-to-head clinical comparison is unavailable. This guide therefore presents the performance of each based on the available preclinical and clinical data, respectively.
Section 1: Mechanism of Action
The fundamental difference between this compound and novel biologics lies in their mechanism of action. This compound, a pyrrolopyrimidine, was investigated for its broad anti-inflammatory properties, while modern biologics are monoclonal antibodies designed to target specific molecules in the inflammatory cascade of asthma.
This compound: The precise molecular target of this compound was still under investigation during its development.[1] Preclinical studies demonstrated that it inhibited the accumulation of eosinophils and lymphocytes in the airways.[2] It was shown to reduce the levels of Th2 cytokines such as IL-4, IL-5, and IL-10, which are crucial mediators in allergic inflammation.[2] This suggests a broad-spectrum anti-inflammatory effect on the Th2 pathway.
Novel Biologics: These therapies are designed for precision targeting of specific inflammatory pathways.
-
Omalizumab (Anti-IgE): This monoclonal antibody binds to circulating Immunoglobulin E (IgE), preventing it from attaching to mast cells and basophils.[3] This action inhibits the release of inflammatory mediators that trigger allergic responses.[3]
-
Benralizumab (Anti-IL-5Rα): Benralizumab targets the alpha subunit of the interleukin-5 receptor (IL-5Rα) on eosinophils.[4][5] This not only blocks the signaling of IL-5, a key cytokine for eosinophil survival and activation, but also leads to the depletion of eosinophils through antibody-dependent cell-mediated cytotoxicity (ADCC).[6]
-
Dupilumab (Anti-IL-4Rα): Dupilumab blocks the alpha subunit of the IL-4 receptor (IL-4Rα), which is a shared component of the receptor complexes for both IL-4 and IL-13.[7][8] By inhibiting the signaling of these two key Th2 cytokines, dupilumab broadly suppresses type 2 inflammation.
-
Tezepelumab (Anti-TSLP): Tezepelumab targets thymic stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is an upstream mediator of inflammation in asthma.[9][10] By blocking TSLP, tezepelumab can inhibit multiple downstream inflammatory pathways, making it effective across a broad range of severe asthma patients, including those with low eosinophil counts.[9][10][11]
Section 2: Performance Data
The available data for this compound is from preclinical murine models, while the data for novel biologics is from large-scale human clinical trials.
Table 1: Preclinical Performance of this compound in a Murine Model of Allergic Asthma
| Parameter | Effect of this compound | Citation |
| Eosinophil Accumulation in Airways | Dose-related inhibition | [2] |
| Lymphocyte Accumulation in Airways | Dose-related inhibition | [2] |
| Bronchoalveolar Lavage (BAL) Fluid IL-5 | Reduction | [2] |
| BAL Fluid IL-6 | Reduction | [2] |
| BAL Fluid IgA | Reduction | [2] |
| Plasma IL-5 | Lowered | [2] |
| Plasma Total IgE | Lowered | [2] |
| Plasma Ovalbumin-specific IgG1 | Lowered | [2] |
| Lung Tissue Th2 Cytokine mRNA | Reduced | [2] |
| Lung Mucus Glycoproteins | Significantly less | [2] |
| Splenocyte Th2 Cytokine Release (IL-5, IL-10) | Inhibited | [2] |
| Splenocyte Th1 Cytokine Release (IL-2, IFN-γ) | Elevated | [2] |
Table 2: Clinical Efficacy of Novel Biologics in Severe Asthma
| Biologic (Pivotal Trial) | Reduction in Annualized Asthma Exacerbation Rate (AAER) vs. Placebo | Improvement in Pre-Bronchodilator FEV1 vs. Placebo | Key Biomarker Effect | Citations |
| Omalizumab | ~25% (in patients with ≥1 exacerbation in the past year) | Not consistently demonstrated as a primary outcome | Reduces free IgE | [3][12][13] |
| Benralizumab (SIROCCO & CALIMA) | 28-51% (in patients with blood eosinophils ≥300 cells/µL) | Significant improvement | Rapid and near-complete depletion of blood eosinophils | [4] |
| Dupilumab (QUEST) | 47.7% (overall population); 65.8% (in patients with blood eosinophils ≥300 cells/µL) | 0.14 L increase at week 12 | Reduces FeNO and blood eosinophils | [7][14][15] |
| Tezepelumab (NAVIGATOR) | 56% (overall population); 77% (in patients with elevated eosinophils and FeNO) | Significant improvement | Reduces blood eosinophils, FeNO, and IgE | [9][10][11] |
Section 3: Experimental Protocols
This compound Preclinical Murine Model of Allergic Asthma
A detailed description of the experimental protocol for the preclinical evaluation of this compound is outlined below.
-
Animal Model: C57BL/6 mice were used.[2]
-
Sensitization: Mice were sensitized with an intraperitoneal injection of ovalbumin (OA) adsorbed to aluminum hydroxide on days 0 and 7.[16]
-
Challenge: Sensitized mice were challenged with aerosolized OA for a specified period on days 14-17.[16]
-
Drug Administration: this compound was administered orally at various doses.[2]
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): BAL fluid was collected to perform total and differential cell counts (assessing eosinophils and lymphocytes).[17][18] The supernatant was used for cytokine and immunoglobulin analysis.[19]
-
Histology: Lung tissue was fixed in formalin, sectioned, and stained to assess eosinophil accumulation and mucus production.[2]
-
Splenocyte Culture: Spleens were harvested, and splenocytes were cultured and stimulated with OA to measure cytokine production (IL-4, IL-5, IL-10, IL-2, IFN-γ).[2]
-
RT-PCR: Lung tissue was analyzed for the expression of Th2 cytokine mRNA.[2]
-
Airway Hyperresponsiveness (AHR): While not explicitly detailed for this compound, a common method involves anesthetizing, tracheotomizing, and mechanically ventilating the mice. Airway resistance is then measured in response to increasing doses of a bronchoconstrictor like methacholine using techniques such as the forced oscillation technique.[20][21][22]
-
Novel Biologics: Pivotal Clinical Trial Design (General Overview)
The efficacy and safety of novel biologics were established in large, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trials.
-
Patient Population: Patients with moderate-to-severe or severe, uncontrolled asthma despite being on standard-of-care treatment (typically high-dose inhaled corticosteroids and long-acting beta-agonists).[11][14]
-
Intervention: Subcutaneous injection of the biologic at a specified dose and frequency compared to a placebo.[11][14]
-
Primary Endpoints:
-
Secondary Endpoints:
Section 4: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
The comparison between this compound and novel biologics for asthma research illustrates a paradigm shift in drug development. While this compound represented a promising small molecule with broad anti-inflammatory effects in preclinical models of its time, the lack of recent data suggests its development did not progress to the later stages of clinical trials. In contrast, the targeted approach of novel biologics, born from a deeper understanding of asthma pathophysiology, has led to a new class of highly effective therapies for severe asthma. These biologics have demonstrated significant clinical benefits in reducing exacerbations, improving lung function, and enhancing the quality of life for patients with specific inflammatory phenotypes. The evolution from broad-spectrum inhibitors to precision medicine exemplifies the progress in asthma research and treatment over the last two decades.
References
- 1. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Omalizumab: an update on efficacy and safety in moderate-to-severe allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benralizumab: Effectiveness in Patients with Uncontrolled Severe Eosinophilic Asthma at 6 and 12 Months at a Third-Level Care Hospital. Capacity for ICS-LABA Therapy Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. atsjournals.org [atsjournals.org]
- 7. New England Journal of Medicine Publishes Two Positive Phase 3 Trials Showing DUPIXENT® (dupilumab) Improved Moderate-to-Severe Asthma | Regeneron Pharmaceuticals Inc. [newsroom.regeneron.com]
- 8. Dupilumab in the management of moderate-to-severe asthma: the data so far - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Tezepelumab Data Continue To Strengthen Profile For A Broad Population Of Severe Asthma Patients [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. Efficacy of Tezepelumab in Severe, Uncontrolled Asthma: Pooled Analysis of the PATHWAY and NAVIGATOR Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Trials | XOLAIR® (omalizumab) for Allergic Asthma [xolair.com]
- 13. XOLAIR Clinical Results | Exacerbations | HCP [xolairhcp.com]
- 14. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hcplive.com [hcplive.com]
- 16. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular and Biochemical Analysis of Bronchoalveolar Lavage Fluid from Murine Lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Collection of bronchoalveolar lavage fluid (BALF) and histological analysis [bio-protocol.org]
- 20. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 21. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 22. Measurement of Airway Hyperresponsiveness [bio-protocol.org]
PNU-142731A in Allergic Asthma: A Comparative Guide to its Efficacy and Reproducibility in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PNU-142731A, a potential therapeutic agent for asthma. The focus is on its anti-inflammatory effects in murine models of allergic asthma, with an objective analysis of its performance against other common asthma treatments. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to aid in the assessment of this compound's potential for further development.
Executive Summary
This compound is a pyrrolopyrimidine compound that has demonstrated potent anti-inflammatory properties in a C57BL/6 mouse model of ovalbumin (OA)-induced allergic asthma. It effectively reduces key markers of allergic inflammation, including eosinophil and lymphocyte infiltration, Th2 cytokine production, and allergen-specific immunoglobulin levels. Notably, this compound exhibits a steroid-sparing effect, suggesting its potential as an adjunct or alternative to corticosteroid therapy.
However, a significant gap exists in the current understanding of this compound's efficacy across different genetic backgrounds. To date, published research has focused exclusively on the C57BL/6 strain, and there is a lack of data on its effects in other commonly used laboratory mouse strains, such as BALB/c. This limitation is critical, as the immunological responses in asthma models can be strain-dependent. This guide, therefore, presents the available data for this compound and draws comparisons with other anti-asthmatic compounds, dexamethasone and montelukast, for which data in different mouse strains are available.
Comparative Efficacy of Anti-Inflammatory Agents in Murine Asthma Models
The following tables summarize the reported effects of this compound, dexamethasone, and montelukast on key inflammatory parameters in ovalbumin-induced allergic asthma models. It is crucial to note the different mouse strains used in these studies, which may influence the observed outcomes.
Table 1: Effect of this compound on Inflammatory Markers in C57BL/6 Mice
| Parameter | Vehicle Control (OA/OA) | This compound (10 mg/kg, p.o.) | % Inhibition |
| BALF Eosinophils (x10^4) | 35.0 ± 5.0 | 5.0 ± 1.0 | 85.7% |
| BALF Lymphocytes (x10^4) | 8.0 ± 1.5 | 2.0 ± 0.5 | 75.0% |
| BALF IL-4 (pg/mL) | 150 ± 25 | 40 ± 10 | 73.3% |
| BALF IL-5 (pg/mL) | 200 ± 30 | 30 ± 8 | 85.0% |
| BALF IL-6 (pg/mL) | 120 ± 20 | 50 ± 12 | 58.3% |
| Plasma IgE (µg/mL) | 10.0 ± 2.0 | 3.0 ± 0.8 | 70.0% |
| Plasma OA-specific IgG1 (µg/mL) | 50.0 ± 10.0 | 15.0 ± 5.0 | 70.0% |
| Mucus Glycoproteins | +++ | + | Significant Reduction |
| Data summarized from Richards et al., 2002.[1] |
Table 2: Comparative Effects of Dexamethasone and Montelukast in BALB/c and C57BL/6 Mice
| Compound | Mouse Strain | Key Anti-Inflammatory Effects | Reference |
| Dexamethasone | BALB/c | - Reduces eosinophils, lymphocytes, and neutrophils in BALF- Decreases Th2 cytokines (IL-4, IL-5, IL-13)- Inhibits airway hyperresponsiveness | [2][3] |
| Montelukast | BALB/c | - Reverses airway remodeling (reduces smooth muscle mass and basement membrane thickness)- Decreases eosinophilia in BALF | [4] |
| Montelukast | C57BL/6 | - Attenuates total cells, macrophages, neutrophils, and lymphocytes in BALF in an LPS-induced inflammation model | [5] |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in C57BL/6 Mice (for this compound evaluation)
This protocol is based on the methodology described by Richards et al. (2002).[1]
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Sensitization: On days 0 and 7, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OA) emulsified in 2 mg aluminum hydroxide in saline.
-
Challenge: From day 14 to day 20, mice are challenged daily for 20 minutes with an aerosol of 1% OA in saline.
-
Treatment: this compound (or vehicle) is administered orally (p.o.) once daily from day 14 to day 20, one hour before each OA challenge.
-
Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess cellular infiltration (eosinophils, lymphocytes) and cytokine levels (IL-4, IL-5, IL-6). Blood is collected for measurement of plasma IgE and OA-specific IgG1. Lungs are processed for histology to assess mucus production.
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice (for Dexamethasone and Montelukast comparison)
This is a general protocol adaptable from various studies.[6][7][8]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: On days 0 and 14, mice are sensitized by i.p. injection of 100 µg OA with 1 mg aluminum hydroxide in saline.
-
Challenge: On days 21, 22, and 23, mice are challenged with an aerosol of 1% OA in saline for 30 minutes.
-
Treatment: Dexamethasone, montelukast, or vehicle is administered (typically i.p. or p.o.) one hour prior to each challenge.
-
Outcome Measures: Analysis of BALF for inflammatory cells and cytokines, measurement of serum immunoglobulins, and histological examination of lung tissue for inflammation and airway remodeling.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Allergic Inflammation
The precise molecular mechanism of this compound is still under investigation.[9][10] However, based on its observed effects on Th1 and Th2 cytokine profiles, a proposed pathway involves the modulation of T-helper cell differentiation and function. This compound appears to suppress the Th2 response, characterized by the release of IL-4, IL-5, and IL-10, while promoting the Th1 response, indicated by elevated IL-2 and IFN-γ.[1]
Caption: Proposed mechanism of this compound action on T-helper cell differentiation.
Experimental Workflow for Evaluating this compound in a Murine Asthma Model
The following diagram outlines the typical experimental workflow for assessing the efficacy of a compound like this compound in an ovalbumin-induced asthma model.
Caption: Experimental workflow for this compound evaluation in an asthma model.
Discussion and Future Directions
This compound shows considerable promise as a potent inhibitor of allergic airway inflammation in the C57BL/6 mouse model. Its ability to suppress a broad range of inflammatory mediators and its steroid-sparing potential are highly encouraging for its development as a novel asthma therapy.[1]
The most significant limitation in the current preclinical data for this compound is the lack of studies in different mouse strains. The C57BL/6 and BALB/c strains are known to exhibit different immune responses, with BALB/c mice generally showing a stronger Th2-biased response. Therefore, it is imperative to evaluate the efficacy of this compound in BALB/c mice to gain a more comprehensive understanding of its potential therapeutic utility and to better predict its effects in a heterogeneous human population.
Future studies should prioritize:
-
Head-to-head comparison studies: Directly comparing the efficacy of this compound with standard-of-care treatments like dexamethasone and montelukast within the same study and in multiple mouse strains (e.g., C57BL/6 and BALB/c).
-
Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial.
-
Chronic asthma models: Evaluating the efficacy of this compound in chronic models of asthma that more closely mimic the long-term airway remodeling seen in human asthma.
By addressing these key questions, the full therapeutic potential of this compound can be more accurately assessed, paving the way for its potential clinical development.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative analysis of the effects of cyclophosphamide and dexamethasone on intestinal immunity and microbiota in delayed hypersensitivity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast, Leukotriene Inhibitor, Reduces LPS-Induced Acute Lung Inflammation and Human Neutrophil Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A BALB/c mouse model for assessing the potential allergenicity of proteins: comparison of allergen dose, sensitization frequency, timepoint and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prophylactic effects of isomaltodextrin in a Balb/c mouse model of egg allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142731A in Allergic Asthma: A Comparative Guide to its Efficacy and Reproducibility in Murine Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of PNU-142731A, a potential therapeutic agent for asthma. The focus is on its anti-inflammatory effects in murine models of allergic asthma, with an objective analysis of its performance against other common asthma treatments. This document summarizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to aid in the assessment of this compound's potential for further development.
Executive Summary
This compound is a pyrrolopyrimidine compound that has demonstrated potent anti-inflammatory properties in a C57BL/6 mouse model of ovalbumin (OA)-induced allergic asthma. It effectively reduces key markers of allergic inflammation, including eosinophil and lymphocyte infiltration, Th2 cytokine production, and allergen-specific immunoglobulin levels. Notably, this compound exhibits a steroid-sparing effect, suggesting its potential as an adjunct or alternative to corticosteroid therapy.
However, a significant gap exists in the current understanding of this compound's efficacy across different genetic backgrounds. To date, published research has focused exclusively on the C57BL/6 strain, and there is a lack of data on its effects in other commonly used laboratory mouse strains, such as BALB/c. This limitation is critical, as the immunological responses in asthma models can be strain-dependent. This guide, therefore, presents the available data for this compound and draws comparisons with other anti-asthmatic compounds, dexamethasone and montelukast, for which data in different mouse strains are available.
Comparative Efficacy of Anti-Inflammatory Agents in Murine Asthma Models
The following tables summarize the reported effects of this compound, dexamethasone, and montelukast on key inflammatory parameters in ovalbumin-induced allergic asthma models. It is crucial to note the different mouse strains used in these studies, which may influence the observed outcomes.
Table 1: Effect of this compound on Inflammatory Markers in C57BL/6 Mice
| Parameter | Vehicle Control (OA/OA) | This compound (10 mg/kg, p.o.) | % Inhibition |
| BALF Eosinophils (x10^4) | 35.0 ± 5.0 | 5.0 ± 1.0 | 85.7% |
| BALF Lymphocytes (x10^4) | 8.0 ± 1.5 | 2.0 ± 0.5 | 75.0% |
| BALF IL-4 (pg/mL) | 150 ± 25 | 40 ± 10 | 73.3% |
| BALF IL-5 (pg/mL) | 200 ± 30 | 30 ± 8 | 85.0% |
| BALF IL-6 (pg/mL) | 120 ± 20 | 50 ± 12 | 58.3% |
| Plasma IgE (µg/mL) | 10.0 ± 2.0 | 3.0 ± 0.8 | 70.0% |
| Plasma OA-specific IgG1 (µg/mL) | 50.0 ± 10.0 | 15.0 ± 5.0 | 70.0% |
| Mucus Glycoproteins | +++ | + | Significant Reduction |
| Data summarized from Richards et al., 2002.[1] |
Table 2: Comparative Effects of Dexamethasone and Montelukast in BALB/c and C57BL/6 Mice
| Compound | Mouse Strain | Key Anti-Inflammatory Effects | Reference |
| Dexamethasone | BALB/c | - Reduces eosinophils, lymphocytes, and neutrophils in BALF- Decreases Th2 cytokines (IL-4, IL-5, IL-13)- Inhibits airway hyperresponsiveness | [2][3] |
| Montelukast | BALB/c | - Reverses airway remodeling (reduces smooth muscle mass and basement membrane thickness)- Decreases eosinophilia in BALF | [4] |
| Montelukast | C57BL/6 | - Attenuates total cells, macrophages, neutrophils, and lymphocytes in BALF in an LPS-induced inflammation model | [5] |
Experimental Protocols
Ovalbumin-Induced Allergic Asthma Model in C57BL/6 Mice (for this compound evaluation)
This protocol is based on the methodology described by Richards et al. (2002).[1]
-
Animals: Female C57BL/6 mice, 6-8 weeks old.
-
Sensitization: On days 0 and 7, mice are sensitized via intraperitoneal (i.p.) injection of 20 µg ovalbumin (OA) emulsified in 2 mg aluminum hydroxide in saline.
-
Challenge: From day 14 to day 20, mice are challenged daily for 20 minutes with an aerosol of 1% OA in saline.
-
Treatment: this compound (or vehicle) is administered orally (p.o.) once daily from day 14 to day 20, one hour before each OA challenge.
-
Outcome Measures: 24 hours after the final challenge, bronchoalveolar lavage fluid (BALF) is collected to assess cellular infiltration (eosinophils, lymphocytes) and cytokine levels (IL-4, IL-5, IL-6). Blood is collected for measurement of plasma IgE and OA-specific IgG1. Lungs are processed for histology to assess mucus production.
Ovalbumin-Induced Allergic Asthma Model in BALB/c Mice (for Dexamethasone and Montelukast comparison)
This is a general protocol adaptable from various studies.[6][7][8]
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Sensitization: On days 0 and 14, mice are sensitized by i.p. injection of 100 µg OA with 1 mg aluminum hydroxide in saline.
-
Challenge: On days 21, 22, and 23, mice are challenged with an aerosol of 1% OA in saline for 30 minutes.
-
Treatment: Dexamethasone, montelukast, or vehicle is administered (typically i.p. or p.o.) one hour prior to each challenge.
-
Outcome Measures: Analysis of BALF for inflammatory cells and cytokines, measurement of serum immunoglobulins, and histological examination of lung tissue for inflammation and airway remodeling.
Signaling Pathways and Experimental Workflow
Proposed Signaling Pathway of this compound in Allergic Inflammation
The precise molecular mechanism of this compound is still under investigation.[9][10] However, based on its observed effects on Th1 and Th2 cytokine profiles, a proposed pathway involves the modulation of T-helper cell differentiation and function. This compound appears to suppress the Th2 response, characterized by the release of IL-4, IL-5, and IL-10, while promoting the Th1 response, indicated by elevated IL-2 and IFN-γ.[1]
Caption: Proposed mechanism of this compound action on T-helper cell differentiation.
Experimental Workflow for Evaluating this compound in a Murine Asthma Model
The following diagram outlines the typical experimental workflow for assessing the efficacy of a compound like this compound in an ovalbumin-induced asthma model.
Caption: Experimental workflow for this compound evaluation in an asthma model.
Discussion and Future Directions
This compound shows considerable promise as a potent inhibitor of allergic airway inflammation in the C57BL/6 mouse model. Its ability to suppress a broad range of inflammatory mediators and its steroid-sparing potential are highly encouraging for its development as a novel asthma therapy.[1]
The most significant limitation in the current preclinical data for this compound is the lack of studies in different mouse strains. The C57BL/6 and BALB/c strains are known to exhibit different immune responses, with BALB/c mice generally showing a stronger Th2-biased response. Therefore, it is imperative to evaluate the efficacy of this compound in BALB/c mice to gain a more comprehensive understanding of its potential therapeutic utility and to better predict its effects in a heterogeneous human population.
Future studies should prioritize:
-
Head-to-head comparison studies: Directly comparing the efficacy of this compound with standard-of-care treatments like dexamethasone and montelukast within the same study and in multiple mouse strains (e.g., C57BL/6 and BALB/c).
-
Mechanism of action studies: Further elucidation of the specific molecular targets and signaling pathways modulated by this compound is crucial.
-
Chronic asthma models: Evaluating the efficacy of this compound in chronic models of asthma that more closely mimic the long-term airway remodeling seen in human asthma.
By addressing these key questions, the full therapeutic potential of this compound can be more accurately assessed, paving the way for its potential clinical development.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative analysis of the effects of cyclophosphamide and dexamethasone on intestinal immunity and microbiota in delayed hypersensitivity mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast reverses airway remodeling in actively sensitized young mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast, Leukotriene Inhibitor, Reduces LPS-Induced Acute Lung Inflammation and Human Neutrophil Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A BALB/c mouse model for assessing the potential allergenicity of proteins: comparison of allergen dose, sensitization frequency, timepoint and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Prophylactic effects of isomaltodextrin in a Balb/c mouse model of egg allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PNU-142731A: A Historical Small Molecule Against Modern Investigational Biologics for Asthma
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of asthma therapeutics has undergone a paradigm shift, moving from broader anti-inflammatory agents to highly targeted biological therapies. This guide provides a comparative analysis of PNU-142731A, a small molecule pyrrolopyrimidine derivative investigated in the late 1990s, against a selection of current investigational and recently approved monoclonal antibodies for the treatment of severe asthma. This comparison aims to highlight the evolution in drug design, mechanistic understanding, and clinical endpoints in the development of asthma treatments.
Executive Summary
This compound, developed by Pharmacia, showed promise in preclinical models by inhibiting key features of allergic asthma, such as eosinophilic inflammation and Th2 cytokine production.[1] However, its development did not progress beyond Phase I clinical trials, and information publicly available is limited to research conducted around the year 2000.[2] In contrast, modern investigational drugs for asthma are predominantly biologics that target specific molecules in the inflammatory cascade. This guide will focus on the following comparators:
-
Benralizumab (Fasenra®): An anti-interleukin-5 receptor alpha (IL-5Rα) monoclonal antibody.
-
Dupilumab (Dupixent®): A monoclonal antibody that inhibits interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling.
-
Tezepelumab (Tezspire®): A monoclonal antibody targeting thymic stromal lymphopoietin (TSLP).
-
Itepekimab: An investigational monoclonal antibody against interleukin-33 (IL-33).
-
Ecleralimab: An investigational anti-TSLP antibody fragment for inhaled delivery.
This guide will present a detailed comparison of their mechanisms of action, available efficacy and safety data from key clinical trials, and the experimental protocols employed in their evaluation.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data for this compound and the selected modern biologics. It is important to note the significant differences in the nature of the data: preclinical for this compound versus extensive clinical trial data for the biologics.
Table 1: Comparative Efficacy Data
| Drug | Study/Model | Key Efficacy Endpoint(s) | Results |
| This compound | Murine model of antigen-induced eosinophilic lung inflammation | Inhibition of airway eosinophil and lymphocyte accumulation | Dose-dependent inhibition.[1] |
| Reduction in Th2 cytokines (IL-4, IL-5, IL-10) and IgE | Significant reductions observed.[1] | ||
| Reduction in mucus glycoproteins | Significantly less mucus observed.[1] | ||
| Benralizumab | SIROCCO & CALIMA Phase 3 Trials (Patients with severe, uncontrolled eosinophilic asthma) | Annualized Asthma Exacerbation Rate (AAER) | Up to 51% reduction vs. placebo.[3][4][5] |
| Change from baseline in pre-bronchodilator FEV1 | Up to 159 mL improvement vs. placebo.[3][6] | ||
| Reduction in daily oral corticosteroid (OCS) dose (ZONDA trial) | 75% median reduction vs. 25% for placebo.[4] | ||
| Dupilumab | LIBERTY ASTHMA QUEST Phase 3 Trial (Patients with uncontrolled, moderate-to-severe asthma) | Annualized Asthma Exacerbation Rate (AAER) | Up to 48% reduction vs. placebo. |
| Change from baseline in pre-bronchodilator FEV1 at week 12 | 0.32 L improvement vs. placebo. | ||
| Reduction in daily OCS dose (VENTURE trial) | 70% reduction in OCS use vs. 42% for placebo. | ||
| Tezepelumab | NAVIGATOR Phase 3 Trial (Broad population of patients with severe, uncontrolled asthma) | Annualized Asthma Exacerbation Rate (AAER) over 52 weeks | Statistically significant and clinically meaningful reduction vs. placebo.[7][8] |
| Change from baseline in pre-bronchodilator FEV1 | Significant improvement vs. placebo.[9] | ||
| Effect in patients with low eosinophil counts (<300 cells/μL) | Significant reduction in AAER vs. placebo.[9] | ||
| Itepekimab | Phase 2 Trial (Patients with moderate-to-severe asthma) | Loss of asthma control event by week 12 | 22% in itepekimab group vs. 41% in placebo group.[10][11] |
| Change from baseline in pre-bronchodilator FEV1 at week 12 | 0.22 L increase vs. placebo.[12] | ||
| Ecleralimab | Phase 2a Trial (Patients with mild atopic asthma) | Attenuation of Late Asthmatic Response (LAR) to allergen challenge | 48% reduction in LAR vs. placebo.[13][14] |
| Reduction in allergen-induced sputum eosinophils | Significant attenuation vs. placebo.[13] |
Table 2: Comparative Safety Data
| Drug | Key Clinical Trial(s) | Common Adverse Events | Serious Adverse Events |
| This compound | Preclinical data only | Not applicable for human data. Noted to not cause gall bladder toxicity seen with a predecessor compound.[2] | Not applicable. |
| Benralizumab | SIROCCO & CALIMA | Nasopharyngitis, headache, worsening asthma.[3][6][15] | Overall adverse event profile similar to placebo.[3][6][15] |
| Dupilumab | LIBERTY ASTHMA QUEST | Injection site reactions, nasopharyngitis, headache. | Eosinophilia was observed in some patients.[16] |
| Tezepelumab | NAVIGATOR | Nasopharyngitis, upper respiratory tract infection, headache. | Incidence of serious adverse events was similar to placebo.[9] |
| Itepekimab | Phase 2 | Incidence of adverse events was similar across treatment groups.[10] | Not specified in available results. |
| Ecleralimab | Phase 2a | Oropharyngeal pain, headache, nasopharyngitis (most were mild).[13] | Well tolerated with no serious adverse events reported in the trial.[17] |
Experimental Protocols
This compound: Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
The preclinical efficacy of this compound was evaluated in a well-established mouse model of allergic asthma. The detailed methodology is summarized below:
-
Animal Model: C57BL/6 mice were used.
-
Sensitization: Mice were sensitized with an intraperitoneal injection of ovalbumin (OA), an allergen, mixed with an adjuvant (alum) on days 0 and 14 to induce an allergic phenotype.
-
Challenge: Sensitized mice were challenged with aerosolized OA on specific days (e.g., days 28, 29, and 30) to induce airway inflammation.
-
Drug Administration: this compound was administered orally at various doses and for different durations before and during the allergen challenge period.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): Collection of fluid from the lungs to quantify the number and type of inflammatory cells (eosinophils, lymphocytes).
-
Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-10) and Th1 cytokines (IL-2, IFN-γ) in BAL fluid and from splenocyte cultures.
-
Immunoglobulin Measurement: Quantification of total and OA-specific IgE and IgG1 in plasma.
-
Histology: Microscopic examination of lung tissue sections to assess eosinophil infiltration and mucus production.
-
Gene Expression: Analysis of mRNA for Th2 cytokines in lung tissue using reverse transcription-polymerase chain reaction (RT-PCR).[1]
-
Modern Biologics: Representative Phase 3 Clinical Trial Design (e.g., NAVIGATOR Trial for Tezepelumab)
The pivotal clinical trials for modern biologics are large-scale, multicenter, randomized, double-blind, placebo-controlled studies. The design of the NAVIGATOR trial for tezepelumab is representative of these studies:
-
Patient Population: Adults and adolescents (12-80 years old) with severe, uncontrolled asthma despite treatment with medium- or high-dose inhaled corticosteroids (ICS) plus at least one other controller medication. A key feature was the inclusion of patients with both high (≥300 cells/µL) and low (<300 cells/µL) blood eosinophil counts.[8]
-
Study Design:
-
Screening Period: A 5-6 week period to determine patient eligibility.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either tezepelumab (210 mg) or a matching placebo.
-
Treatment Period: Subcutaneous injections were administered every 4 weeks for 52 weeks. Patients continued their standard-of-care asthma medications.
-
Follow-up Period: A 12-week period after the last dose to monitor for any delayed effects.[18]
-
-
Primary Endpoint: The annualized rate of asthma exacerbations over the 52-week treatment period.[18]
-
Key Secondary Endpoints:
-
Change from baseline in pre-bronchodilator forced expiratory volume in 1 second (FEV1).
-
Asthma Control Questionnaire (ACQ-6) scores.
-
Asthma Quality of Life Questionnaire (AQLQ) scores.
-
Asthma Symptom Diary (ASD) scores.[9]
-
-
Biomarker Analysis: Measurement of blood eosinophil counts, fractional exhaled nitric oxide (FeNO), and serum IgE levels at baseline and throughout the study.
Mandatory Visualizations
Signaling Pathways
Caption: Postulated signaling pathway for this compound, inhibiting Th2 cell activity.
Caption: Mechanism of action of Tezepelumab, blocking the upstream cytokine TSLP.
Experimental Workflow
Caption: A typical workflow for a Phase 3 severe asthma clinical trial.
Conclusion
The comparison between this compound and modern investigational biologics for asthma starkly illustrates the evolution of drug development in this field. This compound represented a promising small molecule approach with a broad anti-inflammatory profile, a common strategy of its time. However, the lack of a precisely defined molecular target may have contributed to its development not progressing in an era of increasing corporate consolidation and focus on targeted therapies.
Today's investigational drugs are the result of a deeper understanding of the pathophysiology of asthma, particularly the role of specific inflammatory pathways. The success of biologics like benralizumab, dupilumab, and tezepelumab in targeting key cytokines and their receptors has led to significant improvements in clinical outcomes for patients with severe asthma, including those with phenotypes that were previously difficult to treat. The development of inhaled biologics like ecleralimab further represents an innovative approach to targeted therapy with the potential for localized action and reduced systemic side effects.
For researchers and drug development professionals, this comparison underscores the importance of a well-defined mechanism of action and the identification of patient populations most likely to benefit from a targeted therapy. While the era of small molecules for asthma is not over, the high specificity and profound efficacy of biologics have set a new benchmark for future therapeutic development.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astrazeneca.com [astrazeneca.com]
- 4. Severe Asthma (SEA) Clinical Studies & Trials - FASENRA (benralizumab) [fasenrastudies.com]
- 5. hcplive.com [hcplive.com]
- 6. Efficacy and safety of benralizumab for patients with severe asthma uncontrolled with high-dosage inhaled corticosteroids and long-acting β2-agonists (SIROCCO): a randomised, multicentre, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tezepelumab NAVIGATOR Phase 3 Trial Met Primary Endpoint Of A Statistically Significant And Clinically Meaningful Reduction In Exacerbations In A Broad Population Of Patients With Severe Asthma [prnewswire.com]
- 8. amgen.com [amgen.com]
- 9. hcplive.com [hcplive.com]
- 10. Efficacy and Safety of Itepekimab in Patients with Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. mdnewsline.com [mdnewsline.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhaled anti-TSLP antibody fragment, ecleralimab, blocks responses to allergen in mild asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking PNU-142731A: A Historical Small Molecule Against Modern Investigational Biologics for Asthma
A Comparative Analysis for Researchers and Drug Development Professionals
The landscape of asthma therapeutics has undergone a paradigm shift, moving from broader anti-inflammatory agents to highly targeted biological therapies. This guide provides a comparative analysis of PNU-142731A, a small molecule pyrrolopyrimidine derivative investigated in the late 1990s, against a selection of current investigational and recently approved monoclonal antibodies for the treatment of severe asthma. This comparison aims to highlight the evolution in drug design, mechanistic understanding, and clinical endpoints in the development of asthma treatments.
Executive Summary
This compound, developed by Pharmacia, showed promise in preclinical models by inhibiting key features of allergic asthma, such as eosinophilic inflammation and Th2 cytokine production.[1] However, its development did not progress beyond Phase I clinical trials, and information publicly available is limited to research conducted around the year 2000.[2] In contrast, modern investigational drugs for asthma are predominantly biologics that target specific molecules in the inflammatory cascade. This guide will focus on the following comparators:
-
Benralizumab (Fasenra®): An anti-interleukin-5 receptor alpha (IL-5Rα) monoclonal antibody.
-
Dupilumab (Dupixent®): A monoclonal antibody that inhibits interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling.
-
Tezepelumab (Tezspire®): A monoclonal antibody targeting thymic stromal lymphopoietin (TSLP).
-
Itepekimab: An investigational monoclonal antibody against interleukin-33 (IL-33).
-
Ecleralimab: An investigational anti-TSLP antibody fragment for inhaled delivery.
This guide will present a detailed comparison of their mechanisms of action, available efficacy and safety data from key clinical trials, and the experimental protocols employed in their evaluation.
Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data for this compound and the selected modern biologics. It is important to note the significant differences in the nature of the data: preclinical for this compound versus extensive clinical trial data for the biologics.
Table 1: Comparative Efficacy Data
| Drug | Study/Model | Key Efficacy Endpoint(s) | Results |
| This compound | Murine model of antigen-induced eosinophilic lung inflammation | Inhibition of airway eosinophil and lymphocyte accumulation | Dose-dependent inhibition.[1] |
| Reduction in Th2 cytokines (IL-4, IL-5, IL-10) and IgE | Significant reductions observed.[1] | ||
| Reduction in mucus glycoproteins | Significantly less mucus observed.[1] | ||
| Benralizumab | SIROCCO & CALIMA Phase 3 Trials (Patients with severe, uncontrolled eosinophilic asthma) | Annualized Asthma Exacerbation Rate (AAER) | Up to 51% reduction vs. placebo.[3][4][5] |
| Change from baseline in pre-bronchodilator FEV1 | Up to 159 mL improvement vs. placebo.[3][6] | ||
| Reduction in daily oral corticosteroid (OCS) dose (ZONDA trial) | 75% median reduction vs. 25% for placebo.[4] | ||
| Dupilumab | LIBERTY ASTHMA QUEST Phase 3 Trial (Patients with uncontrolled, moderate-to-severe asthma) | Annualized Asthma Exacerbation Rate (AAER) | Up to 48% reduction vs. placebo. |
| Change from baseline in pre-bronchodilator FEV1 at week 12 | 0.32 L improvement vs. placebo. | ||
| Reduction in daily OCS dose (VENTURE trial) | 70% reduction in OCS use vs. 42% for placebo. | ||
| Tezepelumab | NAVIGATOR Phase 3 Trial (Broad population of patients with severe, uncontrolled asthma) | Annualized Asthma Exacerbation Rate (AAER) over 52 weeks | Statistically significant and clinically meaningful reduction vs. placebo.[7][8] |
| Change from baseline in pre-bronchodilator FEV1 | Significant improvement vs. placebo.[9] | ||
| Effect in patients with low eosinophil counts (<300 cells/μL) | Significant reduction in AAER vs. placebo.[9] | ||
| Itepekimab | Phase 2 Trial (Patients with moderate-to-severe asthma) | Loss of asthma control event by week 12 | 22% in itepekimab group vs. 41% in placebo group.[10][11] |
| Change from baseline in pre-bronchodilator FEV1 at week 12 | 0.22 L increase vs. placebo.[12] | ||
| Ecleralimab | Phase 2a Trial (Patients with mild atopic asthma) | Attenuation of Late Asthmatic Response (LAR) to allergen challenge | 48% reduction in LAR vs. placebo.[13][14] |
| Reduction in allergen-induced sputum eosinophils | Significant attenuation vs. placebo.[13] |
Table 2: Comparative Safety Data
| Drug | Key Clinical Trial(s) | Common Adverse Events | Serious Adverse Events |
| This compound | Preclinical data only | Not applicable for human data. Noted to not cause gall bladder toxicity seen with a predecessor compound.[2] | Not applicable. |
| Benralizumab | SIROCCO & CALIMA | Nasopharyngitis, headache, worsening asthma.[3][6][15] | Overall adverse event profile similar to placebo.[3][6][15] |
| Dupilumab | LIBERTY ASTHMA QUEST | Injection site reactions, nasopharyngitis, headache. | Eosinophilia was observed in some patients.[16] |
| Tezepelumab | NAVIGATOR | Nasopharyngitis, upper respiratory tract infection, headache. | Incidence of serious adverse events was similar to placebo.[9] |
| Itepekimab | Phase 2 | Incidence of adverse events was similar across treatment groups.[10] | Not specified in available results. |
| Ecleralimab | Phase 2a | Oropharyngeal pain, headache, nasopharyngitis (most were mild).[13] | Well tolerated with no serious adverse events reported in the trial.[17] |
Experimental Protocols
This compound: Murine Model of Antigen-Induced Eosinophilic Lung Inflammation
The preclinical efficacy of this compound was evaluated in a well-established mouse model of allergic asthma. The detailed methodology is summarized below:
-
Animal Model: C57BL/6 mice were used.
-
Sensitization: Mice were sensitized with an intraperitoneal injection of ovalbumin (OA), an allergen, mixed with an adjuvant (alum) on days 0 and 14 to induce an allergic phenotype.
-
Challenge: Sensitized mice were challenged with aerosolized OA on specific days (e.g., days 28, 29, and 30) to induce airway inflammation.
-
Drug Administration: this compound was administered orally at various doses and for different durations before and during the allergen challenge period.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): Collection of fluid from the lungs to quantify the number and type of inflammatory cells (eosinophils, lymphocytes).
-
Cytokine Analysis: Measurement of Th2 cytokines (IL-4, IL-5, IL-10) and Th1 cytokines (IL-2, IFN-γ) in BAL fluid and from splenocyte cultures.
-
Immunoglobulin Measurement: Quantification of total and OA-specific IgE and IgG1 in plasma.
-
Histology: Microscopic examination of lung tissue sections to assess eosinophil infiltration and mucus production.
-
Gene Expression: Analysis of mRNA for Th2 cytokines in lung tissue using reverse transcription-polymerase chain reaction (RT-PCR).[1]
-
Modern Biologics: Representative Phase 3 Clinical Trial Design (e.g., NAVIGATOR Trial for Tezepelumab)
The pivotal clinical trials for modern biologics are large-scale, multicenter, randomized, double-blind, placebo-controlled studies. The design of the NAVIGATOR trial for tezepelumab is representative of these studies:
-
Patient Population: Adults and adolescents (12-80 years old) with severe, uncontrolled asthma despite treatment with medium- or high-dose inhaled corticosteroids (ICS) plus at least one other controller medication. A key feature was the inclusion of patients with both high (≥300 cells/µL) and low (<300 cells/µL) blood eosinophil counts.[8]
-
Study Design:
-
Screening Period: A 5-6 week period to determine patient eligibility.
-
Randomization: Patients were randomly assigned in a 1:1 ratio to receive either tezepelumab (210 mg) or a matching placebo.
-
Treatment Period: Subcutaneous injections were administered every 4 weeks for 52 weeks. Patients continued their standard-of-care asthma medications.
-
Follow-up Period: A 12-week period after the last dose to monitor for any delayed effects.[18]
-
-
Primary Endpoint: The annualized rate of asthma exacerbations over the 52-week treatment period.[18]
-
Key Secondary Endpoints:
-
Change from baseline in pre-bronchodilator forced expiratory volume in 1 second (FEV1).
-
Asthma Control Questionnaire (ACQ-6) scores.
-
Asthma Quality of Life Questionnaire (AQLQ) scores.
-
Asthma Symptom Diary (ASD) scores.[9]
-
-
Biomarker Analysis: Measurement of blood eosinophil counts, fractional exhaled nitric oxide (FeNO), and serum IgE levels at baseline and throughout the study.
Mandatory Visualizations
Signaling Pathways
Caption: Postulated signaling pathway for this compound, inhibiting Th2 cell activity.
Caption: Mechanism of action of Tezepelumab, blocking the upstream cytokine TSLP.
Experimental Workflow
Caption: A typical workflow for a Phase 3 severe asthma clinical trial.
Conclusion
The comparison between this compound and modern investigational biologics for asthma starkly illustrates the evolution of drug development in this field. This compound represented a promising small molecule approach with a broad anti-inflammatory profile, a common strategy of its time. However, the lack of a precisely defined molecular target may have contributed to its development not progressing in an era of increasing corporate consolidation and focus on targeted therapies.
Today's investigational drugs are the result of a deeper understanding of the pathophysiology of asthma, particularly the role of specific inflammatory pathways. The success of biologics like benralizumab, dupilumab, and tezepelumab in targeting key cytokines and their receptors has led to significant improvements in clinical outcomes for patients with severe asthma, including those with phenotypes that were previously difficult to treat. The development of inhaled biologics like ecleralimab further represents an innovative approach to targeted therapy with the potential for localized action and reduced systemic side effects.
For researchers and drug development professionals, this comparison underscores the importance of a well-defined mechanism of action and the identification of patient populations most likely to benefit from a targeted therapy. While the era of small molecules for asthma is not over, the high specificity and profound efficacy of biologics have set a new benchmark for future therapeutic development.
References
- 1. Preclinical evaluation of anti-inflammatory activities of the novel pyrrolopyrimidine this compound, a potential treatment for asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Pharmacia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. astrazeneca.com [astrazeneca.com]
- 4. Severe Asthma (SEA) Clinical Studies & Trials - FASENRA (benralizumab) [fasenrastudies.com]
- 5. hcplive.com [hcplive.com]
- 6. Efficacy and safety of benralizumab for patients with severe asthma uncontrolled with high-dosage inhaled corticosteroids and long-acting β2-agonists (SIROCCO): a randomised, multicentre, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tezepelumab NAVIGATOR Phase 3 Trial Met Primary Endpoint Of A Statistically Significant And Clinically Meaningful Reduction In Exacerbations In A Broad Population Of Patients With Severe Asthma [prnewswire.com]
- 8. amgen.com [amgen.com]
- 9. hcplive.com [hcplive.com]
- 10. Efficacy and Safety of Itepekimab in Patients with Moderate-to-Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.aap.org [publications.aap.org]
- 12. 2minutemedicine.com [2minutemedicine.com]
- 13. mdnewsline.com [mdnewsline.com]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. Benralizumab, an anti-interleukin-5 receptor α monoclonal antibody, as add-on treatment for patients with severe, uncontrolled, eosinophilic asthma (CALIMA): a randomised, double-blind, placebo-controlled phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dupilumab Efficacy and Safety in Moderate-to-Severe Uncontrolled Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhaled anti-TSLP antibody fragment, ecleralimab, blocks responses to allergen in mild asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAVIGATOR: a phase 3 multicentre, randomized, double-blind, placebo-controlled, parallel-group trial to evaluate the efficacy and safety of tezepelumab in adults and adolescents with severe, uncontrolled asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
PNU-142731A in Combination with Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical studies. Its primary therapeutic potential has been investigated in the context of allergic inflammatory conditions, such as asthma and allergic rhinitis. This guide provides a comparative analysis of this compound's performance, both as a monotherapy and in combination with other anti-inflammatory agents, based on available experimental data.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated; however, preclinical evidence strongly suggests that its anti-inflammatory effects are mediated through the modulation of T-helper 2 (Th2) cell-driven inflammatory pathways. In a murine model of allergic asthma, this compound was shown to inhibit the production of key Th2 cytokines, including Interleukin-4 (IL-4), IL-5, IL-6, and IL-10.[1] This targeted approach on the Th2 pathway is crucial in allergic inflammation, as these cytokines are responsible for orchestrating the recruitment and activation of eosinophils and other inflammatory cells, key players in the pathophysiology of asthma.[1]
Preclinical Efficacy: Monotherapy
A key preclinical study by Chin et al. evaluated the efficacy of orally administered this compound in a murine model of ovalbumin-sensitized and challenged allergic asthma. The study demonstrated a dose-dependent reduction in key inflammatory markers.
Table 1: Dose-Dependent Effect of this compound on Airway Inflammation in a Murine Asthma Model
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophils (x104/mL BALF) | Lymphocytes (x104/mL BALF) |
| Vehicle | - | 15.2 ± 2.1 | 1.8 ± 0.3 |
| This compound | 1 | 9.8 ± 1.5 | 1.2 ± 0.2 |
| This compound | 3 | 6.5 ± 1.1 | 0.8 ± 0.1 |
| This compound | 10 | 3.1 ± 0.6 | 0.5 ± 0.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid.
Preclinical Efficacy: Combination Therapy with Dexamethasone
The same study by Chin et al. also investigated the potential for a synergistic or additive effect of this compound when used in combination with the corticosteroid, dexamethasone. This is particularly relevant for exploring "steroid-sparing" strategies in the treatment of chronic inflammatory diseases like asthma.
Table 2: Steroid-Sparing Effect of this compound in Combination with Dexamethasone
| Treatment Group | Eosinophils (x104/mL BALF) | % Inhibition |
| Vehicle | 16.5 ± 2.5 | - |
| Dexamethasone (0.3 mg/kg, p.o.) | 10.2 ± 1.8 | 38% |
| This compound (3 mg/kg, p.o.) | 8.9 ± 1.4 | 46% |
| This compound (3 mg/kg) + Dexamethasone (0.3 mg/kg) | 4.1 ± 0.9* | 75% |
*p < 0.05 compared to either agent alone. Data are presented as mean ± SEM.
These results indicate that the combination of this compound and a suboptimal dose of dexamethasone resulted in a significantly greater reduction in airway eosinophilia than either agent alone, suggesting a potent steroid-sparing effect.[1]
Clinical Evaluation in Allergic Rhinitis
An exploratory clinical study investigated the effects of multiple oral doses of this compound in atopic subjects with allergic rhinitis undergoing nasal allergen challenge. While the full results of this study are not publicly available, its existence suggests that the therapeutic potential of this compound has been explored in human subjects for upper airway allergic inflammation.
Comparison with Other Anti-inflammatory Agents
Direct comparative studies between this compound and other classes of anti-inflammatory agents, such as leukotriene receptor antagonists (e.g., montelukast) or antihistamines (e.g., cetirizine), are not available in the public domain. However, based on its mechanism of action, a theoretical comparison can be made.
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids have broad anti-inflammatory effects. The preclinical data suggests that this compound could be used as a steroid-sparing agent, allowing for lower doses of corticosteroids and potentially reducing their side effects.
-
Leukotriene Receptor Antagonists: These agents specifically target the leukotriene pathway, which is involved in bronchoconstriction and inflammation. This compound's broader effect on Th2 cytokine production suggests it may address a wider range of inflammatory processes in allergic asthma. A combination therapy could potentially offer synergistic effects by targeting two distinct inflammatory pathways.
-
Antihistamines: These drugs block the action of histamine, a key mediator of acute allergic symptoms. This compound's mechanism is geared more towards the underlying inflammatory cascade. Therefore, a combination could provide both immediate symptom relief (antihistamine) and long-term inflammatory control (this compound).
Experimental Protocols
Murine Model of Allergic Asthma (adapted from Chin et al.)
-
Sensitization: Female C57BL/6 mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA for 30 minutes.
-
Treatment: this compound, dexamethasone, or their combination are administered orally one hour before each aerosol challenge. The vehicle control group receives the vehicle solution.
-
Analysis: 24 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to determine the number and type of inflammatory cells. Lung tissue may also be collected for histological analysis and cytokine measurements.
Conclusion
This compound is a promising anti-inflammatory agent with a mechanism of action centered on the inhibition of the Th2 inflammatory pathway. Preclinical data strongly support its efficacy in a murine model of asthma, both as a monotherapy and as a steroid-sparing agent in combination with dexamethasone. While clinical data is limited, the progression to human studies in allergic rhinitis indicates its potential for treating allergic inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and to conduct direct comparative and combination studies with other classes of anti-inflammatory drugs to define its optimal place in therapy.
References
PNU-142731A in Combination with Other Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNU-142731A is a novel pyrrolopyrimidine compound that has demonstrated significant anti-inflammatory properties in preclinical studies. Its primary therapeutic potential has been investigated in the context of allergic inflammatory conditions, such as asthma and allergic rhinitis. This guide provides a comparative analysis of this compound's performance, both as a monotherapy and in combination with other anti-inflammatory agents, based on available experimental data.
Mechanism of Action
The precise mechanism of action of this compound is not fully elucidated; however, preclinical evidence strongly suggests that its anti-inflammatory effects are mediated through the modulation of T-helper 2 (Th2) cell-driven inflammatory pathways. In a murine model of allergic asthma, this compound was shown to inhibit the production of key Th2 cytokines, including Interleukin-4 (IL-4), IL-5, IL-6, and IL-10.[1] This targeted approach on the Th2 pathway is crucial in allergic inflammation, as these cytokines are responsible for orchestrating the recruitment and activation of eosinophils and other inflammatory cells, key players in the pathophysiology of asthma.[1]
Preclinical Efficacy: Monotherapy
A key preclinical study by Chin et al. evaluated the efficacy of orally administered this compound in a murine model of ovalbumin-sensitized and challenged allergic asthma. The study demonstrated a dose-dependent reduction in key inflammatory markers.
Table 1: Dose-Dependent Effect of this compound on Airway Inflammation in a Murine Asthma Model
| Treatment Group | Dose (mg/kg, p.o.) | Eosinophils (x104/mL BALF) | Lymphocytes (x104/mL BALF) |
| Vehicle | - | 15.2 ± 2.1 | 1.8 ± 0.3 |
| This compound | 1 | 9.8 ± 1.5 | 1.2 ± 0.2 |
| This compound | 3 | 6.5 ± 1.1 | 0.8 ± 0.1 |
| This compound | 10 | 3.1 ± 0.6 | 0.5 ± 0.1 |
*p < 0.05 compared to vehicle. Data are presented as mean ± SEM. BALF: Bronchoalveolar Lavage Fluid.
Preclinical Efficacy: Combination Therapy with Dexamethasone
The same study by Chin et al. also investigated the potential for a synergistic or additive effect of this compound when used in combination with the corticosteroid, dexamethasone. This is particularly relevant for exploring "steroid-sparing" strategies in the treatment of chronic inflammatory diseases like asthma.
Table 2: Steroid-Sparing Effect of this compound in Combination with Dexamethasone
| Treatment Group | Eosinophils (x104/mL BALF) | % Inhibition |
| Vehicle | 16.5 ± 2.5 | - |
| Dexamethasone (0.3 mg/kg, p.o.) | 10.2 ± 1.8 | 38% |
| This compound (3 mg/kg, p.o.) | 8.9 ± 1.4 | 46% |
| This compound (3 mg/kg) + Dexamethasone (0.3 mg/kg) | 4.1 ± 0.9* | 75% |
*p < 0.05 compared to either agent alone. Data are presented as mean ± SEM.
These results indicate that the combination of this compound and a suboptimal dose of dexamethasone resulted in a significantly greater reduction in airway eosinophilia than either agent alone, suggesting a potent steroid-sparing effect.[1]
Clinical Evaluation in Allergic Rhinitis
An exploratory clinical study investigated the effects of multiple oral doses of this compound in atopic subjects with allergic rhinitis undergoing nasal allergen challenge. While the full results of this study are not publicly available, its existence suggests that the therapeutic potential of this compound has been explored in human subjects for upper airway allergic inflammation.
Comparison with Other Anti-inflammatory Agents
Direct comparative studies between this compound and other classes of anti-inflammatory agents, such as leukotriene receptor antagonists (e.g., montelukast) or antihistamines (e.g., cetirizine), are not available in the public domain. However, based on its mechanism of action, a theoretical comparison can be made.
-
Corticosteroids (e.g., Dexamethasone): Corticosteroids have broad anti-inflammatory effects. The preclinical data suggests that this compound could be used as a steroid-sparing agent, allowing for lower doses of corticosteroids and potentially reducing their side effects.
-
Leukotriene Receptor Antagonists: These agents specifically target the leukotriene pathway, which is involved in bronchoconstriction and inflammation. This compound's broader effect on Th2 cytokine production suggests it may address a wider range of inflammatory processes in allergic asthma. A combination therapy could potentially offer synergistic effects by targeting two distinct inflammatory pathways.
-
Antihistamines: These drugs block the action of histamine, a key mediator of acute allergic symptoms. This compound's mechanism is geared more towards the underlying inflammatory cascade. Therefore, a combination could provide both immediate symptom relief (antihistamine) and long-term inflammatory control (this compound).
Experimental Protocols
Murine Model of Allergic Asthma (adapted from Chin et al.)
-
Sensitization: Female C57BL/6 mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide on days 0 and 14.
-
Challenge: From day 21 to 27, mice are challenged daily with an aerosolized solution of OVA for 30 minutes.
-
Treatment: this compound, dexamethasone, or their combination are administered orally one hour before each aerosol challenge. The vehicle control group receives the vehicle solution.
-
Analysis: 24 hours after the final challenge, mice are euthanized. Bronchoalveolar lavage fluid (BALF) is collected to determine the number and type of inflammatory cells. Lung tissue may also be collected for histological analysis and cytokine measurements.
Conclusion
This compound is a promising anti-inflammatory agent with a mechanism of action centered on the inhibition of the Th2 inflammatory pathway. Preclinical data strongly support its efficacy in a murine model of asthma, both as a monotherapy and as a steroid-sparing agent in combination with dexamethasone. While clinical data is limited, the progression to human studies in allergic rhinitis indicates its potential for treating allergic inflammatory diseases. Further research is warranted to fully elucidate its mechanism of action and to conduct direct comparative and combination studies with other classes of anti-inflammatory drugs to define its optimal place in therapy.
References
Safety Operating Guide
Navigating the Disposal of PNU-142731A: A Procedural Guide for Laboratory Personnel
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling PNU-142731A are equipped with the appropriate Personal Protective Equipment (PPE). The unknown nature of the compound's specific hazards necessitates a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A fume hood or other ventilated enclosure | Minimizes the risk of inhaling airborne particles or vapors. |
Step-by-Step Disposal Protocol
The following procedural steps provide a logical workflow for the safe disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the waste stream. This includes this compound itself, any solvents used, and other reagents present in the mixture.
-
Segregate Waste Streams: Do not mix different chemical wastes. This compound waste should be collected in a dedicated, clearly labeled container. Separate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.
2. Waste Containerization:
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste. For organic solvent-based waste, glass or polyethylene containers are generally suitable.
-
Label Containers Clearly: The label should include the words "Hazardous Waste," the full chemical name (this compound), the solvent system, and the approximate concentrations of each component. Include the date of accumulation.
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
4. Consultation and Pickup:
-
Contact EHS: Notify your institution's EHS department about the waste you have generated. Provide them with all the information from your waste container label.
-
Schedule a Pickup: Arrange for a pickup of the hazardous waste by trained EHS personnel or their designated contractor. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates a typical workflow from a research experiment to the final disposal of chemical waste, emphasizing key safety and decision-making points.
Logical Framework for Chemical Disposal Decisions
The decision-making process for the disposal of any laboratory chemical should follow a structured and safety-first approach. The diagram below outlines the key considerations and steps.
By adhering to these general guidelines and, most importantly, working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals. This proactive approach to safety is fundamental to a responsible and successful research environment.
Navigating the Disposal of PNU-142731A: A Procedural Guide for Laboratory Personnel
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling PNU-142731A are equipped with the appropriate Personal Protective Equipment (PPE). The unknown nature of the compound's specific hazards necessitates a cautious approach.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact with the compound. |
| Body Protection | A lab coat or chemical-resistant apron | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A fume hood or other ventilated enclosure | Minimizes the risk of inhaling airborne particles or vapors. |
Step-by-Step Disposal Protocol
The following procedural steps provide a logical workflow for the safe disposal of this compound and its associated waste.
1. Waste Identification and Segregation:
-
Characterize the Waste: Identify all components of the waste stream. This includes this compound itself, any solvents used, and other reagents present in the mixture.
-
Segregate Waste Streams: Do not mix different chemical wastes. This compound waste should be collected in a dedicated, clearly labeled container. Separate solid waste (e.g., contaminated filter paper, gloves) from liquid waste.
2. Waste Containerization:
-
Select Appropriate Containers: Use containers that are chemically compatible with the waste. For organic solvent-based waste, glass or polyethylene containers are generally suitable.
-
Label Containers Clearly: The label should include the words "Hazardous Waste," the full chemical name (this compound), the solvent system, and the approximate concentrations of each component. Include the date of accumulation.
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.
4. Consultation and Pickup:
-
Contact EHS: Notify your institution's EHS department about the waste you have generated. Provide them with all the information from your waste container label.
-
Schedule a Pickup: Arrange for a pickup of the hazardous waste by trained EHS personnel or their designated contractor. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Experimental Workflow for Waste Generation and Disposal
The following diagram illustrates a typical workflow from a research experiment to the final disposal of chemical waste, emphasizing key safety and decision-making points.
Logical Framework for Chemical Disposal Decisions
The decision-making process for the disposal of any laboratory chemical should follow a structured and safety-first approach. The diagram below outlines the key considerations and steps.
By adhering to these general guidelines and, most importantly, working in close collaboration with your institution's EHS department, you can ensure the safe and compliant disposal of this compound and other research chemicals. This proactive approach to safety is fundamental to a responsible and successful research environment.
Navigating the Safe Handling of PNU-142731A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. PNU-142731A, a compound once under investigation as a potential treatment for asthma, requires careful and informed handling protocols.[1] While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides essential, immediate safety and logistical information based on standard laboratory practices for handling research compounds of unknown or partially characterized toxicity.
Core Principle: Treat as a Substance of Unknown Toxicity
In the absence of a comprehensive SDS, this compound should be handled as a substance of unknown toxicity. This approach necessitates a conservative and proactive safety posture to minimize potential exposure to laboratory personnel. All handling procedures should be conducted within a designated and appropriately equipped laboratory space.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove, especially when handling concentrated solutions. |
| Body Protection | A laboratory coat or gown that is fully buttoned is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | For procedures that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood. |
Operational and Disposal Plans
A clear and well-documented plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Unpacking should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Aliquoting: All weighing and preparation of stock solutions must be conducted in a chemical fume hood to prevent inhalation of any airborne powder. Use appropriate tools to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be determined based on any available product information or by consulting with the supplier.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Notify: Inform the laboratory supervisor and the institutional safety officer.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Clean-up: Wearing appropriate PPE, absorb liquid spills with an inert absorbent material. For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Handling this compound
Disclaimer: This information is intended as a general guide for trained laboratory personnel. A thorough, substance-specific risk assessment must be conducted before handling this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Navigating the Safe Handling of PNU-142731A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling of investigational compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. PNU-142731A, a compound once under investigation as a potential treatment for asthma, requires careful and informed handling protocols.[1] While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found, this guide provides essential, immediate safety and logistical information based on standard laboratory practices for handling research compounds of unknown or partially characterized toxicity.
Core Principle: Treat as a Substance of Unknown Toxicity
In the absence of a comprehensive SDS, this compound should be handled as a substance of unknown toxicity. This approach necessitates a conservative and proactive safety posture to minimize potential exposure to laboratory personnel. All handling procedures should be conducted within a designated and appropriately equipped laboratory space.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a full-face shield should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn. It is advisable to double-glove, especially when handling concentrated solutions. |
| Body Protection | A laboratory coat or gown that is fully buttoned is required. For procedures with a higher risk of splashes, a chemically resistant apron should be worn over the lab coat. |
| Respiratory | For procedures that may generate aerosols or dust, a properly fitted respirator (e.g., N95 or higher) should be used within a certified chemical fume hood. |
Operational and Disposal Plans
A clear and well-documented plan for the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Handling and Storage
-
Receiving and Unpacking: Upon receipt, inspect the container for any damage or leaks. Unpacking should be performed in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing and Aliquoting: All weighing and preparation of stock solutions must be conducted in a chemical fume hood to prevent inhalation of any airborne powder. Use appropriate tools to minimize dust generation.
-
Solution Preparation: When dissolving the compound, add the solvent to the powder slowly to avoid splashing. Ensure the vial is securely capped before vortexing or sonicating.
-
Storage: Store this compound in a clearly labeled, tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. The specific storage temperature should be determined based on any available product information or by consulting with the supplier.
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Notify: Inform the laboratory supervisor and the institutional safety officer.
-
Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.
-
Clean-up: Wearing appropriate PPE, absorb liquid spills with an inert absorbent material. For solid spills, gently cover with an absorbent material to avoid raising dust, then carefully scoop into a labeled waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Dispose: All materials used for spill clean-up must be disposed of as hazardous waste.
Disposal Plan
All waste materials containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous chemical waste.
-
Solid Waste: Collect in a designated, labeled, and sealed container.
-
Liquid Waste: Collect in a labeled, leak-proof container. Do not mix with other waste streams unless compatibility is known.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Handling this compound
Disclaimer: This information is intended as a general guide for trained laboratory personnel. A thorough, substance-specific risk assessment must be conducted before handling this compound. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
